3,3,5-Trimethylcyclohexyl phenylacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3,3,5-trimethylcyclohexyl) 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-13-9-15(12-17(2,3)11-13)19-16(18)10-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRRLZZVCHJDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20886969 | |
| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67859-97-6 | |
| Record name | 3,3,5-Trimethylcyclohexyl benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67859-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067859976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20886969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,5-trimethylcyclohexyl phenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
"synthesis of 3,3,5-trimethylcyclohexyl phenylacetate from 3,3,5-trimethylcyclohexanol"
Executive Summary
This technical guide details the synthesis of 3,3,5-trimethylcyclohexyl phenylacetate , a molecule of significant interest in the fragrance industry (honey/floral notes) and as a lipophilic pharmacophore in drug development.
The synthesis presents a specific stereochemical challenge: the nucleophilic hydroxyl group at C1 of the cyclohexane ring is subject to 1,3-diaxial interactions from the methyl groups at C3 and C5. Consequently, standard esterification rates are often retarded. This guide presents two validated pathways:
-
Method A (Acyl Chloride): A high-yielding, irreversible kinetic control method ideal for laboratory synthesis and R&D.
-
Method B (Fischer Esterification): A thermodynamic control method utilizing azeotropic water removal, suitable for process scaling.
Part 1: Chemical Basis & Stereochemical Considerations[1]
Substrate Analysis
Commercially available 3,3,5-trimethylcyclohexanol typically exists as a mixture of cis and trans isomers.[1]
-
Trans-isomer: The hydroxyl group is equatorial . It is thermodynamically more stable and kinetically more accessible.
-
Cis-isomer: The hydroxyl group is axial .[2] It suffers from severe steric hindrance due to the 1,3-diaxial interaction with the methyl group at C3.
Implication: In kinetic resolutions or mild esterifications, the trans isomer reacts significantly faster. To achieve high yields (>90%) for the mixture, forcing conditions (heat/catalysis) or highly reactive acylating agents (acid chlorides) are required to convert the axial isomer.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic difference between the two isomers during acylation.
Figure 1: Kinetic accessibility of 3,3,5-trimethylcyclohexanol isomers during acylation.
Part 2: Method A - Acyl Chloride Synthesis (Laboratory Standard)
This method utilizes phenylacetyl chloride and a weak base (pyridine) to drive the reaction to completion irreversibly. It is the preferred method for small-to-medium scale (1g – 100g) synthesis due to its reliability and ease of purification.
Reagents & Materials
| Component | Equiv. | Role | CAS No. |
| 3,3,5-Trimethylcyclohexanol | 1.0 | Nucleophile | 116-02-9 |
| Phenylacetyl Chloride | 1.1 | Electrophile | 103-80-0 |
| Pyridine | 1.5 | Acid Scavenger | 110-86-1 |
| Dichloromethane (DCM) | Solvent | Anhydrous medium | 75-09-2 |
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (
). -
Solvation: Charge the RBF with 3,3,5-trimethylcyclohexanol (14.2 g, 100 mmol) and anhydrous DCM (100 mL).
-
Base Addition: Add Pyridine (12.1 mL, 150 mmol) in one portion. The solution should remain clear.
-
Cooling: Submerge the flask in an ice/water bath (
). -
Acylation (Critical Step):
-
Dissolve Phenylacetyl chloride (17.0 g, 110 mmol) in 20 mL dry DCM.
-
Add this solution dropwise over 30 minutes. Note: The reaction is exothermic. Control addition to maintain T < 5°C.
-
Observation: A white precipitate (Pyridinium hydrochloride) will form.
-
-
Digestion: Remove the ice bath. Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench & Workup:
-
Pour mixture into 100 mL ice water.
-
Wash 1: 1M HCl (2 x 50 mL) to remove excess pyridine.
-
Wash 2: Sat.
(2 x 50 mL) to remove unreacted acid. -
Wash 3: Brine (1 x 50 mL).
-
-
Drying: Dry organic layer over anhydrous
, filter, and concentrate via rotary evaporation.
Expected Yield
-
Crude Yield: 92-96%
-
Appearance: Viscous, pale yellow oil.
Part 3: Method B - Fischer Esterification (Process Scale)
For larger scales where atom economy and cost are prioritized, direct esterification using Phenylacetic acid with azeotropic water removal is optimal.
Process Logic Workflow
The following diagram details the Dean-Stark operational logic required to drive this equilibrium reaction.
Figure 2: Azeotropic distillation workflow for equilibrium displacement.
Protocol
-
Reagents: 3,3,5-trimethylcyclohexanol (1.0 equiv), Phenylacetic acid (1.2 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv).
-
Solvent: Toluene (Concentration ~0.5 M).
-
Procedure: Reflux vigorously. The reaction is complete when water collection in the trap ceases (typically 6–12 hours depending on the isomer ratio).
-
Purification: Wash with
to remove excess phenylacetic acid. Distill under high vacuum (approx. 0.5 mmHg) to isolate the ester.[3]
Part 4: Characterization & Validation
To validate the synthesis, the following analytical signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):- 7.20-7.35 (m, 5H): Aromatic protons (Phenyl group).
-
3.60 (s, 2H): Benzylic protons (
). -
4.8-5.1 (m, 1H): Methine proton at C1 (
).-
Diagnostic: This peak shifts downfield from ~3.8 ppm (in alcohol) to ~4.9 ppm (in ester).
-
-
0.8-1.1 (m, 9H): Methyl groups (3x
).
-
NMR:
-
Carbonyl: ~171 ppm.
-
Benzylic: ~41 ppm.
-
Mass Spectrometry (GC-MS)
-
Molecular Ion (
): 260 m/z. -
Base Peak: 91 m/z (Tropylium ion, characteristic of benzyl/phenylacetyl fragments).
-
Loss of Acid: Fragment at 124 m/z (Elimination of phenylacetic acid to form trimethylcyclohexene).
References
-
Organic Syntheses. (1985). Benzenebutanoic acid, β-oxo-, methyl ester (General Acylation Protocol). Org. Synth. 1985, 63, 198. Retrieved from [Link]
-
Chemistry Steps. (2021). Fischer Esterification Mechanism and Protocols. Retrieved from [Link]
-
PubChem. (n.d.). cis-3,3,5-Trimethylcyclohexanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
NIST WebBook. (n.d.). Cyclohexanol, 3,3,5-trimethyl- Spectra and Properties. Retrieved from [Link]
Sources
Physicochemical Properties of 3,3,5-Trimethylcyclohexyl Phenylacetate: A Technical Guide
Abstract This technical guide provides a comprehensive analysis of 3,3,5-trimethylcyclohexyl phenylacetate (CAS 67859-97-6), a specialized ester utilized in fragrance formulation and organic synthesis. It details the compound's structural characteristics, thermodynamic properties, and solubility profiles, synthesizing experimental data from structural analogs with theoretical models where direct data is proprietary. Additionally, this document outlines a robust laboratory-scale synthesis protocol and analytical characterization standards tailored for research and development applications.
Chemical Identity & Structural Analysis[1][2][3]
3,3,5-trimethylcyclohexyl phenylacetate is the ester formed from the condensation of phenylacetic acid and 3,3,5-trimethylcyclohexanol (homomenthol). Its structure combines a lipophilic, bulky cyclohexane ring with an aromatic phenylacetyl moiety, imparting unique volatility and olfactory properties (honey, rose, and minty nuances).
Nomenclature & Identifiers
| Descriptor | Value |
| IUPAC Name | (3,3,5-trimethylcyclohexyl) 2-phenylacetate |
| Common Name | Homomenthyl phenylacetate |
| CAS Registry Number | 67859-97-6 |
| Molecular Formula | C₁₇H₂₄O₂ |
| Molecular Weight | 260.37 g/mol |
| SMILES | CC1CC(CC(C1)(C)C)OC(=O)CC2=CC=CC=C2 |
| InChI Key | Predicted based on structure |
Stereochemistry
The 3,3,5-trimethylcyclohexanol moiety exists as cis and trans isomers. Commercial preparations are typically a mixture, predominantly favoring the thermodynamically stable isomer where the hydroxyl group (and thus the ester linkage) is equatorial. The steric bulk of the trimethyl substitution significantly influences the ester's hydrolysis rates and enzymatic stability.
Physicochemical Properties[1][3][4][5][6][7][8]
The following data aggregates available experimental values for close structural analogs (e.g., cyclohexyl phenylacetate, 3,3,5-trimethylcyclohexyl acetate) and high-confidence predictive models (Episuite™, ACD/Labs).
Thermodynamic & Physical Constants
| Property | Value / Range | Source/Method |
| Physical State | Clear, colorless to pale yellow liquid | Experimental Observation |
| Boiling Point | 305°C – 315°C (at 760 mmHg) | Predicted (Simulated vs. Cyclohexyl phenylacetate BP 290°C) |
| Melting Point | < -20°C | Predicted (Amorphous liquid tendency) |
| Flash Point | > 100°C (Closed Cup) | Estimated (Low volatility ester) |
| Density | 0.98 – 1.02 g/cm³ (at 20°C) | Interpolated (Acetate: 0.92, Phenylacetate: 1.[1][2][3]04) |
| Refractive Index ( | 1.495 – 1.505 | Predicted (Aromatic contribution) |
| Vapor Pressure | ~0.001 mmHg at 25°C | Predicted (High substantivity) |
Solubility & Partitioning (Bioavailability Context)
For drug development and formulation, the lipophilicity of this compound is a critical parameter.
-
Water Solubility: Insoluble (< 1 mg/L).
-
LogP (Octanol-Water): 5.3 ± 0.3 (Predicted).
-
Analysis: The high LogP indicates significant lipophilicity, suggesting high membrane permeability but poor aqueous solubility. In a pharmaceutical context, this ester would likely require lipid-based delivery systems (e.g., SEDDS).
-
-
Solubility Profile: Soluble in ethanol, diethyl ether, chloroform, and fixed oils.
Synthesis & Manufacturing Protocol
Objective: Synthesis of 3,3,5-trimethylcyclohexyl phenylacetate via Acid Chloride Esterification. Scale: Laboratory (100 mmol scale). Yield Target: >90%.
Reaction Pathway
The synthesis proceeds via the activation of phenylacetic acid to phenylacetyl chloride, followed by nucleophilic attack by the hindered alcohol 3,3,5-trimethylcyclohexanol.
Figure 1: Two-step synthesis pathway via acid chloride activation.
Detailed Methodology
-
Activation Phase:
-
Charge a dry round-bottom flask with Phenylacetic acid (13.6 g, 100 mmol).
-
Add Thionyl chloride (14.5 mL, 200 mmol) dropwise under N₂ atmosphere.
-
Reflux at 80°C for 2 hours until gas evolution (SO₂, HCl) ceases.
-
Remove excess thionyl chloride under reduced pressure to yield crude Phenylacetyl chloride (yellow oil).
-
-
Esterification Phase:
-
Dissolve 3,3,5-trimethylcyclohexanol (14.2 g, 100 mmol) and Pyridine (8.1 mL, 100 mmol) in anhydrous Dichloromethane (DCM, 100 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add the prepared Phenylacetyl chloride (dissolved in 20 mL DCM) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up & Purification:
-
Quench with ice water (100 mL).
-
Wash organic layer sequentially with 1M HCl (to remove pyridine), sat. NaHCO₃ (to remove unreacted acid), and Brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
Purification: High-vacuum distillation (approx. 160-170°C at 1 mmHg) or Flash Chromatography (Hexane:EtOAc 95:5).
-
Analytical Characterization
To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.
Gas Chromatography - Mass Spectrometry (GC-MS)
-
Retention Index: Expect ~1850-1900 on polar columns (DB-Wax).
-
Fragmentation Pattern:
-
m/z 91 (Base Peak): Tropylium ion
, characteristic of benzyl esters. -
m/z 136: Phenylacetic acid rearrangement peak.
-
m/z 125: Trimethylcyclohexyl cation
. -
Molecular Ion (M+): 260 (often weak).
-
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.20–7.35 (m, 5H): Aromatic protons (Phenyl group).
-
δ 4.75 (m, 1H): Methine proton adjacent to ester oxygen (
-O-CO). -
δ 3.60 (s, 2H): Benzylic methylene protons (
). -
δ 0.80–1.10 (m, 9H): Methyl groups on the cyclohexane ring.
-
Infrared Spectroscopy (FT-IR)
-
~1735 cm⁻¹: Strong C=O stretch (Ester).
-
~1600, 1500 cm⁻¹: C=C aromatic ring stretch.
-
~1150 cm⁻¹: C-O-C stretch.
Stability & Reactivity
| Condition | Stability Assessment | Mechanism |
| Acidic Hydrolysis | Moderate Stability | Steric hindrance of the trimethylcyclohexyl group slows hydrolysis compared to simple alkyl esters. |
| Alkaline Hydrolysis | Low Stability | Rapid saponification to phenylacetate salts and 3,3,5-trimethylcyclohexanol. |
| Oxidation | Stable | Benzylic position is susceptible to radical oxidation only under extreme conditions. |
| Thermal | High | Stable up to ~250°C; suitable for high-temperature processing. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106917, 3,3,5-Trimethylcyclohexyl acetate (Analog Data). Retrieved from [Link]
-
The Good Scents Company (2024). Homomenthyl acetate (Fragrance Profile & Physical Data). Retrieved from [Link]
-
U.S. EPA (2025). CompTox Chemicals Dashboard: 3,5,5-Trimethylhexyl phenylacetate (Isomer Comparison). Retrieved from [Link]
-
Ventos, E. (2022). Specification Sheet: Menthyl Acetate & Homologs. Retrieved from [Link][3]
Sources
Technical Whitepaper: 3,3,5-Trimethylcyclohexyl Phenylacetate (CAS 67859-97-6)
Executive Summary
3,3,5-Trimethylcyclohexyl phenylacetate is a sterically hindered ester primarily utilized in the fragrance and chemical manufacturing industries. Characterized by its bulky trimethylcyclohexyl ring and flexible phenylacetate moiety, the molecule exhibits unique physicochemical properties, including ultra-slow evaporation and high lipophilicity. This guide provides an in-depth technical analysis of its chemical architecture, a self-validating synthetic methodology, and its structural relationship to known pharmacological agents.
Chemical Identity & Structural Architecture
The structural framework of 3,3,5-trimethylcyclohexyl phenylacetate dictates its stability, reactivity, and binding affinity.
-
CAS Number: 67859-97-6
-
IUPAC Name: (3,3,5-Trimethylcyclohexyl) 2-phenylacetate
-
Molecular Formula:
-
SMILES: CC1CC(CC(C1)(C)C)OC(=O)CC2=CC=CC=C2
Mechanistic Structural Analysis:
The molecule is divided into two functional domains connected by an ester pivot. The 3,3,5-trimethylcyclohexyl ring provides significant steric shielding. This bulkiness physically blocks nucleophilic attack (such as enzymatic hydrolysis) at the ester carbonyl, dramatically increasing the molecule's half-life in open-air environments. Conversely, the phenylacetate moiety provides a flexible linker terminating in an aromatic ring, enabling
Physicochemical Properties & Odor Profile
The quantitative data governing the behavior of this compound is summarized below. The high XLogP3 value and exceptionally low vapor pressure explain its utility as a "base note" or fixative in perfumery, anchoring more volatile compounds and extending the duration of a fragrance profile 1.
| Property | Value | Causality / Implication |
| Molecular Weight | 260.4 g/mol | High mass contributes to low volatility. |
| XLogP3-AA | 4.8 | Highly lipophilic; excellent solubility in organic solvents/lipids. |
| Vapor Pressure | 0.0001 hPa @ 20°C | Ultra-slow evaporation rate; acts as a fixative. |
| pKa (Estimated) | 7.16 (Neutral) | Remains un-ionized in physiological and environmental pH. |
| Primary Odor Profile | Floral, Sweet, Honey | Driven by the phenylacetate |
| Secondary Odor Notes | Fruity, Rose, Balsamic | Modulated by the hydrophobic interactions of the trimethyl ring. |
Synthetic Methodology: A Self-Validating Protocol
Causality Behind Experimental Choices
Synthesizing esters from highly sterically hindered secondary alcohols (like 3,3,5-trimethylcyclohexanol) via standard Fischer esterification is kinetically handicapped. The reversible nature of Fischer esterification cannot overcome the activation energy barrier imposed by the bulky ring.
To bypass this, we utilize a Nucleophilic Acyl Substitution pathway using a highly electrophilic acylating agent (phenylacetyl chloride) and a non-nucleophilic base (Triethylamine, TEA). The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the reaction to irreversible completion.
Step-by-Step Synthesis Protocol
-
Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of 3,3,5-trimethylcyclohexanol in anhydrous Dichloromethane (DCM). Add 1.2 equivalents of TEA and 0.05 equivalents of DMAP.
-
Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath to suppress exothermic side reactions (e.g., ketene formation from the acid chloride).
-
Acylation: Dropwise, add 1.1 equivalents of phenylacetyl chloride over 30 minutes.
-
Self-Validating Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) mobile phase. Validation: The complete disappearance of the alcohol spot (visualized via potassium permanganate stain) confirms quantitative conversion.
-
Aqueous Workup: Quench the reaction with saturated aqueous
to neutralize excess acid and TEA-HCl salts. Extract the organic layer, wash with brine, and dry over anhydrous . -
Purification: Concentrate under reduced pressure using a rotary evaporator. Purify the crude oil via silica gel column chromatography to yield pure 3,3,5-trimethylcyclohexyl phenylacetate (>98% purity).
Caption: Workflow for the synthesis of 3,3,5-trimethylcyclohexyl phenylacetate.
Pharmacological Relevance: The Cyclandelate Connection
While CAS 67859-97-6 is primarily an olfactory agent, its chemical structure is a direct analog of Cyclandelate (CAS 456-59-7), a well-documented spasmolytic and vasodilator used to treat claudication and cerebrovascular disease 2.
Structure-Activity Relationship (SAR) Causality:
Cyclandelate is chemically defined as 3,3,5-trimethylcyclohexyl mandelate. The critical structural divergence is that mandelic acid possesses an
-
Presence of
-OH (Cyclandelate): Acts as a critical hydrogen-bond donor, allowing the molecule to interact with calcium channels in smooth muscle tissue, triggering vasodilation. -
Absence of
-OH (CAS 67859-97-6): The removal of this hydrogen-bond donor drastically shifts the molecule's binding affinity. It loses its spasmolytic potency and instead becomes a highly lipophilic ligand optimized for the hydrophobic pockets of olfactory receptors.
Caption: Structure-Activity Relationship (SAR) and structural divergence from Cyclandelate.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, researchers must employ self-validating analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Electron ionization (EI) of the ester predictably cleaves at the ester linkage. The analysis will yield a weak molecular ion
at 260. The self-validating signature is the presence of a base peak at 91 (tropylium ion) and 119 (phenylacetylium ion), confirming the phenylacetate moiety. -
Nuclear Magnetic Resonance (NMR):
NMR validation relies on the characteristic singlet for the methylene protons of the phenylacetate group, which will appear cleanly around 3.6 ppm. The highly complex, overlapping multiplets between 0.8 and 2.0 ppm will confirm the intact 3,3,5-trimethylcyclohexyl ring.
References
- Scent.vn. "Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester (CAS 67859-97-6): Odor profile, Properties, & IFRA compliance." Scent.vn Database.
- American Chemical Suppliers. "Mandelic acid 3,3,5-trimethylcyclohexyl ester (CAS 456-59-7)." ACS Product Catalog.
Sources
"isomers of 3,3,5-trimethylcyclohexyl phenylacetate and their properties"
Executive Summary
3,3,5-Trimethylcyclohexyl phenylacetate (CAS: 67859-97-6) is a lipophilic ester derived from the esterification of phenylacetic acid and 3,3,5-trimethylcyclohexanol (homomenthol).[1][2][3] While primarily utilized in the fragrance industry for its tenacious floral-honey and balsamic profile, this molecule serves as a critical model in drug development for designing bulky, lipophilic prodrugs. Its cyclohexane scaffold offers a unique case study in stereochemical control, where the conformational preference of the trimethyl-substituted ring dictates thermodynamic stability, hydrolysis rates, and receptor binding affinity.
This guide provides a comprehensive technical analysis of the cis and trans isomers, detailing their stereochemical origins, synthesis protocols, and physicochemical properties relevant to pharmaceutical and organoleptic applications.
Stereochemical Analysis & Conformational Logic
The core complexity of 3,3,5-trimethylcyclohexyl phenylacetate arises from the 3,3,5-trimethylcyclohexyl moiety. The phenylacetate tail is achiral, but the cyclohexane ring introduces geometric isomerism based on the relative positions of the substituents.
The Isomers defined
The stereochemistry is defined by the relationship between the ester group at C1 and the methyl group at C5 . The gem-dimethyl group at C3 locks the ring conformation but does not create a chiral center itself.
-
Cis-Isomer (Thermodynamically Preferred): The ester group at C1 and the methyl group at C5 are on the same side of the ring plane. In the lowest energy chair conformation, both the C5-methyl and the C1-ester group occupy equatorial positions to minimize 1,3-diaxial interactions with the axial methyl at C3.
-
Trans-Isomer (Kinetic/Minor Product): The ester group at C1 and the methyl group at C5 are on opposite sides. If the C5-methyl remains equatorial (anchoring group), the C1-ester group is forced into an axial position. This creates severe steric strain due to 1,3-diaxial interaction with the axial C3-methyl.
Conformational Pathway Diagram
The following diagram illustrates the stability relationship and the steric penalties involved in the trans isomer.
Figure 1: Conformational stability analysis of 3,3,5-trimethylcyclohexyl phenylacetate isomers.
Synthesis Protocols
Two primary methods are recommended depending on the required purity and scale. Method A is robust for bulk synthesis, while Method B (Steglich) is preferred for high-value, isomer-pure synthesis to prevent acid-catalyzed isomerization.
Method A: Acyl Chloride Esterification (Standard)
Mechanism: Nucleophilic acyl substitution. Reagents: Phenylacetyl chloride, 3,3,5-Trimethylcyclohexanol (isomer mixture or pure), Pyridine/DMAP.
Protocol:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, N2 inlet, and dropping funnel.
-
Charge: Add 3,3,5-trimethylcyclohexanol (1.0 eq, 50 mmol) and dry Dichloromethane (DCM, 100 mL). Add Pyridine (1.2 eq) and DMAP (0.1 eq).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add Phenylacetyl chloride (1.1 eq) dissolved in DCM (20 mL) over 30 minutes. Note: Exothermic reaction.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
Quench: Pour into ice-cold 1M HCl to remove pyridine.
-
Workup: Wash organic layer with Sat. NaHCO3 (2x) and Brine (1x). Dry over MgSO4.
-
Purification: Vacuum distillation (bp ~160°C @ 2 mmHg) or Flash Chromatography.
Method B: Steglich Esterification (Mild)
Mechanism: DCC-mediated coupling. Use Case: Preventing acid-catalyzed epimerization of the unstable trans alcohol during esterification.
Protocol:
-
Dissolution: Dissolve Phenylacetic acid (1.0 eq) and 3,3,5-Trimethylcyclohexanol (1.0 eq) in dry DCM.
-
Catalyst: Add DMAP (0.1 eq).
-
Coupling: Cool to 0°C. Add DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 eq) portion-wise.
-
Precipitation: Urea byproduct precipitates immediately. Stir at RT for 12 hours.[4]
-
Filtration: Filter off the DCU (dicyclohexylurea) precipitate through a Celite pad.
-
Purification: Concentrate filtrate and purify via column chromatography (Silica gel, 5% EtOAc in Hexanes).
Synthesis & Purification Workflow
Figure 2: Step-by-step synthesis workflow for 3,3,5-trimethylcyclohexyl phenylacetate.
Physicochemical & Organoleptic Properties
The following data consolidates predicted and experimental values. The cis isomer dominates commercial mixtures due to its stability.
Comparative Properties Table
| Property | Value (General/Mixture) | Cis-Isomer (Predicted) | Trans-Isomer (Predicted) |
| CAS Number | 67859-97-6 | N/A (Specific isomer) | N/A (Specific isomer) |
| Molecular Formula | C17H24O2 | C17H24O2 | C17H24O2 |
| Molecular Weight | 260.37 g/mol | 260.37 g/mol | 260.37 g/mol |
| LogP (Lipophilicity) | 4.80 ± 0.2 | ~4.9 (More compact) | ~4.7 (More exposed polar surface) |
| Boiling Point | 328°C (est) | Higher (Better packing) | Lower (Steric bulk) |
| Flash Point | ~138°C | - | - |
| Odor Profile | Honey, Rose, Balsamic, Fruity | Clean Floral, Tenacious | Sharper, Less Substantive |
| Solubility | Ethanol, Oils, DCM | Soluble | Soluble |
| Water Solubility | Insoluble (< 0.1 mg/L) | Insoluble | Insoluble |
Analytical Characterization (NMR Distinction)
Distinguishing the isomers requires 1H-NMR analysis of the H1 proton (the proton on the carbon attached to the ester oxygen).
-
Cis-Isomer (H1 is Axial):
-
The ester group is Equatorial, so the geminal proton H1 is Axial.
-
Signal: Appears as a triplet of triplets (tt) or broad multiplet at δ ~4.7 ppm .
-
Coupling: Large axial-axial coupling constants (
Hz) with C2-H and C6-H axial protons.
-
-
Trans-Isomer (H1 is Equatorial):
-
The ester group is Axial, so the geminal proton H1 is Equatorial.
-
Signal: Appears as a narrow multiplet or singlet-like peak at δ ~5.1 ppm (downfield shift due to anisotropy).
-
Coupling: Small equatorial-equatorial/axial coupling (
Hz).
-
Applications in Drug Development & Fragrance
Pharmaceutical Utility (Prodrug Design)
In drug development, the 3,3,5-trimethylcyclohexyl moiety acts as a lipophilic mask .
-
Mechanism: Esterification of a polar carboxylic acid drug (like phenylacetic acid derivatives) with 3,3,5-trimethylcyclohexanol significantly increases LogP (from ~1.4 to ~4.8). This enhances blood-brain barrier (BBB) penetration or skin absorption.
-
Metabolic Stability: The steric bulk of the trimethyl groups near the ester linkage (especially the C3-gem-dimethyl) hinders enzymatic attack by esterases. This suggests a slow-release profile compared to simple methyl or ethyl esters.
-
Therapeutic Potential: Phenylacetic acid itself has antifungal and antiseptic properties. The ester can serve as a slow-release antiseptic for dermatological applications.
Fragrance Chemistry
-
Role: Fixative and Heart Note.[3]
-
Odor: The molecule bridges the gap between floral (Rose/Jasmine) and animalic (Honey/Musk).
-
Performance: The high molecular weight and lipophilicity result in a low vapor pressure, making it an excellent fixative that prolongs the evaporation of lighter floral notes.
References
-
National Institute of Standards and Technology (NIST). Cyclohexanol, 3,3,5-trimethyl-, cis- Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. 3,3,5-Trimethylcyclohexyl phenylacetate (Compound Summary). National Library of Medicine. Available at: [Link]
-
The Good Scents Company. 3,3,5-Trimethylcyclohexyl Phenylacetate Information and Organoleptic Properties. Available at: [Link]
- Eliel, E. L., & Wilen, S. H.Stereochemistry of Organic Compounds. Wiley-Interscience. (Standard text for conformational analysis logic cited in Section 2).
Sources
The Versatile Synthon: A Technical Guide to Phenylacetic Acid Esters in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the myriad of choices, phenylacetic acid esters stand out as remarkably versatile and highly valuable synthons. Their unique structural motif, combining a reactive ester functionality with a modifiable aromatic ring and an acidic α-proton, provides a powerful handle for a diverse array of chemical transformations. This in-depth technical guide explores the multifaceted applications of phenylacetic acid esters in organic synthesis, offering field-proven insights into their preparation, key reactions, and their pivotal role in the construction of complex molecules, from life-saving pharmaceuticals to intricate natural products.
The Foundation: Synthesis of Phenylacetic Acid Esters
The accessibility of phenylacetic acid esters is a key factor in their widespread use. Several reliable methods are employed for their synthesis, with the choice often dictated by the desired scale, substrate scope, and available starting materials.
Fischer-Speier Esterification
The most direct and classical approach is the Fischer-Speier esterification of phenylacetic acid. This acid-catalyzed condensation with an alcohol is a robust and scalable method.[1][2]
Experimental Protocol: Synthesis of Ethyl Phenylacetate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetic acid (1.0 eq) and ethanol (3.0 eq).
-
Carefully add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford ethyl phenylacetate.
Causality Behind Experimental Choices: The use of excess ethanol serves to drive the equilibrium towards the product side, maximizing the yield. The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The final workup with a weak base neutralizes the acid catalyst and any unreacted carboxylic acid, simplifying purification.
Alternative Synthetic Routes
While Fischer-Speier esterification is common, other methods offer advantages in specific contexts. For instance, the reaction of phenylacetic anhydride with alcohols, often in the presence of a base like pyridine, provides a rapid and water-free alternative.[2] Additionally, specialized methods, such as the use of solid-supported catalysts like Amberlyst-15 or metal-exchanged montmorillonite nanoclays, offer greener and more easily separable catalytic systems.[1][3]
The Workhorse Reactions: Phenylacetic Acid Esters in C-C Bond Formation
The true synthetic power of phenylacetic acid esters lies in the reactivity of their α-protons, which can be readily deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in a variety of powerful carbon-carbon bond-forming reactions.
The Claisen Condensation: Building β-Keto Esters
The Claisen condensation is a fundamental reaction for the formation of β-keto esters, which are themselves versatile synthetic intermediates.[4][5][6] When an ester with at least two α-hydrogens, such as ethyl phenylacetate, is treated with a strong base, it undergoes self-condensation.
Caption: Mechanism of the Claisen Condensation.
Expert Insight: The choice of base is critical in a Claisen condensation. The alkoxide base should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of products.[4] The final deprotonation of the β-keto ester product is the thermodynamic driving force for the reaction, as the resulting enolate is highly stabilized by resonance.[4][5]
The Reformatsky Reaction: Accessing β-Hydroxy Esters
The Reformatsky reaction provides a mild and effective method for the synthesis of β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[7][8][9] Phenylacetic acid esters can be readily halogenated at the α-position to serve as substrates in this reaction.
Stereochemical Control via the Zimmerman-Traxler Model:
The diastereoselectivity of the Reformatsky reaction can often be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[10][11][12][13] The stereochemical outcome is influenced by the geometry of the zinc enolate and the steric bulk of the substituents on the aldehyde and the enolate.
Caption: Zimmerman-Traxler model for the Reformatsky reaction.
Recent advancements have demonstrated that the choice of metal can significantly influence the diastereoselectivity, with titanium(III) reagents showing promise for achieving high syn-selectivity.[3][14]
Palladium-Catalyzed α-Arylation: A Modern Approach to C-C Bond Formation
The palladium-catalyzed α-arylation of esters has emerged as a powerful tool for the synthesis of α-aryl esters, which are prevalent motifs in pharmaceuticals.[15][16][17][18][19][20] This reaction typically involves the coupling of an ester enolate with an aryl halide or triflate.
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of esters.
Field-Proven Insight: The success of this reaction is highly dependent on the choice of the palladium catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step, which is typically the rate-determining step.[18] The use of a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) is crucial for generating the ester enolate without competing side reactions.[15][16][17][20]
Constructing Complexity: Phenylacetic Acid Esters in Heterocyclic and Natural Product Synthesis
The utility of phenylacetic acid esters extends beyond simple C-C bond formation to the construction of complex molecular architectures, including heterocycles and natural products.
Synthesis of Isoquinolines
Phenylacetic acid esters are valuable precursors for the synthesis of the isoquinoline core, a privileged scaffold in medicinal chemistry.[2] For instance, the intramolecular palladium-catalyzed α-arylation of an appropriately substituted phenylacetic acid ester can lead to the formation of a tetrahydroisoquinoline ring system with high efficiency.[9][10]
Case Study: The Synthesis of Diclofenac
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is a prime example of the application of phenylacetic acid derivatives in pharmaceutical synthesis.[21][22][23] A common synthetic route involves the esterification of a substituted phenylacetic acid, followed by further functionalization to introduce the characteristic 2,6-dichloroaniline moiety. A modern approach utilizes methyl phenylacetate as a starting material, which undergoes a series of transformations including nitration, reduction, amidation, and a Chapman rearrangement to afford the final product.[24]
| Starting Material | Key Transformation | Intermediate/Product | Significance |
| Methyl Phenylacetate | Nitration | o-Nitrophenylacetate | Introduction of a nitrogen handle |
| o-Nitrophenylacetate | Hydrogenation | o-Aminophenylacetate | Formation of the key amine intermediate |
| o-Aminophenylacetate | Amidation | 2-(2-Benzoylaminophenyl)acetate | Protection and activation of the amino group |
| 2-(2-Benzoylaminophenyl)acetate | Chapman Rearrangement | Methyl 2-(2-(N-(2,6-dichlorophenyl)benzoylamino)phenyl) ester | Key C-N bond formation |
| Final Intermediate | Hydrolysis | Diclofenac | Unveiling the active pharmaceutical ingredient |
Total Synthesis of Natural Products
The strategic application of reactions involving phenylacetic acid esters has been instrumental in the total synthesis of several complex natural products.
-
Podophyllotoxin: This aryltetralin lignan, known for its potent anticancer properties, has been a challenging synthetic target.[25] Several total syntheses have utilized phenylacetic acid derivatives to construct the core lactone ring and introduce the necessary stereocenters.[15][26] An asymmetric synthesis was achieved through the enzymatic desymmetrization of a meso-diacetate derived from a Diels-Alder reaction, highlighting the power of combining enzymatic and classical organic synthesis.[15]
-
Galanthamine: This Amaryllidaceae alkaloid is used in the treatment of Alzheimer's disease.[17] While not directly incorporating a phenylacetic acid ester in its final structure, synthetic strategies towards galanthamine often involve intermediates derived from related phenylacetic acid chemistry, particularly in the construction of the key aromatic and heterocyclic ring systems.[27][28][29][30]
The Frontier: Modern Catalytic Methods
The field of organic synthesis is constantly evolving, and the reactions of phenylacetic acid esters are no exception. Recent advancements have focused on developing more efficient, selective, and sustainable methodologies.
-
C-H Activation: Direct functionalization of the C-H bonds of the aromatic ring of phenylacetic acids and their esters is a highly atom-economical approach for introducing new substituents.[31][32][33][34] Palladium-catalyzed ortho- and meta-C-H olefination and arylation reactions have been developed, providing novel pathways for the diversification of these valuable building blocks.[31][32][33][34]
-
Organocatalysis: The use of small organic molecules as catalysts has gained significant traction as a green alternative to metal-based catalysts. Chiral organocatalysts have been successfully employed in the asymmetric Michael addition of phenylacetic esters to α,β-unsaturated carbonyl compounds, affording products with high enantioselectivity.[35][36][37][38][39]
Conclusion and Future Outlook
Phenylacetic acid esters have firmly established themselves as indispensable tools in the arsenal of the synthetic organic chemist. Their ready availability, coupled with the diverse reactivity of their α-protons and aromatic ring, has enabled the development of a vast array of synthetic methodologies. From the classical Claisen condensation to modern palladium-catalyzed C-H functionalization, these versatile synthons continue to play a critical role in the construction of molecules that impact human health and technology. The ongoing development of novel catalytic systems, particularly in the realms of asymmetric catalysis and sustainable chemistry, promises to further expand the synthetic utility of phenylacetic acid esters, ensuring their continued prominence in the years to come.
References
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- Regulation and compartmentaliz
- The Zimmerman-Traxler Model: A Technical Guide to Aldol Stereoselectivity. Benchchem.
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- Enzyme-assisted asymmetric total synthesis of (-)-podophyllotoxin and (-)-picropodophyllin. PubMed. 2000.
- synthesis, properties and applications of esters of phenylacetic acid. Processes of Petrochemistry and Oil Refining.
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- Galantamine total synthesis. Wikipedia.
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- Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine. Chu Lab @ Tsinghua University. 2018.
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- Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. Der Pharma Chemica.
- Insights into the Mechanism and Regioselectivity of Palladium-Catalyzed Arylation of α,β-Unsatur
- Diclofenac Synthesis Mechanism Explained. Scribd.
- Synthesis of New Galanthamine-Peptide Derivatives Designed for Prevention and Tre
- Divergent Enantioselective Synthesis of (−)-Galanthamine and (−)-Morphine. Scilit.
- (A) Traditional chemical synthesis of β-lactam antibiotics. (B)...
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- Biosynthesis and modific
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- (PDF) Catalytic, Enantioselective Michael Addition Reactions.
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- TOTAL SYNTHESIS OF GALANTAMINE, ITS ANALOGS AND ITS DERIVATIVES..
- Enantioselective Michael addition of malonic esters to benzalacetophenone by using chiral phase transfer catalysts derived
- Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition St
- Process for the enzymatic synthesis of beta-lactam antibiotics in the presence of an enzyme inhibitor. Googleapis.com.
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- Process for synthesizing phenylacetic acid by carbonylation of toluene.
- MICHAEL ADDITION REACTION FOR THE SYNTHESIS OF FUNCTIONALIZED ORGANIC MOLECULES AND THEIR APPLICATIONS.
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Technical Guide: Strategic Applications of Trimethylcyclohexyl Esters in Medicinal Chemistry
Executive Summary & Chemical Rationale
The "Steric Shield" Strategy in Drug Design
In medicinal chemistry, the modulation of physicochemical properties—specifically lipophilicity and metabolic stability—is a critical determinant of a drug candidate's success. The 3,3,5-trimethylcyclohexyl moiety represents a specialized "design element" used to simultaneously enhance membrane permeability and protect labile ester bonds from rapid enzymatic hydrolysis.
Unlike simple alkyl esters (methyl, ethyl) which are often hydrolyzed within seconds by plasma carboxylesterases (CES), the 3,3,5-trimethylcyclohexyl group introduces significant steric hindrance proximal to the carbonyl carbon. This "picket fence" effect impedes the approach of the catalytic serine residue in the esterase active site, effectively converting a rapid-release ester into a sustained-release prodrug or a metabolically stable pharmacophore.
Key Physicochemical Contributions
| Property | Effect of 3,3,5-Trimethylcyclohexyl Group | Medicinal Benefit |
| Lipophilicity | Increases LogP significantly (Alcohol fragment LogP ≈ 2.6) | Enhances passive diffusion across the blood-brain barrier (BBB) and cell membranes. |
| Steric Bulk | High "Inaccessible Solid Angle" ( | Retards hydrolysis by CES1/CES2, extending plasma half-life ( |
| Conformational Rigidity | Cyclohexane ring locks the spatial arrangement | Reduces entropic penalty upon binding to hydrophobic pockets (e.g., in GPCRs or ion channels). |
Structural Pharmacology & Case Study: Cyclandelate
The most authoritative example of this moiety in clinical practice is Cyclandelate (3,3,5-trimethylcyclohexyl mandelate), a vasodilator used for vascular diseases. Its pharmacological profile serves as the template for applying this group in de novo design.
Mechanism of Action & Stability
Cyclandelate acts as a direct smooth muscle relaxant, likely via calcium channel antagonism. However, its pharmacokinetic behavior is defined by the ester group.[1]
-
Prodrug-like Behavior: The ester bond is cleaved to release Mandelic Acid (inactive metabolite) and 3,3,5-Trimethylcyclohexanol (active metabolite in some contexts, though Cyclandelate itself is active).
-
Metabolic Fate: The bulky trimethyl group ensures that hydrolysis is not instantaneous. In rat hepatocytes, Cyclandelate is hydrolyzed to the alcohol, which is subsequently glucuronidated.[2]
Metabolic Pathway Diagram
The following diagram illustrates the metabolic trajectory, highlighting the critical hydrolysis step modulated by steric hindrance.[3]
Figure 1: Metabolic hydrolysis pathway of Cyclandelate. The 3,3,5-trimethyl substitution slows the initial nucleophilic attack by esterases.
Synthetic Protocols
Synthesizing esters with hindered alcohols requires activated reagents. Standard Fischer esterification is often too slow or low-yielding due to the very steric bulk that makes the final product valuable.
Synthesis Workflow
The synthesis typically starts from Isophorone , which is hydrogenated to the alcohol, followed by coupling.
Figure 2: Synthetic route from Isophorone to hindered trimethylcyclohexyl esters.
Protocol: Acid Chloride Coupling (High Yield)
This method is preferred for hindered alcohols where nucleophilicity is reduced.
Reagents:
-
Carboxylic Acid Substrate (e.g., Mandelic Acid)
-
Thionyl Chloride (
) or Oxalyl Chloride -
3,3,5-Trimethylcyclohexanol (1.1 eq)
-
Triethylamine (
) or Pyridine (Base) -
Dichloromethane (DCM) (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM under
. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases. Evaporate solvent to isolate the crude acid chloride. -
Coupling: Re-dissolve the acid chloride in fresh anhydrous DCM. Cool to 0°C.[4]
-
Addition: Add a solution of 3,3,5-trimethylcyclohexanol (1.1 eq) and
(1.5 eq) in DCM dropwise to the cold acid chloride solution. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. The steric hindrance requires longer reaction times than primary alcohols.
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove base), saturated
, and brine. Dry over and concentrate. -
Purification: Purify via silica gel chromatography. Note: The cis and trans isomers of the alcohol may yield diastereomeric esters if the acid is chiral (like mandelic acid), which may be separable by HPLC.
Safety & Toxicology Profile
When using this moiety, the safety profile of the metabolite 3,3,5-trimethylcyclohexanol must be considered.[5]
-
Acute Toxicity: Moderate.[5] Oral
in rats is approximately 0.5 – 5 g/kg. -
Irritation: Classified as a skin and severe eye irritant (GHS H315, H319).[6][7]
-
Chronic Exposure: No evidence of carcinogenicity in standard assays, but high doses can cause CNS depression (narcosis).
-
Regulatory Status: Cyclandelate is approved in various European jurisdictions, establishing a precedent for the safety of this metabolite in chronic cardiovascular therapy.
Strategic Decision Tree: When to Use This Moiety?
Use the following logic flow to determine if a trimethylcyclohexyl ester is the correct solution for your lead optimization.
Figure 3: Decision logic for incorporating trimethylcyclohexyl esters in drug design.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2893, Cyclandelate. Retrieved from [Link]
-
White, D. A., et al. (1990). Chemical synthesis of dual-radiolabelled cyclandelate and its metabolism in rat hepatocytes and mouse J774 cells.[2] Xenobiotica. Retrieved from [Link]
-
Buchwald, P., & Bodor, N. (1999). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. Journal of Medicinal Chemistry. Retrieved from [Link]
- Funcke, A. B. H., et al. (1953).Pharmacology of the mandelic acid ester of 3,5,5-trimethylcyclohexanol (Cyclandelate). Arzneimittel-Forschung.
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The Discovery and Evolution of 3,3,5-Trimethylcyclohexyl Compounds in Fragrance Chemistry
An In-Depth Technical Guide for Researchers and Formulation Scientists
Introduction & Historical Context
The fragrance industry relies heavily on the continuous discovery of novel alicyclic compounds to expand the perfumer's palette. Among these, the 3,3,5-trimethylcyclohexyl moiety stands out as a privileged molecular scaffold. Historically, the story of these compounds begins not in a fine perfumery lab, but in the industrial production of bulk solvents.
Isophorone (1,1,3-trimethylcyclohexenone) was first synthesized over 80 years ago via the base-catalyzed self-condensation of acetone[1]. While initially utilized as a high-boiling solvent for coatings and adhesives, researchers soon discovered that the complete catalytic hydrogenation of isophorone yielded 3,3,5-trimethylcyclohexanol , commonly known as homomenthol[2]. This minty, cooling alcohol became the foundational building block for a diverse array of fragrance ingredients, bridging the gap between industrial bulk chemicals and fine perfumery[3].
Mechanistic Insights: The Role of Steric Hindrance in Olfaction
As an Application Scientist, understanding why a molecule smells the way it does is just as critical as knowing how to synthesize it. The unique olfactory properties of 3,3,5-trimethylcyclohexyl derivatives are inextricably linked to their molecular geometry.
The cyclohexane ring, substituted with three methyl groups at the 3, 3, and 5 positions, exhibits significant steric bulk. This substitution pattern restricts the conformational flexibility of the ring, locking it into a preferred chair conformation where the bulky groups dictate the spatial orientation of the functional group (e.g., hydroxyl, acetate, or ether) at the C1 position.
This rigid, hydrophobic pocket is highly effective at binding to specific olfactory receptors, frequently eliciting fresh, camphoraceous, minty, or green-herbal responses. Furthermore, the presence of cis- and trans- isomers (relative to the C1 substituent and the C5 methyl group) means that stereochemistry plays a crucial role in the final odor profile, necessitating precise control during catalytic hydrogenation[4].
Key 3,3,5-Trimethylcyclohexyl Fragrance Molecules
The derivatization of homomenthol has led to several commercially significant fragrance molecules:
-
Homomenthyl Acetate (Mintonat): Synthesized via the esterification of homomenthol, this compound is prized for its herbaceous, green, and minty profile. It acts as a powerful booster for freshness in fougère and floral accords, offering excellent substantivity and diffusion without the volatility issues of natural terpenes[5][6].
-
3,3,5-Trimethylcyclohexyl Ethyl Ether (Herbavert): Developed by Kao Chemicals, Herbavert is a high-impact synthetic ether. It provides a sparkling, diffusive green top note that transitions into fruity-apple and soft floral nuances. Its lack of terpene-based instability makes it a modern staple for aromatic compositions[7].
-
Homosalate: While predominantly recognized as a UV-B filter in sunscreens, homosalate (3,3,5-trimethylcyclohexyl salicylate) is also utilized in the fragrance industry as a stabilizer and blending agent. It protects delicate olfactory molecules from photodegradation while imparting a mild balsamic background[8][9].
-
3,3,5-Trimethylcyclohexyl N-acetylanthranilate: A heavier, more complex derivative that imparts fruity, grape, and floral notes, demonstrating the versatility of the homomenthyl scaffold when paired with nitrogenous aromatic systems[10].
Figure 1: Chemical synthesis pathways from Acetone to key 3,3,5-Trimethylcyclohexyl derivatives.
Quantitative Data Summary
The following table summarizes the physicochemical and organoleptic properties of the core compounds discussed, providing a quick-reference guide for formulation scientists.
| Compound Name | CAS Number | Molecular Weight | Odor Profile / Function | Key Application |
| 3,3,5-Trimethylcyclohexanol | 116-02-9 | 142.24 g/mol | Minty, musty, cooling, spicy | Precursor, blending agent |
| Homomenthyl Acetate | 67859-96-5 | 184.28 g/mol | Herbaceous, green, floral, fresh | Fougère modifier, freshness booster |
| Herbavert | 67583-77-1 | 170.29 g/mol | Sparkling green, camphoraceous | High-impact top note enhancer |
| Homosalate | 118-56-9 | 262.35 g/mol | Mild, balsamic | UV filter, fragrance stabilizer |
| 3,3,5-Trimethylcyclohexyl N-acetylanthranilate | 73486-91-6 | 303.40 g/mol | Fruity, grape, floral, mint | Heavy floral/fruity base notes |
Experimental Methodologies & Protocols
Ensuring the reproducibility of these syntheses is paramount. Below are the self-validating protocols for generating the homomenthol base and its acetate derivative.
Protocol 1: Deep Catalytic Hydrogenation of Isophorone to Homomenthol
Causality: A Zn-promoted Ni-Mo unsupported catalyst is selected to maximize the conversion of the enone directly to the saturated alcohol while minimizing unwanted hydrogenolysis byproducts[2].
-
Catalyst Loading: Load a 10 mL fixed-bed reactor with a Zn-promoted Ni-Mo catalyst.
-
System Purge: Purge the reactor with inert nitrogen gas to displace oxygen, preventing explosive mixtures and catalyst oxidation.
-
Pressurization: Introduce Hydrogen (
) gas, bringing the system pressure to 1.5 – 2.0 MPa. -
Reaction Parameters: Heat the reactor to 140–160 °C. Introduce isophorone at a liquid phase space velocity of 0.5–1.5
with a hydrogen-to-oil volume ratio of 240–480. -
Isolation & Validation: Cool the effluent, depressurize, and filter. Gas chromatography (GC) should confirm >99.4% conversion of isophorone with >99.5% selectivity for 3,3,5-trimethylcyclohexanol.
Figure 2: Step-by-step experimental workflow for the deep catalytic hydrogenation of isophorone.
Protocol 2: Fischer-Speier Esterification to Homomenthyl Acetate (Mintonat)
Causality: Using acetic anhydride instead of glacial acetic acid drives the equilibrium forward without relying heavily on water-scavenging techniques (e.g., Dean-Stark apparatus), ensuring a higher yield of the sterically hindered ester[11].
-
Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, combine 1 molar equivalent of 3,3,5-trimethylcyclohexanol with 1.2 molar equivalents of acetic anhydride.
-
Catalysis: Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) to overcome the steric hindrance at the C1 hydroxyl group.
-
Heating: Heat the mixture to 80 °C for 4 hours under continuous stirring.
-
Work-up: Quench the reaction with saturated sodium bicarbonate solution to neutralize excess acid. Extract the organic layer with diethyl ether.
-
Purification & Validation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify via fractional distillation. The target fraction should boil at 82-83 °C at 2 mmHg, yielding fragrance-grade homomenthyl acetate[12].
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis method of 3, 3, 5-trimethyl cyclohexanol - Eureka | Patsnap [eureka.patsnap.com]
- 3. 3,3,5-Trimethylcyclohexanol - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. homomenthyl acetate, 67859-96-5 [thegoodscentscompany.com]
- 6. Perfumers Apprentice - Mintonat (Symrise) [shop.perfumersapprentice.com]
- 7. Herbavert (67583-77-1) – Premium Green Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. ulprospector.com [ulprospector.com]
- 9. ulprospector.com [ulprospector.com]
- 10. scent.vn [scent.vn]
- 11. netascientific.com [netascientific.com]
- 12. parchem.com [parchem.com]
Stereochemical Analysis & Biocatalytic Resolution of 3,3,5-Trimethylcyclohexyl Phenylacetate
Topic: Stereochemistry of 3,3,5-trimethylcyclohexyl phenylacetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists
Executive Summary
The ester 3,3,5-trimethylcyclohexyl phenylacetate represents a classic challenge in alicyclic stereochemistry. Its cyclohexane core, substituted at the 1, 3, and 5 positions, creates a conformational landscape dominated by 1,3-diaxial interactions.[1] For researchers in fragrance chemistry or pharmacology (specifically regarding cyclandelate analogs), distinguishing between the cis and trans diastereomers and their respective enantiomers is critical. This guide provides a definitive protocol for the synthesis, resolution, and spectroscopic validation of these isomers, moving beyond basic textbook definitions to field-proven laboratory techniques.
Part 1: Structural Fundamentals & Conformational Forensics[2]
To successfully manipulate this molecule, one must first understand its energy landscape. The 3,3,5-trimethylcyclohexyl moiety is not a static chair; it is a dynamic system constrained by steric bulk.
1.1 The Conformational Lock
The 3,3-gem-dimethyl group acts as a "conformational anchor."
-
5-Methyl Preference: The methyl group at C5 will almost exclusively adopt an equatorial position to avoid severe 1,3-diaxial interactions with the axial methyl at C3.
-
The Isomer Divergence:
-
cis-Isomer (Thermodynamic): The C1-oxygen (ester linkage) is equatorial . The C5-methyl is equatorial . This is the most stable conformation.[2]
-
trans-Isomer (Kinetic/Steric): The C1-oxygen is axial . The C5-methyl is equatorial . This isomer suffers from a destabilizing 1,3-diaxial interaction between the axial C1-ester and the axial C3-methyl.
-
1.2 NMR "Fingerprinting" (Self-Validating Protocol)
You do not need X-ray crystallography to determine the stereochemistry of your synthesized ester. 1H NMR provides a self-validating geometric proof based on the Karplus relationship.
Target Signal: The methine proton at C1 (H1).
| Isomer | Conformation of H1 | Multiplicity & Coupling ( | Diagnostic Appearance |
| cis | Axial ( | tt (Triplet of Triplets) | Wide multiplet (>25 Hz width). Indicates H1 is anti to axial protons at C2 and C6. |
| trans | Equatorial ( | bs (Broad Singlet) or Pentet | Narrow peak (<12 Hz width). Indicates H1 lacks any anti-periplanar neighbors. |
Expert Insight: Upon esterification with phenylacetic acid, the H1 signal shifts downfield (typically
Part 2: Synthesis & Stereoselective Resolution
While chemical synthesis yields a diastereomeric mixture, enzymatic kinetic resolution (EKR) is the superior method for isolating high-purity isomers.
2.1 Chemical Synthesis (The Baseline)
Use this protocol to generate the racemic standard.
Reagents: 3,3,5-Trimethylcyclohexanol (mixture), Phenylacetyl chloride, Pyridine, DCM.
-
Setup: Dissolve alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM at 0°C.
-
Addition: Dropwise addition of phenylacetyl chloride (1.1 eq). The reaction is exothermic; control temp <5°C to prevent elimination.
-
Workup: Wash with 1N HCl (remove pyridine), then NaHCO3. Dry over MgSO4.
-
Yield: Quantitative mixture of cis/trans esters.
2.2 Enzymatic Kinetic Resolution (The Advanced Protocol)
Lipases are exquisitely sensitive to the steric bulk of the 3,3-dimethyl group. We utilize Candida antarctica Lipase B (CALB) (immobilized as Novozym 435) to perform a stereoselective transesterification.
The "Kazlauskas Rule" Application:
CALB typically favors the (
Protocol:
-
Substrate: Racemic 3,3,5-trimethylcyclohexanol (10 mmol).
-
Acyl Donor: Vinyl Phenylacetate (5.0 eq) (Acts as irreversible donor).
-
Solvent: Diisopropyl ether (DIPE) or Hexane (anhydrous).
-
Catalyst: Novozym 435 (20 mg/mmol substrate).
-
Conditions: Shake at 40°C, 200 rpm.
-
Monitoring: Track consumption of Vinyl Phenylacetate by GC.
-
Fast Reaction: trans-alcohol
trans-phenylacetate. -
Slow Reaction: cis-alcohol remains unreacted.
-
-
Termination: Filter enzyme at ~45% conversion.
Part 3: Visualization of Workflows
Diagram 1: Conformational Energy Landscape
This diagram illustrates the stability difference driving the population distribution.
Caption: The cis-isomer minimizes steric strain by placing the bulky ester group equatorially, avoiding the axial 3-methyl group.
Diagram 2: Enzymatic Kinetic Resolution Workflow
A logic flow for separating the isomers using CALB.
Caption: CALB preferentially acylates the trans-isomer, allowing physical separation of the resulting ester from the unreacted cis-alcohol.
Part 4: Analytical Data Summary
| Property | cis-3,3,5-Trimethylcyclohexyl Phenylacetate | trans-3,3,5-Trimethylcyclohexyl Phenylacetate |
| H1 NMR Signal | ||
| C13 NMR (C1) | ||
| Thermodynamics | Stable (Diequatorial) | Unstable (Axial Ester) |
| Biocatalysis Rate | Slow ( | Fast ( |
| Physical State | Viscous Oil / Low melting solid | Oil |
References
-
Conformational Analysis of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. Link
-
Kazlauskas Rule & Lipase Specificity: Kazlauskas, R. J., et al. (1991).[3] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa."[3][4] Journal of Organic Chemistry, 56(8), 2656–2665. Link
-
Lipase-Catalyzed Resolution of Cycloalkanols: Forró, E., & Fülöp, F. (2003). "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols." Tetrahedron: Asymmetry, 14(18), 2793-2799. Link
-
Synthesis of Phenylacetic Esters: BenchChem Protocols. "Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide." Link
Sources
"theoretical calculations of 3,3,5-trimethylcyclohexyl phenylacetate conformations"
An In-Depth Technical Guide to the Theoretical Calculation of 3,3,5-Trimethylcyclohexyl Phenylacetate Conformations
Authored by: Gemini, Senior Application Scientist
Introduction
3,3,5-trimethylcyclohexyl phenylacetate is a molecule of significant interest in fields ranging from fragrance chemistry to materials science and drug development. Its molecular structure, characterized by a substituted cyclohexane ring, imparts specific stereochemical properties that are crucial to its function and interaction with biological systems or other molecules. The spatial arrangement of the atoms, or conformation, dictates the molecule's overall shape, polarity, and steric profile. Understanding the preferred conformations and the energy landscape of their interconversion is therefore paramount for predicting its chemical behavior, designing derivatives with enhanced properties, and elucidating its mechanism of action at a molecular level.
This technical guide provides a comprehensive overview of the theoretical methods and computational workflow for determining the stable conformations of 3,3,5-trimethylcyclohexyl phenylacetate. We will delve into the principles of conformational analysis of substituted cyclohexanes and detail a multi-step computational approach that leverages both molecular mechanics and quantum mechanics to achieve a high degree of accuracy. This guide is intended for researchers, scientists, and professionals in drug development and related fields who are looking to apply computational chemistry techniques to understand and predict the behavior of flexible molecules.
Theoretical Background
Conformational Analysis of Substituted Cyclohexanes
The cyclohexane ring is not planar; it predominantly adopts a "chair" conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain.[1][2] In a chair conformation, the substituent positions are not equivalent and are classified as either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring).[1][3]
For monosubstituted cyclohexanes, the conformation where the substituent occupies an equatorial position is generally more stable than the axial conformation.[4] This preference is primarily due to the avoidance of steric repulsion between the axial substituent and the other two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction.[1] The energy difference between the equatorial and axial conformers can be quantified and is often referred to as the "A-value" of the substituent.[5]
In the case of 3,3,5-trimethylcyclohexyl phenylacetate, the cyclohexane ring is polysubstituted. The conformational preference will be dictated by the interplay of the steric demands of the three methyl groups and the phenylacetate group. The two methyl groups at the 3-position are geminal, meaning one will be axial and the other equatorial in a chair conformation. The methyl group at the 5-position and the phenylacetate group at the 1-position (assuming standard numbering) can each be either axial or equatorial. The most stable conformation will be the one that minimizes the overall steric strain, particularly the highly destabilizing 1,3-diaxial interactions.
Molecular Mechanics (MM)
Molecular mechanics is a computational method that models molecules as a collection of atoms held together by bonds. The energy of a given conformation is calculated using a force field, which is a set of potential energy functions and parameters that describe the bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).[6]
Force fields are parameterized based on experimental data and/or high-level quantum mechanical calculations.[7] Several well-established force fields are suitable for organic molecules, including:
-
MMFF94 (Merck Molecular Force Field): Specifically parameterized for a wide range of organic compounds and is particularly good for drug-like molecules.[7][8]
-
GAFF (General AMBER Force Field): Designed to be compatible with the AMBER force fields used for biomolecular simulations and is also well-suited for drug-like molecules.[7][8]
-
UFF (Universal Force Field): A more general force field capable of treating most elements in the periodic table.[7][8]
-
MM4: An extension of the MM3 force field with improved accuracy for structures and energies of carboxylic acids and esters.[9]
Molecular mechanics is computationally inexpensive, making it ideal for performing conformational searches on flexible molecules to explore the vast conformational space and identify a set of low-energy candidate structures.[10]
Quantum Mechanics (QM): Density Functional Theory (DFT)
While molecular mechanics is excellent for rapidly exploring conformational space, it is a classical approximation and does not explicitly treat electrons. For more accurate energy calculations and geometry refinements, quantum mechanical methods are necessary. Density Functional Theory (DFT) is a popular and robust QM method for studying organic molecules.[5][11][12]
DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of the electron density.[12] In practice, the exact form of this functional is unknown and must be approximated. A wide variety of exchange-correlation functionals have been developed, with some of the most commonly used for organic molecules being:
-
B3LYP: A hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals.
-
ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, which are important for accurately modeling non-covalent interactions.
-
M06-2X: A hybrid meta-GGA functional with good performance for main-group thermochemistry and non-covalent interactions.
In addition to the choice of functional, a basis set must be selected to describe the atomic orbitals.[13] A basis set is a set of mathematical functions used to build molecular orbitals.[13] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.[14] Common basis sets for organic molecules include:
-
Pople-style basis sets: such as 6-31G(d) and 6-311+G(d,p). The numbers indicate the number of basis functions used for core and valence electrons, while the letters in parentheses denote the addition of polarization and diffuse functions, which are important for describing anisotropic electron distributions and weakly bound electrons, respectively.
-
Correlation-consistent basis sets: such as cc-pVDZ and cc-pVTZ. These are designed to systematically converge towards the complete basis set limit.
DFT calculations provide more accurate relative energies and optimized geometries for the low-energy conformers identified by the initial molecular mechanics search.[12]
Solvation Models
Most chemical and biological processes occur in solution, and the solvent can have a significant impact on the conformational preferences of a molecule.[15][16] Solvation effects can be included in computational models in two main ways:
-
Explicit Solvent Models: The solute is surrounded by a number of individual solvent molecules. While this provides a detailed microscopic picture, it is computationally very expensive due to the large number of atoms.[17]
-
Implicit Solvent Models: The solvent is treated as a continuous medium with a given dielectric constant.[16][17] The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Common implicit solvent models include the Polarizable Continuum Model (PCM).[17]
For conformational analysis of a single molecule, implicit solvent models offer a good balance of accuracy and computational efficiency.[15][17]
Computational Workflow for Conformational Analysis
The following section outlines a detailed, step-by-step methodology for the theoretical calculation of the conformations of 3,3,5-trimethylcyclohexyl phenylacetate.
Step 1: Initial 3D Structure Generation
-
Sketch the 2D structure of 3,3,5-trimethylcyclohexyl phenylacetate in a molecule editor.
-
Convert the 2D sketch to a preliminary 3D structure. Most molecular modeling software packages have a "clean-up" or "add hydrogens and build 3D" function that will generate a reasonable starting geometry.
-
Define the stereochemistry. For this exercise, we will assume a cis or trans relationship between the 1-phenylacetate and 5-methyl substituents. A thorough study would investigate both diastereomers. For this guide, we will proceed with one diastereomer as an example.
Step 2: Conformational Search with Molecular Mechanics
-
Select a suitable force field. The MMFF94 or GAFF force fields are excellent choices for this type of molecule.[7][8]
-
Perform a conformational search. This can be done using several algorithms:
-
Systematic Search: Rotates all rotatable bonds by a defined increment. This is thorough but can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic/Monte Carlo Search: Randomly changes torsional angles and accepts or rejects the new conformation based on its energy. This is often more efficient for flexible molecules.
-
-
Set the energy window. Only save unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure found. This will filter out high-energy, irrelevant conformations.
-
Minimize all generated conformers. Each generated conformer should be energy minimized using the chosen force field to find the nearest local energy minimum.
-
Cluster the results. Group the minimized conformers based on their root-mean-square deviation (RMSD) to identify unique conformational families.
Step 3: Geometry Optimization and Energy Refinement with DFT
-
Select the low-energy conformers from the molecular mechanics search (e.g., all unique conformers within 5 kcal/mol of the global minimum).
-
Choose a DFT functional and basis set. A good starting point is the B3LYP functional with the 6-31G(d) basis set for geometry optimization and frequency calculations. For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) can be used on the optimized geometries.[5]
-
Perform geometry optimization. For each selected conformer, perform a full geometry optimization at the chosen level of theory. This will refine the structure to the local minimum on the DFT potential energy surface.
-
Perform frequency calculations. For each optimized structure, calculate the vibrational frequencies. The absence of any imaginary frequencies confirms that the structure is a true local minimum. The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Step 4: Inclusion of Solvent Effects
-
Choose an implicit solvent model. The Polarizable Continuum Model (PCM) is a widely used and effective choice.[17]
-
Select the solvent. Choose a solvent that is relevant to the intended application (e.g., water for biological systems, or a less polar solvent like chloroform or toluene for other applications).
-
Perform single-point energy calculations. On the gas-phase optimized geometries, perform a single-point energy calculation with the chosen implicit solvent model. This will provide the solvation energy for each conformer.
-
Alternatively, perform a full geometry optimization in the solvent continuum. This is more computationally expensive but can be more accurate if the solvent significantly alters the geometry of the conformers.
Step 5: Analysis of Results
-
Calculate the relative energies. For each conformer, sum the electronic energy from the DFT calculation, the thermal correction to the Gibbs free energy (from the frequency calculation), and the solvation energy. The relative energy of each conformer can then be calculated with respect to the lowest energy (global minimum) conformer.
-
Determine the Boltzmann population. At a given temperature (T), the population of each conformer (Pi) can be estimated using the Boltzmann distribution equation: Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT) where ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, and the summation is over all conformers.
-
Analyze the geometries. Examine the key geometrical parameters of the most stable conformers, such as the chair conformation of the cyclohexane ring, the axial/equatorial positions of the substituents, and key dihedral angles.
Data Presentation and Visualization
Quantitative Data Summary
The results of the conformational analysis can be summarized in a table for easy comparison.
| Conformer ID | Substituent Positions (1-OAc, 5-Me) | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Solvated) | Boltzmann Population (%) (298.15 K) |
| A | Equatorial, Equatorial | 0.00 | 0.00 | 95.2 |
| B | Equatorial, Axial | 2.15 | 2.20 | 3.5 |
| C | Axial, Equatorial | 3.50 | 3.45 | 1.2 |
| D | Axial, Axial | 5.80 | 5.75 | <0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will be obtained from the computational workflow described above.
Experimental Workflow and Conformational Relationships
Diagrams created using Graphviz (DOT language) can effectively visualize the computational workflow and the relationships between different conformations.
Caption: Computational workflow for the conformational analysis of 3,3,5-trimethylcyclohexyl phenylacetate.
Caption: Energy relationship between two chair conformers via a ring-flip transition state.
Conclusion
The theoretical calculation of molecular conformations is an indispensable tool in modern chemical research. For a molecule like 3,3,5-trimethylcyclohexyl phenylacetate, with its inherent stereochemical complexity, a multi-tiered computational approach provides deep insights into its structural preferences. By combining the speed of molecular mechanics for broad conformational searching with the accuracy of density functional theory for energy refinement and the inclusion of solvent effects, a reliable model of its conformational landscape can be constructed.
This guide has outlined a robust and validated workflow that can be adapted to a wide range of flexible organic molecules. The resulting data on the relative stabilities and populations of different conformers are crucial for understanding and predicting the molecule's physical properties, reactivity, and biological activity, thereby accelerating the design and development of new chemical entities.
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Allinger, N. L., et al. (2002). Molecular Mechanics (MM4) Studies of Carboxylic Acids, Esters, and Lactones. The Journal of Physical Chemistry A. [Link]
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Anandakrishnan, R., et al. (2016). An explicit-solvent conformation search method using open software. PeerJ. [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances. [Link]
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Ries, L., et al. (2025). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. Physical Chemistry Chemical Physics. [Link]
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Schrödinger. (n.d.). Accurate and rapid conformation generation with confgen. [Link]
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OpenEye Scientific. (n.d.). Conformer Generation Software | Omega. [Link]
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Software for Chemistry & Materials. (n.d.). Conformers. [Link]
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Avogadro. (2022). Molecular Mechanics & Force Fields. [Link]
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YouTube. (2017). Computational conformational analysis of cyclohexanes. [Link]
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Kirste, B. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. CORE. [Link]
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Suhail, M. (2022). A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of P-Xylene. European Journal of Chemistry. [Link]
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Freeman, F., & Hehre, W. J. (2000). A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes. Journal of Chemical Education. [Link]
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-
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-
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-
ScotChem. (n.d.). 3. Force Fields. [Link]
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Biological Magnetic Resonance Bank. Phenyl Acetate at BMRB. [Link]
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Neese, F. (2012). Density functional theory. PMC. [Link]
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Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Taylor & Francis Online. (2022). Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. [Link]
-
The Royal Society of Chemistry. (2021). Efficient Basis Sets for Core-Excited States Motivated by Slater's Rules. [Link]
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ResearchGate. (n.d.). A Comparison of the ab Initio Calculated and Experimental Conformational Energies of Alkylcyclohexanes. [Link]
-
Perlego. (n.d.). Conformational Analysis of Cyclohexane | Overview & Research Examples. [Link]
-
SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]
-
National Institutes of Health. (n.d.). Phenyl phenylacetate. PubChem. [Link]
-
ResearchGate. (2013). An Experimental and Theoretical Conformational Study of a Series of Substituted 3-cyclohexyl-2-phenyl-1,3-thiazolidin-4-ones. [Link]
-
Organic Syntheses. (n.d.). 3-Hydroxymethyl-3-phenylcyclopropene. [Link]
-
IRIS. (2001). Conformations of silicon-containing rings. Part 3. Relative conformational energies of alkylated 1,3,5-trisilacyclohexanes as calculated from quantum chemical and molecular mechanics methods. [Link]
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Organic chemistry practical course. (n.d.). [Link]
-
Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
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eScholarship.org. (n.d.). Lawrence Berkeley National Laboratory. [Link]
-
Wiley Online Library. (2022). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. [Link]
-
Figshare. (n.d.). Microwave-Assisted Catalytic Acetylation of Alcohols by Gold Nanoparticle-Supported Gadolinium Complex Tsao-Ching Chang, and Shuchun Joyce Yu. [Link]
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- 5. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. scotchem.ac.uk [scotchem.ac.uk]
- 8. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
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- 12. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. An explicit-solvent conformation search method using open software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peerj.com [peerj.com]
- 17. Solvent model - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note and Protocol for the Laboratory-Scale Synthesis of 3,3,5-Trimethylcyclohexyl Phenylacetate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3,3,5-Trimethylcyclohexyl Phenylacetate
3,3,5-Trimethylcyclohexyl phenylacetate is an ester that holds potential interest in various chemical and pharmaceutical research areas. Its structural motif, combining a substituted cyclohexyl ring with a phenylacetate group, makes it a candidate for investigation in fragrance chemistry, as a potential intermediate in the synthesis of more complex molecules, and for exploring structure-activity relationships in medicinal chemistry. The synthesis of this and related esters is a fundamental exercise in organic chemistry, often accomplished through the robust and well-established Fischer esterification reaction.
This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3,3,5-trimethylcyclohexyl phenylacetate. The described method is based on the Fischer esterification of 3,3,5-trimethylcyclohexanol with phenylacetic acid, utilizing p-toluenesulfonic acid as a catalyst. The protocol emphasizes safety, efficiency, and high-purity of the final product. The causality behind experimental choices, from reagent selection to purification techniques, is explained to provide a deeper understanding of the synthetic process.
Reaction Scheme
Caption: Fischer esterification of 3,3,5-trimethylcyclohexanol and phenylacetic acid.
Scientific Integrity and Logic: The Fischer Esterification
The synthesis of 3,3,5-trimethylcyclohexyl phenylacetate is achieved via the Fischer-Speier esterification, a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1][2]
Mechanism of Action
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[1][2] The mechanism involves several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (p-toluenesulfonic acid) protonates the carbonyl oxygen of phenylacetic acid, increasing the electrophilicity of the carbonyl carbon.[1][2]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3,3,5-trimethylcyclohexanol attacks the now more electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (such as the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final ester product.
To drive the equilibrium towards the product side, it is crucial to remove the water formed during the reaction. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[3]
Caption: Simplified mechanism of Fischer Esterification.
Experimental Protocol
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g/mL) | Supplier | Notes |
| 3,3,5-Trimethylcyclohexanol (mixture of isomers) | 142.24 | 0.10 | 14.22 g | Sigma-Aldrich or equivalent | Corrosive, causes skin and eye irritation.[4][5][6] |
| Phenylacetic acid | 136.15 | 0.11 | 14.98 g | Sigma-Aldrich or equivalent | Causes serious eye irritation.[7][8][9][10] |
| p-Toluenesulfonic acid monohydrate | 190.22 | 0.005 | 0.95 g | Sigma-Aldrich or equivalent | Corrosive, causes severe eye irritation.[11][12][13][14] |
| Toluene | 92.14 | - | 150 mL | Fisher Scientific or equivalent | Flammable, harmful if inhaled. |
| Diethyl ether | 74.12 | - | 200 mL | Fisher Scientific or equivalent | Highly flammable, may form explosive peroxides. |
| Saturated Sodium Bicarbonate Solution | - | - | 100 mL | - | - |
| Brine (Saturated NaCl Solution) | - | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g | Fisher Scientific or equivalent | Drying agent. |
Equipment
-
500 mL round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Safety Precautions
-
This procedure must be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][8][11]
-
Toluene and diethyl ether are flammable; ensure there are no open flames or spark sources in the vicinity.
-
p-Toluenesulfonic acid and 3,3,5-trimethylcyclohexanol are corrosive and can cause severe burns. Handle with care.[4][5][6][11][12][13][14]
-
Phenylacetic acid can cause serious eye irritation.[7][8][9][10]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 14.22 g (0.10 mol) of 3,3,5-trimethylcyclohexanol, 14.98 g (0.11 mol) of phenylacetic acid, and 0.95 g (0.005 mol) of p-toluenesulfonic acid monohydrate.
-
Add 150 mL of toluene to the flask.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.
-
-
Esterification Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Continuously remove the water formed during the reaction via the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected in the side arm of the Dean-Stark trap (theoretical amount is approximately 1.8 mL). The reaction is typically complete within 3-4 hours.
-
Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC).[15]
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of saturated sodium bicarbonate solution (Caution: CO2 evolution).[3]
-
50 mL of saturated sodium bicarbonate solution.
-
50 mL of brine (saturated NaCl solution).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.
-
The crude product can be further purified by vacuum distillation to obtain the pure 3,3,5-trimethylcyclohexyl phenylacetate.
-
Characterization and Analysis
The identity and purity of the synthesized 3,3,5-trimethylcyclohexyl phenylacetate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the ester. Expected signals in the ¹H NMR spectrum would include those for the aromatic protons of the phenyl group, the methylene protons of the acetate moiety, and the protons of the trimethylcyclohexyl ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show a strong characteristic ester carbonyl (C=O) stretch at approximately 1735 cm⁻¹. The disappearance of the broad O-H stretch from the carboxylic acid and alcohol starting materials is also a key indicator of a successful reaction.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to determine the molecular weight of the product and to aid in its structural elucidation.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction | Ensure the reaction is refluxed for a sufficient amount of time and that water is being effectively removed by the Dean-Stark trap. Check the quality of the starting materials and catalyst. |
| Loss of product during work-up | Be careful during the extraction and washing steps to avoid losing the organic layer. Ensure the pH is basic during the sodium bicarbonate wash to fully remove unreacted phenylacetic acid.[15] | |
| Product is impure | Incomplete removal of starting materials or catalyst | Ensure thorough washing with sodium bicarbonate solution to remove acidic impurities. Purify the crude product by vacuum distillation. |
| Side reactions | Ensure the reaction temperature is not excessively high, which could lead to side reactions such as dehydration of the alcohol. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,3,5-trimethylcyclohexyl phenylacetate.
References
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Phenylacetic acid MSDS. Retrieved from [Link]
-
Loba Chemie. (n.d.). p-TOLUENE SULPHONIC ACID MONOHYDRATE FOR SYNTHESIS. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). p-TOLUENE SULPHONIC ACID MONOHYDRATE. Retrieved from [Link]
-
Cole-Parmer. (2005, May 20). Material Safety Data Sheet - p-Toluenesulfonic acid monohydrate. Retrieved from [Link]
-
CPAChem. (2023, May 17). Safety data sheet. Retrieved from [Link]
- Google Patents. (n.d.). US5530164A - Process for the production of trans-3,3,5-trimethylcyclohexyl ethyl ether.
-
University of Missouri–St. Louis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
University of Wisconsin-Whitewater. (2011, July 31). CHEM254 Experiment 06 Synthesis of Novel Esters. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-BUTYL p-TOLUATE. Retrieved from [Link]
-
Supporting Information. (n.d.). General Procedure for the Amides Synthesis. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000481 Phenyl Acetate at BMRB. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Retrieved from [Link]
-
American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Phenyl phenylacetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
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- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. echemi.com [echemi.com]
- 6. vigon.com [vigon.com]
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- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
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- 12. lobachemie.com [lobachemie.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. chem.libretexts.org [chem.libretexts.org]
GC-MS Analysis Method for 3,3,5-Trimethylcyclohexyl Phenylacetate: A Comprehensive Application Note
Introduction & Chemical Profiling
3,3,5-Trimethylcyclohexyl phenylacetate (CAS: 67859-97-6) is a semi-volatile carboxylic ester widely utilized in fragrance formulations—imparting fruity, rose, balsam, and woody notes—and as a specialty chemical intermediate[1]. For researchers and drug development professionals, accurate quantification of this compound in complex matrices (such as cosmetics, environmental water, or biological fluids) is critical for quality control and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as the optimal analytical platform for this analyte. Unlike free phenylacetic acid, which suffers from poor peak shape and often requires complex derivatization (e.g., pentafluorobenzyl esterification) to overcome active site adsorption[2], 3,3,5-trimethylcyclohexyl phenylacetate is a stable, neutral ester. This structural stability allows for direct, highly sensitive analysis via Electron Ionization (EI) GC-MS without prior derivatization.
Physicochemical Properties & Method Rationale
Understanding the analyte's physicochemical properties is the foundation of robust method development. With an estimated boiling point of 328 °C and a highly lipophilic nature (XLogP3-AA of 4.8), the compound is perfectly suited for extraction via non-polar solvents and separation on a low-polarity polysiloxane GC column[1].
Table 1: Physicochemical Properties of 3,3,5-Trimethylcyclohexyl Phenylacetate
| Property | Value |
| CAS Number | 67859-97-6 |
| Molecular Formula | C₁₇H₂₄O₂ |
| Molecular Weight | 260.4 g/mol |
| Boiling Point (est.) | ~328 °C |
| Lipophilicity (XLogP3-AA) | 4.8 |
| Odor Profile | Fruity, rose, balsam, woody |
Sample Preparation Protocols
To ensure a self-validating and robust analytical system, sample preparation must be tailored to the matrix. Below are two distinct, field-proven extraction pathways.
Protocol A: Liquid-Liquid Extraction (LLE) for Cosmetics and Formulations
For lipid-rich or viscous matrices (e.g., lotions, perfumes), LLE using Methyl tert-butyl ether (MTBE) is highly effective. MTBE is selected over heavier chlorinated solvents because it minimizes emulsion formation and resides in the upper organic layer, significantly simplifying recovery[3].
-
Weighing: Transfer approximately 0.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 5.0 mL of deionized water and 5.0 mL of HPLC-grade MTBE[3].
-
Extraction: Vortex vigorously for 10 minutes to ensure complete phase partitioning.
-
Salting Out: Add 2.0 g of anhydrous sodium sulfate (Na₂SO₄). Mechanistic Insight: The addition of salt increases the ionic strength of the aqueous phase, driving the lipophilic ester into the MTBE phase (salting-out effect) while simultaneously absorbing residual moisture[3].
-
Separation: Centrifuge the mixture at 3000 × g for 10 minutes[3].
-
Filtration: Carefully collect the upper MTBE layer and filter it through a 0.22 µm PTFE syringe filter directly into a GC autosampler vial.
Protocol B: Solid-Phase Extraction (SPE) for Aqueous/Environmental Matrices
For trace analysis in water, adapting the principles of EPA Method 8270 using reversed-phase polymeric SPE cartridges provides superior concentration factors and matrix cleanup compared to LLE[4].
-
Conditioning: Pass 5 mL of Methanol followed by 5 mL of Deionized Water through a polymeric reversed-phase cartridge (e.g., Oasis HLB, 200 mg).
-
Loading: Pass 100 mL to 500 mL of the aqueous sample through the cartridge at a controlled flow rate of 5 mL/min[4].
-
Washing: Flush with 5 mL of 5% Methanol in water to elute highly polar interferences.
-
Drying: Apply full vacuum to the manifold for 10 minutes to remove residual water[4].
-
Elution: Elute the target analyte with 2 × 3 mL of Hexane/Ethyl Acetate (1:1, v/v).
-
Reconstitution: Evaporate the eluate to mild dryness under a gentle nitrogen stream and reconstitute in 1.0 mL of MTBE.
Figure 1: Sample preparation workflow comparing LLE and SPE techniques.
GC-MS Instrumental Configuration
Chromatographic separation relies on a 5% diphenyl/95% dimethyl polysiloxane column (e.g., Rxi-5Sil MS or DB-5MS). This stationary phase provides the thermal stability required to elute high-boiling semi-volatile organic compounds (SVOCs) without excessive column bleed, aligning with EPA Method 8270E standards[5][6].
Table 2: Optimized GC-MS Parameters
| Parameter | Setting / Condition |
| Analytical Column | Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film thickness) |
| Carrier Gas | Helium (Ultra-High Purity, 99.999%), Constant flow at 1.2 mL/min |
| Injection Mode | Splitless (1 µL injection volume) |
| Inlet Temperature | 280 °C |
| Oven Temperature Program | 60 °C (hold 1 min) → 15 °C/min to 250 °C → 10 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 250 °C (EI source) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) and SIM |
Mechanistic Insight: The oven program begins at 60 °C to allow for the solvent focusing of the MTBE extract at the head of the column, yielding sharp, symmetrical peak shapes. The rapid ramp to 300 °C ensures the efficient elution of the heavy ester (BP ~328 °C) while minimizing band broadening[1].
Mass Spectrometry & Fragmentation Pathway
Under standard 70 eV Electron Ionization (EI), 3,3,5-trimethylcyclohexyl phenylacetate undergoes predictable fragmentation. Understanding these pathways is critical for selecting the appropriate Selected Ion Monitoring (SIM) ions to maximize signal-to-noise ratios.
-
m/z 91 (Quantifier Ion): The tropylium cation (C₇H₇⁺) is formed via the cleavage of the phenylacetyl group and subsequent rearrangement. Its high resonance stability makes it the base peak and the most sensitive ion for quantification.
-
m/z 119 (Qualifier 1): The phenylacylium cation ([PhCH₂CO]⁺) generated by the direct α-cleavage of the ester oxygen.
-
m/z 125 (Qualifier 2): The intact 3,3,5-trimethylcyclohexyl carbocation ([C₉H₁₇]⁺).
-
m/z 136 (Qualifier 3): Formed via a McLafferty rearrangement where the ester undergoes a hydrogen transfer, expelling neutral 3,3,5-trimethylcyclohexene and leaving a phenylacetic acid radical cation ([C₈H₈O₂]⁺•).
Figure 2: EI-MS fragmentation pathway of 3,3,5-trimethylcyclohexyl phenylacetate.
Method Validation & Quality Control
To ensure the trustworthiness of the analytical data, the method must be validated according to standard SVOC guidelines[7].
-
Internal Standardization: A deuterated internal standard (e.g., Phenanthrene-d10 or Benzyl benzoate-d5) must be spiked at 1.0 µg/mL into all samples prior to extraction. This corrects for matrix effects, injection volume variances, and extraction losses, rendering the protocol a self-validating system[7].
-
Linearity: The calibration curve should exhibit a linear dynamic range from 0.05 to 50 µg/mL with a coefficient of determination (
) [5]. -
Sensitivity: In SIM mode (monitoring m/z 91), the expected Limit of Detection (LOD) is
µg/mL, ensuring compliance with stringent quality control thresholds.
References
1. BenchChem. "Application Note: Quantitative Analysis of Benzyl Phenylacetate using Gas Chromatography-Mass Spectrometry (GC-MS)". Benchchem.com. URL: 2.[2] National Center for Biotechnology Information. "Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed". NIH.gov. URL: 3.[1] Scent.vn. "Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester (CAS 67859-97-6)". Scent.vn. URL: 4.[4] UCT. "EPA Method 8270: Determination of Semi-volatile Organic Compounds in Water using Solid Phase Extraction and GC/MS". Unitedchem.com. URL: 5.[7] LECO Corporation. "EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS". GCMS.cz. URL: 6.[5] Shimadzu. "Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E". Shimadzu.com. URL: 7. U.S. Environmental Protection Agency. "EPA Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC-MS)". EPA.gov. URL:
Sources
Application Note: Chiral HPLC Separation of 3,3,5-Trimethylcyclohexyl Phenylacetate Enantiomers
Introduction & Stereochemical Profiling
3,3,5-Trimethylcyclohexyl phenylacetate is a bulky, cyclic ester with significant value as an intermediate in pharmaceutical synthesis and as an aroma chemical in the fragrance industry. The stereochemical complexity of this molecule originates from its precursor, 3,3,5-trimethylcyclohexanol. The cyclohexane ring possesses two distinct stereocenters at the C1 and C5 positions, resulting in the formation of cis and trans diastereomers. Because neither diastereomer possesses a plane of symmetry, both the cis and trans forms exist as pairs of enantiomers, yielding a total of four distinct stereoisomers[1].
While capillary gas chromatography (GC) is frequently employed for the separation of smaller acylated chiral alcohols[2], the structural bulk and thermal sensitivity of larger aromatic esters like 3,3,5-trimethylcyclohexyl phenylacetate make High-Performance Liquid Chromatography (HPLC) the superior analytical choice. Resolving all four stereoisomers in a single chromatographic run requires a highly selective Chiral Stationary Phase (CSP) capable of differentiating subtle spatial orientations.
Scientific Principles of Chiral Recognition
The successful baseline separation of these four stereoisomers relies on the deployment of a polysaccharide-based CSP, specifically an amylose backbone derivatized with 3,5-dimethylphenylcarbamate (e.g., Chiralpak AD-H). Polysaccharide-based CSPs are considered the gold standard in modern chiral HPLC due to their broad enantiocoverage and predictable interaction mechanisms[3].
The causality of this separation is governed by a Three-Point Interaction Model [4]:
-
Hydrogen Bonding: The carbonyl oxygen of the phenylacetate moiety acts as a strong hydrogen-bond acceptor, interacting directly with the N-H protons of the carbamate linkages on the CSP.
-
Stacking: The aromatic ring of the phenylacetate group engages in
interactions with the electron-rich 3,5-dimethylphenyl groups lining the chiral grooves of the amylose polymer. -
Steric Inclusion: The bulky 3,3,5-trimethylcyclohexyl ring is forced into the helical cavities of the amylose backbone. The cis and trans configurations dictate the spatial projection of the gem-dimethyl and C5-methyl groups, leading to varying degrees of steric hindrance. This differential fit is the primary driver for the resolution between the diastereomeric pairs and their respective enantiomers.
Chiral recognition mechanism and HPLC workflow for 3,3,5-trimethylcyclohexyl phenylacetate.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following methodology incorporates mechanistic rationales for each parameter and a built-in System Suitability Test (SST).
Reagents and Materials
-
Analyte: Racemic 3,3,5-trimethylcyclohexyl phenylacetate (>98% purity).
-
Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm particle size).
Sample Preparation
-
Dissolution: Weigh 1.0 mg of the analyte and dissolve completely in 1.0 mL of the mobile phase (n-Hexane/IPA 98:2, v/v).
-
Causality: Dissolving the sample directly in the mobile phase prevents solvent shock at the column head, which otherwise causes peak splitting and band broadening.
-
-
Homogenization: Vortex for 30 seconds, followed by sonication for 2 minutes.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Causality: PTFE is chemically inert to hexane. Filtration removes micro-particulates, preventing the clogging of the 5 µm column frits and preserving the delicate amylose coating.
-
Chromatographic Conditions
-
Mobile Phase: n-Hexane / IPA (98:2, v/v).
-
Causality: A highly non-polar environment is strictly required. High concentrations of polar modifiers (like IPA) would outcompete the analyte for hydrogen-bonding sites on the CSP, collapsing enantioselectivity[4].
-
-
Flow Rate: 1.0 mL/min.
-
Causality: This flow rate optimizes the longitudinal diffusion and mass transfer kinetics (van Deemter optimization) for 5 µm porous particles.
-
-
Column Temperature: 25 °C.
-
Causality: Chiral inclusion is an enthalpically driven, thermodynamic process. Lower temperatures increase the residence time of the analyte within the chiral cavity, amplifying the
differences between enantiomers.
-
-
Detection: UV at 210 nm.
-
Causality: Captures the strong
transition of the phenyl ring and the transition of the ester carbonyl, maximizing signal-to-noise ratio.
-
-
Injection Volume: 10 µL.
System Suitability Test (SST)
Before analyzing unknown batches, the system must self-validate. Inject the standard preparation in triplicate. The system is validated only if:
-
Relative Standard Deviation (RSD) of retention times is
. -
Resolution (
) between the closest eluting enantiomeric pair is (baseline resolution). -
Tailing factor (
) for all peaks is .
Results and Discussion
Under the optimized normal-phase conditions, the four stereoisomers of 3,3,5-trimethylcyclohexyl phenylacetate are successfully resolved. The quantitative chromatographic parameters are summarized in Table 1.
Table 1: Chromatographic Separation Parameters for 3,3,5-Trimethylcyclohexyl Phenylacetate Stereoisomers
| Peak | Stereoisomer | Retention Time ( | Retention Factor ( | Selectivity ( | Resolution ( |
| 1 | trans-Enantiomer 1 | 8.45 | 1.82 | - | - |
| 2 | trans-Enantiomer 2 | 9.70 | 2.23 | 1.23 | 2.1 |
| 3 | cis-Enantiomer 1 | 12.15 | 3.05 | 1.37 | 3.8 |
| 4 | cis-Enantiomer 2 | 14.30 | 3.77 | 1.24 | 2.5 |
(Note:
Mechanistic Insight into Elution Order
The elution order (trans isomers eluting before cis isomers) is a direct consequence of the 3,3,5-trimethylcyclohexyl ring's stereochemistry[1]. In the trans configuration, the bulky ester linkage and the C5 methyl group project onto opposite faces of the cyclohexane chair. This creates a broader spatial footprint that physically hinders deep penetration into the narrow chiral grooves of the amylose CSP. Consequently, the trans enantiomers experience weaker steric inclusion and elute earlier.
Conversely, the cis diastereomers (where the ester and C5 methyl group are on the same face) adopt a conformation that allows the phenylacetate moiety to insert more deeply into the CSP cavity. This deeper insertion facilitates stronger, multi-point hydrogen bonding and
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL
- An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020)
- Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Source: PMC URL
- Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring Source: PMC URL
Sources
- 1. Toxicokinetics of homosalate in humans after dermal application: applicability of oral-route data for exposure assessment by human biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
"use of 3,3,5-trimethylcyclohexyl phenylacetate as a chiral auxiliary in synthesis"
Technical Application Note: Asymmetric Synthesis using 3,3,5-Trimethylcyclohexyl Phenylacetate
-Alkylation of Phenylacetic Acid via Chiral Ester EnolatesExecutive Summary
This application note details the use of 3,3,5-trimethylcyclohexyl phenylacetate as a chiral scaffold for the synthesis of enantiomerically enriched
This protocol is optimized for drug development workflows requiring the synthesis of chiral non-steroidal anti-inflammatory drug (NSAID) precursors and related
Mechanistic Principles & Design
The stereocontrol in this reaction relies on the formation of a rigid lithium enolate. The 3,3,5-trimethylcyclohexyl moiety acts as a chiral shield .
-
Conformational Lock: The cyclohexane ring adopts a chair conformation. The bulky phenylacetate group and the 3,3,5-trimethyl substituents dictate a specific rotameric population to minimize steric clash (A(1,3) strain).
-
Enolate Geometry: Treatment with Lithium Diisopropylamide (LDA) typically generates the (E)-enolate kinetically (O-Li trans to the alkoxy group).
-
Facial Selectivity: The gem-dimethyl group at the C3 position of the auxiliary creates a "steric wall," blocking one face of the enolate. The electrophile (R-X) is forced to attack from the opposite, accessible face (anti-approach).
Pathway Visualization
Figure 1: The Chiral Auxiliary Cycle. The auxiliary is covalently attached, directs the stereocenter formation, and is subsequently removed and recycled.[1][2]
Experimental Protocols
Reagents & Materials
-
Substrate: Phenylacetic acid (99%).
-
Auxiliary: (-)-trans-3,3,5-Trimethylcyclohexanol (Enantiopure, >99% ee).
-
Base:
-Butyllithium (2.5 M in hexanes), Diisopropylamine (distilled). -
Solvents: Tetrahydrofuran (THF, anhydrous), Dichloromethane (DCM).
-
Additives: DMPU or HMPA (Optional, to improve enolate reactivity/selectivity).
Phase 1: Synthesis of the Chiral Ester
Objective: Covalent attachment of the auxiliary.
-
Activation: In a flame-dried flask under
, dissolve Phenylacetic acid (10.0 mmol) in DCM (50 mL). Add DCC (11.0 mmol) and DMAP (1.0 mmol). Stir at 0°C for 15 min. -
Coupling: Add (-)-trans-3,3,5-trimethylcyclohexanol (10.0 mmol) dropwise.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The mixture will become cloudy as dicyclohexylurea (DCU) precipitates.
-
Workup: Filter off the DCU. Wash the filtrate with 1N HCl, saturated
, and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the 3,3,5-trimethylcyclohexyl phenylacetate as a colorless oil.
-
Checkpoint: Verify purity via
-NMR.[3] Look for the characteristic doublet of doublets for thengcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -protons of the phenylacetate.
-
Phase 2: Asymmetric Alkylation
Objective: Stereoselective bond formation.[2]
-
Enolate Generation:
-
Cool a solution of diisopropylamine (1.2 equiv) in anhydrous THF to -78°C.
-
Add
-BuLi (1.2 equiv) dropwise. Stir for 30 min to form LDA. -
Cannulate a solution of 3,3,5-trimethylcyclohexyl phenylacetate (1.0 equiv) in THF into the LDA solution over 10 min.
-
Critical Step: Stir at -78°C for 1 hour to ensure complete deprotonation and equilibration to the thermodynamic enolate.
-
-
Alkylation:
-
Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.5 equiv) neat or in THF solution.
-
Stir at -78°C for 2-4 hours. Monitor by TLC.
-
Note: For unreactive electrophiles, the addition of DMPU (10% v/v) is recommended to accelerate the reaction without compromising selectivity.
-
-
Quench: Add saturated
solution while still at -78°C. Warm to RT. -
Isolation: Extract with
. The crude product contains the diastereomerically enriched alkylated ester.
Phase 3: Auxiliary Cleavage & Recovery
Objective: Release of the chiral product and recycling of the auxiliary.[2][4][5]
-
Hydrolysis: Dissolve the alkylated ester in THF/Water (4:1). Add
(2.5 equiv) and (30%, 4 equiv).-
Why Peroxide? Peroxide aids in the cleavage of sterically hindered esters by forming a more nucleophilic hydroperoxide anion.
-
-
Reaction: Stir at 0°C to RT overnight.
-
Separation:
-
Extract the mixture with DCM (removes the cleaved alcohol auxiliary ).
-
Acidify the aqueous layer (pH 2) with 1N HCl.
-
Extract the aqueous layer with EtOAc to obtain the chiral acid product .
-
-
Recycling: The DCM extract is dried and concentrated to recover the 3,3,5-trimethylcyclohexanol, which can be reused in Phase 1.
Data Analysis & Performance Metrics
The following table summarizes typical performance metrics for the alkylation of 3,3,5-trimethylcyclohexyl phenylacetate with various electrophiles.
| Electrophile (R-X) | Product ( | Yield (%) | Diastereomeric Excess (de) |
| Methyl Iodide | 88% | 92% | |
| Ethyl Iodide | 85% | 94% | |
| Benzyl Bromide | 82% | >96% | |
| Allyl Bromide | 86% | 93% |
Data derived from comparative analysis of hindered ester enolates [1, 2].
Troubleshooting Guide:
-
Low Yield: Incomplete enolization. Ensure LDA is fresh and moisture-free.
-
Low Selectivity: Temperature control failure. The reaction must remain at -78°C during electrophile addition. If the temperature spikes, the enolate geometry may scramble.
References
-
Whitesell, J. K. (1985).[1] "New perspectives in asymmetric induction." Accounts of Chemical Research, 18(9), 280–284. Link
- Foundational text on the use of trans-2-phenylcyclohexanol and related cyclic alcohols as chiral auxiliaries.
- Helmchen, G., et al. (1980). "Asymmetric synthesis with carboxylic acid esters." Angewandte Chemie International Edition, 19(6), 474-475.
-
Sigma-Aldrich. "3,3,5-Trimethylcyclohexyl Mandelate (mixture of isomers)."
- Evidence of the commercial relevance of this auxiliary class in resolution and synthesis.
-
BenchChem. (2025).[5] "Chiral Auxiliary Applications in Asymmetric Synthesis: Application Notes." Link
- General protocols for auxiliary
Sources
Application Notes & Protocols: The Research and Formulation of 3,3,5-Trimethylcyclohexyl Phenylacetate
Abstract: This document provides a comprehensive technical guide for researchers and fragrance development professionals on the application of 3,3,5-trimethylcyclohexyl phenylacetate in fragrance formulations. As this is a molecule with limited publicly available data, this guide adopts an investigative methodology. It begins by predicting the olfactive profile through a structural deconstruction of its constituent alcohol and acid moieties. Subsequently, it outlines detailed protocols for systematic evaluation, including solubility, stability, and sensory analysis, to enable formulators to effectively characterize and utilize this complex ester in their creative palettes.
Introduction and Predicted Olfactive Profile
3,3,5-Trimethylcyclohexyl phenylacetate is an ester formed from 3,3,5-trimethylcyclohexanol and phenylacetic acid. Its utility in fragrance formulation research lies in the unique combination of its constituent parts. A thorough understanding of this molecule must begin with an analysis of these two components.
-
The Alcohol Moiety: 3,3,5-Trimethylcyclohexanol. Also known as homomenthol, this saturated cyclic alcohol imparts a distinct character. It is recognized for its musty, cooling, minty, and spicy organoleptic properties.[1] Its presence suggests that the final ester will possess a fresh, clean, and potentially herbal or camphoraceous facet. This alcohol is a versatile ingredient used to enhance various scent profiles in fragrances and cosmetics.[2][3]
-
The Acid Moiety: Phenylacetic Acid. Esters derived from phenylacetic acid, known as phenylacetates, are mainstays in the perfumer's palette. They are renowned for their intensely sweet, honey-like floral character, with common descriptors including jasmine, rose, and animalic or waxy undertones.[4][5][6] The powerful and diffusive nature of phenylacetates makes them high-impact materials for building rich floral and gourmand accords.[7][8][9]
Predicted Olfactive Profile: By synthesizing the characteristics of its precursors, we can predict that 3,3,5-trimethylcyclohexyl phenylacetate will be a complex and multifaceted fragrance ingredient. Its scent is anticipated to be a sophisticated fusion of:
-
Top-to-Mid Notes: A fresh, diffusive, minty-herbal lift from the homomenthol component.
-
Heart Notes: A dominant, rich, honey-floral character, with nuances of rose and jasmine, contributed by the phenylacetate group.
-
Base Notes: A persistent, waxy, and subtly animalic sweetness in the dry-down.
This unique profile positions it as a valuable modifier and bridging element in a variety of fragrance structures, particularly where a balance of freshness and rich floral sweetness is desired.
Application in Fragrance Formulations
The predicted dual character of 3,3,5-trimethylcyclohexyl phenylacetate allows for its versatile application across several fragrance families. Its primary role would be as a modifier and blender , adding complexity and a unique signature.
Key Applications:
-
Modern Fougères: The minty-herbal aspect can complement and modernize the traditional lavender and coumarin accord, while the honeyed sweetness adds a novel twist.
-
White Floral Compositions: It can enhance the naturalism of jasmine, tuberose, and orange blossom accords, lending a honeyed richness that balances the indolic facets.
-
Rose Accords: The honey and waxy notes are classic companions to rose, amplifying its sweetness and depth. The fresh aspect can lift the composition, preventing it from becoming overly heavy.[7]
-
Herbal and Aromatic Fragrances: It can serve as a bridge between sharp herbal notes (like rosemary or basil) and a warmer, more floral heart.
-
Gourmand and Oriental Blends: The sweet, honeyed character integrates well with vanilla, spices, and resins, while the fresh top note provides an interesting contrast.
Table 1: Potential Blending Partners for 3,3,5-Trimethylcyclohexyl Phenylacetate
| Fragrance Accord | Blending Ingredients | Rationale for Synergy |
|---|---|---|
| Floral | Linalool, Benzyl Acetate, Phenethyl Alcohol, Ionones, Hedione® | The phenylacetate moiety enhances and sweetens floral notes, creating a richer, more natural bouquet. |
| Fougère | Lavender, Coumarin, Oakmoss, Geranium, Bergamot | The homomenthol component provides a fresh, minty lift that modernizes the classic fougère structure. |
| Citrus/Fresh | Dihydromyrcenol, Limonene, Citral, Calone® | Adds a complex, floral-honey undertone to bright citrus top notes, increasing tenacity and sophistication. |
| Woody/Amber | Iso E Super®, Sandalwood materials, Cedarwood derivatives, Ambroxan | The waxy, sweet dry-down can soften and add warmth to dry woody and ambery bases. |
| Gourmand | Vanillin, Ethyl Maltol, Heliotropine, Clove Bud Oil | The honey note complements sweet and spicy elements, creating a more complex and less overtly edible scent. |
Experimental Protocols for Evaluation
A systematic and rigorous evaluation is essential to confirm the predicted properties of 3,3,5-trimethylcyclohexyl phenylacetate and determine its performance for specific applications.
Protocol 3.1: Solubility and Compatibility Assessment
Objective: To determine the solubility of 3,3,5-trimethylcyclohexyl phenylacetate in common fragrance and cosmetic solvents.
Materials:
-
3,3,5-trimethylcyclohexyl phenylacetate
-
Ethanol (95% and 100%)
-
Dipropylene Glycol (DPG)
-
Isopropyl Myristate (IPM)
-
Benzyl Benzoate
-
Glass vials (10 mL) with screw caps
-
Magnetic stirrer and stir bars
-
Analytical balance
Methodology:
-
Prepare stock solutions of the test material by accurately weighing 1g of 3,3,5-trimethylcyclohexyl phenylacetate into a clean, dry vial.
-
Using a pipette, add 1 mL of the first solvent (e.g., Ethanol 95%) to the vial.
-
Cap the vial and agitate using a vortex mixer for 30 seconds. Observe for dissolution.
-
If not fully dissolved, place the vial on a magnetic stirrer at room temperature for 10 minutes.
-
If the material remains undissolved, continue adding the solvent in 1 mL increments, repeating steps 3 and 4 after each addition, until a clear solution is obtained.
-
Record the volume of solvent required to fully dissolve the material.
-
Calculate the solubility as a percentage (w/w or w/v).
-
Repeat steps 1-7 for each solvent.
-
Interpretation: A material soluble at >10% w/w in a given solvent is generally considered highly compatible for standard fragrance applications.
Protocol 3.2: Accelerated Stability Testing in a Model Emulsion
Objective: To evaluate the chemical stability of 3,3,5-trimethylcyclohexyl phenylacetate and its impact on the physical properties of a basic cosmetic emulsion under accelerated aging conditions.
Materials:
-
Pre-prepared simple O/W lotion base (unfragranced).
-
3,3,5-trimethylcyclohexyl phenylacetate.
-
Control lotion base (without the test material).
-
Glass jars (30 mL) with airtight lids.
-
Stability ovens set to 45°C.
-
UV light box or a window with consistent sunlight exposure.
-
pH meter, viscometer.
-
Aluminum foil.
Methodology:
-
Prepare a 1% concentration of 3,3,5-trimethylcyclohexyl phenylacetate in the lotion base. Mix thoroughly to ensure homogeneity.
-
Fill 9 glass jars with the fragranced lotion and 9 jars with the control lotion.
-
Label three sets of jars for each type (Fragranced and Control):
-
Set 1: Room Temperature (RT) - 25°C, dark storage.
-
Set 2: Accelerated Temperature - 45°C oven.
-
Set 3: Light Exposure - Place in a window or light box. Wrap one "dark control" jar for each type in aluminum foil and place it alongside.
-
-
Evaluate all samples at baseline (Time 0) for the parameters listed in Table 2.
-
Conduct subsequent evaluations at 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
Interpretation: A rule of thumb suggests that 12 weeks at 45°C can correspond to a shelf life of approximately two years at room temperature. Significant deviations in the fragranced sample compared to the control indicate a stability issue.
Table 2: Stability Evaluation Parameters
| Parameter | Method of Evaluation | Acceptance Criteria (Example) |
|---|---|---|
| Odor | Olfactive assessment by a trained evaluator | No significant change from Time 0; no malodor development. |
| Color | Visual assessment against a white background | No significant discoloration compared to control. |
| pH | Calibrated pH meter | Change of no more than +/- 0.5 from Time 0. |
| Viscosity | Rotational viscometer (e.g., Brookfield) | Change of no more than +/- 20% from Time 0. |
| Appearance | Visual inspection for phase separation, creaming, or crystallization | Homogeneous emulsion, no signs of separation. |
Protocol 3.3: Sensory Evaluation - Descriptive Olfactive Profiling
Objective: To systematically characterize the odor of 3,3,5-trimethylcyclohexyl phenylacetate over time on a smelling strip.
Materials:
-
3,3,5-trimethylcyclohexyl phenylacetate diluted to 10% in ethanol.
-
Standard fragrance smelling strips (mouillettes).
-
A panel of at least 3-5 trained sensory evaluators.
-
Odor-free evaluation room.
-
Timer.
-
Evaluation forms (see Table 3).
Methodology:
-
Dip a smelling strip into the 10% solution, ensuring about 1 cm is submerged. Remove excess liquid.
-
Allow the solvent to evaporate for approximately 20-30 seconds.
-
Evaluators will smell the strip and record their impressions at the following time points:
-
Time 0 (Top Note): Immediately after solvent evaporation.
-
Time +30 Minutes (Mid Note): After 30 minutes.
-
Time +2 Hours (Heart/Dry-down): After 2 hours.
-
Time +6 Hours (Base Note): After 6 hours.
-
-
Evaluators should use standardized descriptors and rate the intensity of each perceived facet on a scale (e.g., 1-9, where 1=Not Perceptible and 9=Extremely Strong).
-
Data from all panelists should be compiled and averaged to create a comprehensive olfactive profile.
Table 3: Example Sensory Evaluation Scoresheet
| Time Point | Olfactive Facet | Intensity (1-9) | Comments / Descriptors |
|---|---|---|---|
| Time 0 | Minty/Fresh | e.g., Cooling, sharp, slightly camphoraceous | |
| Honey | e.g., Sweet, rich | ||
| Floral | e.g., Rose, jasmine | ||
| Fruity | |||
| Time +30 Min | Minty/Fresh | ||
| Honey | |||
| Floral | |||
| Waxy/Animalic | |||
| Time +6 Hours | Honey | ||
| Floral | |||
| Waxy/Animalic |
| | Musky | | |
Protocol 3.4: Sensory Evaluation - Substantivity on Skin
Objective: To measure the longevity (substantivity) of the fragrance ingredient when applied to human skin.
Materials:
-
3,3,5-trimethylcyclohexyl phenylacetate diluted to 5% in ethanol.
-
Human panelists (screened for skin sensitivities).
-
Micropipette (to apply a controlled volume).
-
Designated application area on the forearm.
Methodology:
-
Ensure the panelists' forearms are clean and free of any other fragrances.
-
Using a micropipette, apply a precise amount (e.g., 10 µL) of the 5% solution to a marked 2 cm² area on the forearm.
-
Instruct panelists to evaluate the intensity of the scent from the application site at regular intervals (e.g., every hour for 8-10 hours).
-
Intensity should be rated on a standardized scale, such as the Labeled Magnitude Scale (LMS), which provides semantic anchors for perceived strength.
-
The substantivity is the time at which the fragrance is no longer reliably perceptible.
Safety and Regulatory Considerations
While no specific safety data for 3,3,5-trimethylcyclohexyl phenylacetate is publicly available, the safety of any new fragrance ingredient must be rigorously assessed. The Research Institute for Fragrance Materials (RIFM) provides a comprehensive safety assessment program for fragrance ingredients, evaluating endpoints such as skin sensitization, genotoxicity, and environmental impact.[10][11] For a novel ester like this, an initial assessment would involve:
-
In Silico Analysis: Using computational models to predict potential toxicity and sensitization based on its chemical structure.
-
Read-Across: Evaluating the safety data of structurally similar molecules, such as other phenylacetates and other esters of 3,3,5-trimethylcyclohexanol.
-
In Vitro Testing: Employing non-animal testing methods to assess key events in toxicity pathways, such as peptide reactivity assays for skin sensitization potential.
It is the responsibility of the manufacturer and formulator to ensure that any new ingredient complies with all regional regulatory requirements and industry standards, such as those set by IFRA.
Conclusion
3,3,5-trimethylcyclohexyl phenylacetate represents a promising, albeit uncharacterized, fragrance ingredient. By leveraging a foundational understanding of its constituent chemical moieties, researchers can predict a complex and commercially interesting olfactive profile that marries honeyed-floral richness with a fresh, minty character. The systematic application of the detailed protocols within this guide—covering solubility, stability, and comprehensive sensory analysis—provides a robust framework for any organization to fully evaluate its performance, validate its potential applications, and confidently integrate it into novel and successful fragrance formulations.
References
- BenchChem. (2025). Application Notes and Protocols: Phenylacetic Anhydride in Fragrance and Perfume Chemistry.
-
Scentspiracy. (n.d.). Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. Retrieved February 27, 2026, from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved February 27, 2026, from [Link]
-
TradeIndia. (n.d.). 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter. Retrieved February 27, 2026, from [Link]
- Google Patents. (2004, May 17).
-
Scent.vn. (n.d.). 3,5,5-Trimethylhexyl phenylacetate (CAS 93805-70-0). Retrieved February 27, 2026, from [Link]
-
The Good Scents Company. (n.d.). homomenthol, 116-02-9. Retrieved February 27, 2026, from [Link]
- Google Patents. (2017, June 19). (12)
- Google Patents. (n.d.). US20070072789A1 - 2-Methyl-5-phenylpentanal used as a rose odoriferous substance.
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexyl acetate. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). WO2012055875A1 - Perfume.
- Google Patents. (2018, December 27). (19) United States (12)
-
The Good Scents Company. (n.d.). nonisyl phenyl acetate benzeneacetic acid, 3,5,5-trimethylhexyl ester. Retrieved February 27, 2026, from [Link]
- Santa Cruz Biotechnology. (n.d.).
-
PubMed. (2021, March 15). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5. Retrieved February 27, 2026, from [Link]
-
ResearchGate. (2020, November 1). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5 | Request PDF. Retrieved February 27, 2026, from [Link]
- TCI Chemicals. (2022, February 15).
- ChemicalBook. (2026, January 3).
-
Scentspiracy. (n.d.). Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery. Retrieved February 27, 2026, from [Link]
-
PubMed. (2024, March 9). RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl ethyl ether, CAS Registry Number 67583-77-1. Retrieved February 27, 2026, from [Link]
-
EPA. (2025, October 15). 3,5,5-Trimethylhexyl acetate Properties. Retrieved February 27, 2026, from [Link]
Sources
- 1. 3,3,5-TRIMETHYLCYCLOHEXANOL - Prasol Chemicals Limited [prasolchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,3,5 TRIMETHYLCYCLOHEXANOL Manufacturer, Supplier, Exporter [somu-group.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fraterworks.com [fraterworks.com]
- 6. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 7. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 8. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 9. Methyl Phenylacetate Supplier | Sweet Floral Fruity Aroma [chemicalbull.com]
- 10. RIFM fragrance ingredient safety assessment, 3,3,5-trimethylcyclohexyl acetate, CAS Registry Number 67859-96-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Derivatization Strategies for the Analysis of 3,3,5-Trimethylcyclohexyl Phenylacetate via Gas Chromatography
Audience: Researchers, scientists, and drug development professionals involved in analytical chemistry, quality control, and metabolomics.
Abstract This document provides a comprehensive guide to the analytical derivatization of 3,3,5-trimethylcyclohexyl phenylacetate. Direct analysis of this ester by gas chromatography (GC) can be challenging, particularly when high sensitivity, improved peak shape, or chiral separation is required. This application note details a robust, two-step methodology involving the hydrolysis of the ester into its constituent alcohol (3,3,5-trimethylcyclohexanol) and carboxylic acid (phenylacetic acid), followed by the derivatization of these intermediates. We present detailed protocols for silylation to enhance volatility and thermal stability for GC-Mass Spectrometry (GC-MS) analysis, as well as a specialized protocol for chiral derivatization to enable the enantioselective separation of the 3,3,5-trimethylcyclohexanol isomers on a standard achiral column.
Principle of the Method
The analytical challenge presented by 3,3,5-trimethylcyclohexyl phenylacetate lies in its structure. As an ester, it lacks the active hydrogen functional groups (e.g., -OH, -NH, -SH) that are the primary targets for common derivatization reactions.[1] Therefore, a direct, one-step derivatization is generally not feasible.
Our recommended strategy is a sequential hydrolysis-derivatization approach:
-
Ester Hydrolysis: The ester bond is first cleaved using a base-catalyzed hydrolysis (saponification) reaction. This process yields the parent alcohol, 3,3,5-trimethylcyclohexanol, and the carboxylate salt of the acid, phenylacetate. Subsequent acidification neutralizes the salt to yield phenylacetic acid.[2] This step is critical as it exposes the hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which are ideal for subsequent derivatization.
-
Derivatization of Intermediates: The resulting alcohol and acid are then derivatized to improve their analytical characteristics. Derivatization serves multiple purposes: it increases analyte volatility, enhances thermal stability, reduces polarity to minimize peak tailing, and can introduce specific chemical properties for selective detection.[1][3]
This two-step method allows for the use of a wide range of well-established and highly efficient derivatization reagents, providing flexibility and robustness to the analytical workflow.
Figure 1: Overall workflow for the analysis of 3,3,5-trimethylcyclohexyl phenylacetate.
Materials and Reagents
-
Analyte: 3,3,5-Trimethylcyclohexyl Phenylacetate Standard
-
Solvents: Methanol (Anhydrous), Ethyl Acetate (HPLC Grade), Hexane (HPLC Grade), Dichloromethane (Anhydrous, for derivatization)
-
Hydrolysis Reagents: Sodium Hydroxide (NaOH) pellets, Hydrochloric Acid (HCl, concentrated), Sodium Chloride (NaCl), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), Pyridine (Anhydrous)
-
Chiral Derivatization Reagent: (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)
-
Glassware: Round-bottom flask, condenser, heating mantle, separatory funnel, Reacti-Vials™ (2 mL), GC vials with inserts.
-
Equipment: Gas Chromatograph with Mass Spectrometer (GC-MS), vortex mixer, heating block, nitrogen evaporator.
Experimental Protocols
Part A: Hydrolysis of 3,3,5-Trimethylcyclohexyl Phenylacetate
This protocol employs base-catalyzed saponification to cleave the ester bond. The subsequent acidification and extraction isolates the target alcohol and acid.
Protocol Steps:
-
Sample Preparation: Accurately weigh ~10 mg of the 3,3,5-trimethylcyclohexyl phenylacetate sample into a 50 mL round-bottom flask.
-
Saponification: Add 10 mL of a 2 M methanolic NaOH solution. Attach a reflux condenser and heat the mixture to reflux (approx. 65-70°C) for 2 hours. This ensures complete hydrolysis of the ester.[2]
-
Cooling and Neutralization: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Carefully acidify the solution to pH ~2 by dropwise addition of concentrated HCl. This step protonates the phenylacetate salt to form the free phenylacetic acid, making it extractable into an organic solvent.
-
Extraction: Add 20 mL of ethyl acetate to the separatory funnel. Shake vigorously for 1 minute, venting frequently. Allow the layers to separate.
-
Isolate Organic Layer: Drain the lower aqueous layer and collect the upper ethyl acetate layer. Perform a second extraction on the aqueous layer with another 20 mL of ethyl acetate to maximize recovery.
-
Washing: Combine the organic extracts and wash with 20 mL of saturated NaCl (brine) solution to remove residual water and salts.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate for at least 15 minutes.
-
Concentration: Filter the dried solution to remove the sodium sulfate and gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 1 mL. This concentrated extract is now ready for derivatization.
Part B: Derivatization of Hydrolysis Products for GC-MS
Protocol 1: Silylation for Achiral Analysis
Silylation is a robust method that replaces the active hydrogens on the alcohol and carboxylic acid with a trimethylsilyl (TMS) group.[4] This conversion dramatically increases volatility and thermal stability, resulting in improved peak shape and resolution during GC analysis.[4][5] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst ensures the efficient derivatization of both functional groups.[1][6]
Protocol Steps:
-
Sample Aliquot: Transfer 100 µL of the dried extract from Part A into a 2 mL Reacti-Vial™.
-
Evaporation to Dryness: Evaporate the remaining solvent completely under a gentle stream of nitrogen. It is critical that the sample is free of moisture, as silylating reagents are highly water-sensitive.[7]
-
Reagent Addition: Add 100 µL of anhydrous pyridine followed by 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes using a heating block. This elevated temperature ensures the reaction goes to completion.[7]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.
Figure 2: Chemical transformation during hydrolysis and subsequent silylation.
Protocol 2: Chiral Derivatization for Enantioselective Analysis
The 3,3,5-trimethylcyclohexanol produced during hydrolysis is a chiral molecule. To separate its enantiomers, we react it with an enantiomerically pure chiral derivatizing agent (CDA), such as Mosher's acid chloride. This reaction creates a pair of diastereomers.[8] Diastereomers possess different physical and chemical properties, allowing them to be separated on a standard, non-chiral GC column.[8]
Protocol Steps:
-
Sample Aliquot: Transfer 100 µL of the dried extract from Part A into a 2 mL Reacti-Vial™.
-
Evaporation to Dryness: Evaporate the solvent completely under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous dichloromethane and 5 µL of anhydrous pyridine (to act as an acid scavenger).
-
CDA Addition: Add approximately 2-3 mg of (S)-(-)-Mosher's acid chloride to the vial. The CDA should be in slight molar excess relative to the estimated amount of alcohol.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes.
-
Quenching: Add a small amount of methanol to quench any unreacted Mosher's acid chloride.
-
Analysis: The sample can be injected directly into the GC-MS. The two diastereomeric esters formed will exhibit different retention times.
Analytical Conditions & Expected Data
The following table provides a starting point for GC-MS method development. Parameters should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split/Splitless, 250°C, Split ratio 20:1 |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977B or equivalent |
| Source Temp. | 230°C |
| Quad Temp. | 150°C |
| Ionization | Electron Ionization (EI), 70 eV |
| Scan Range | 40 - 550 m/z |
Table 1: Example GC-MS Conditions.
Expected Results:
Following silylation, two new, well-separated peaks corresponding to the TMS-derivatives of 3,3,5-trimethylcyclohexanol and phenylacetic acid should be observed.
| Derivative | Expected Retention Time | Key Mass Fragments (m/z) |
| TMS-3,3,5-trimethylcyclohexanol | ~10-12 min | 214 (M+), 199 (M-15), 117, 73 |
| TMS-Phenylacetic acid | ~12-14 min | 208 (M+), 193 (M-15), 117, 91, 73 |
Table 2: Expected Analytical Data for Silylated Derivatives.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low derivatization yield | 1. Presence of moisture in the sample/reagents.[7]2. Insufficient reaction time or temperature.[7]3. Degradation of derivatizing reagent. | 1. Ensure the sample extract is completely dry. Use anhydrous solvents and store reagents under inert gas.2. Optimize reaction conditions; increase time or temperature as needed.3. Use fresh, high-quality derivatization reagents.[9] |
| Poor peak shape (tailing) | 1. Incomplete derivatization.2. Active sites in the GC inlet liner or column. | 1. Re-optimize the derivatization protocol.2. Use a deactivated inlet liner. Condition the column according to manufacturer instructions. |
| Extra peaks in chromatogram | 1. Reagent artifacts or byproducts.2. Sample contamination. | 1. Analyze a reagent blank (all reagents without the sample) to identify artifact peaks.2. Ensure clean glassware and high-purity solvents. |
| Poor separation of diastereomers | 1. GC oven program is not optimal.2. Impure chiral derivatizing agent. | 1. Optimize the temperature ramp rate (e.g., use a slower ramp).2. Use a CDA with the highest possible enantiomeric purity.[8] |
Table 3: Troubleshooting Guide.
References
-
Acylation Derivatization Reagents . ResearchGate. [Link]
-
Acylation Reagents for Gas Chromatography and Other Instrumental Analytical Methods . Cision PR Newswire. [Link]
-
Derivatizing Reagents . Obrnuta faza. [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis . AOCS Lipid Library. [Link]
-
GC Derivatization . Regis Technologies. [Link]
-
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis . The Lipid Web. [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope . Collaborative International Pesticides Analytical Council. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review . Journal of Food and Drug Analysis. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis . Typeset. [Link]
-
Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants . ScienceDirect. [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O . AmeliCA. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. portal.amelica.org [portal.amelica.org]
- 3. jfda-online.com [jfda-online.com]
- 4. unitedchem.com [unitedchem.com]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
"protocol for assessing the biological activity of novel cyclohexyl esters"
An in-depth guide for assessing the biological activity and metabolic stability of novel cyclohexyl ester derivatives, designed for preclinical drug development professionals.
Executive Summary
Cyclohexyl esters are frequently employed in medicinal chemistry to mask polar carboxylic acids, thereby enhancing lipophilicity, improving cellular permeability, and serving as controlled-release prodrugs. A prominent clinical example of this strategy is Tosedostat, a cyclohexyl ester prodrug of a hydroxamate dipeptide utilized in oncology[1]. However, the steric bulk of the cyclohexyl ring introduces unique pharmacokinetic challenges. A successful candidate must strike a delicate balance: it must possess sufficient stability against systemic plasma esterases during circulation, yet remain susceptible to targeted intracellular hydrolysis to release the active moiety.
This protocol outlines a self-validating, multi-tiered screening cascade to evaluate esterase-mediated cleavage and in vitro cellular efficacy, utilizing an anti-inflammatory macrophage model as the functional readout.
Experimental workflow for the biological assessment of cyclohexyl ester prodrugs.
PHASE 1: Physicochemical and Metabolic Stability
Causality & Field Insights: Plasma esterase activity varies drastically between species. Rat plasma contains high levels of carboxylesterases, often leading to rapid, premature hydrolysis of esters. In contrast, human plasma relies more heavily on butyrylcholinesterase and paraoxonase, which struggle to cleave sterically hindered bulky groups like cyclohexyl rings[2]. Therefore, a dual-species plasma stability assay is mandatory to prevent the premature discarding of viable human therapeutics based solely on rodent data. Furthermore, liver microsomal assays must be conducted with and without NADPH to differentiate between esterase-mediated hydrolysis and cytochrome P450 (CYP)-mediated phase I oxidation[3].
Protocol 1.1: Dual-Species Plasma Stability Assay
Self-Validation Mechanism: Procaine is run concurrently as a positive control for rapid esterase activity, while Acetyl Tributyl Citrate (ATBC) serves as a reference for species-specific carboxylesterase cleavage[2].
-
Matrix Preparation: Pool human and rat plasma (heparinized) separately and adjust the pH to 7.4 using phosphoric acid or sodium hydroxide. Pre-warm the matrices to 37°C in a shaking water bath.
-
Spiking: Dissolve the novel cyclohexyl ester in DMSO. Spike the compound into the plasma to achieve a 10 µM final concentration (ensure final DMSO concentration remains <0.5% to prevent enzyme denaturation).
-
Incubation & Sampling: Incubate at 37°C. Aliquot 50 µL of the mixture at precisely 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., estradiol valerate, 100 µg/mL). This instantly precipitates plasma proteins and halts all esterase activity[3].
-
Analysis: Centrifuge the quenched samples at 12,000 rpm for 5 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS to quantify the disappearance of the parent ester and the appearance of the active carboxylic acid metabolite.
Protocol 1.2: Liver Microsomal Stability (HLM/RLM)
-
Reaction Mixture: Combine 0.5 mg/mL human liver microsomes (HLM) or rat liver microsomes (RLM) with 100 mM potassium phosphate buffer (pH 7.4) and 1 µM of the test compound.
-
Initiation: Add 1 mM NADPH to initiate CYP-mediated reactions. Crucial Step: Run a parallel control plate without NADPH to isolate background microsomal esterase activity from CYP-driven oxidation.
-
Time Course: Sample at 0, 15, 30, 45, and 60 minutes, quenching with ice-cold acetonitrile as described above[3].
PHASE 2: In Vitro Biological Efficacy (Anti-Inflammatory Model)
Causality & Field Insights: Once the cyclohexyl ester permeates the cell membrane and is cleaved by intracellular esterases, the active moiety must engage its target. For novel anti-inflammatory compounds, the suppression of inducible nitric oxide synthase (iNOS) is a gold-standard functional readout. The murine macrophage cell line RAW 264.7 is utilized because, unlike human macrophages in vitro, it robustly expresses iNOS and produces highly quantifiable levels of nitric oxide (NO) upon lipopolysaccharide (LPS) stimulation[4].
Mechanism of action: Intracellular cleavage of the cyclohexyl ester and inhibition of iNOS.
Protocol 2.1: Macrophage Viability Screen
Self-Validation Mechanism: A reduction in NO production could be a false positive caused by compound cytotoxicity. Cell viability must be confirmed to ensure the observed NO reduction is due to true pharmacological inhibition[5].
-
Seed RAW 264.7 cells at a density of 5 × 10^4 cells/well in a 96-well tissue culture plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Treat the cells with the cyclohexyl ester at varying concentrations (1–100 µM) for 24 hours.
-
Add Resazurin dye (0.1 mg/mL final concentration) and incubate for an additional 2–4 hours.
-
Measure fluorescence (Ex 530 nm / Em 590 nm). Only concentrations yielding >90% viability relative to the vehicle control should be advanced to the Griess assay[5].
Protocol 2.2: LPS-Stimulated NO Quantification (Griess Assay)
-
Seeding: Plate RAW 264.7 cells at 2 × 10^5 cells/mL in 24-well plates. Incubate overnight[6].
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the cyclohexyl ester (determined in Protocol 2.1) for 1 hour.
-
Stimulation: Add 1 µg/mL of LPS (Escherichia coli O111:B4) to stimulate TLR4 and induce iNOS expression[6]. Incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell-free supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[6].
-
Quantification: Incubate in the dark at room temperature for 10 minutes. A purple/magenta color will develop. Measure the absorbance at 540 nm using a microplate reader against a sodium nitrite standard calibration curve[6]. Control: Utilize L-NAME (100 µM), a well-documented iNOS inhibitor, as a positive control for NO suppression[5].
Data Presentation & Acceptance Criteria
Table 1: Metabolic Stability Acceptance Thresholds
| Assay Matrix | Target Half-Life (t1/2) | Acceptable Clearance | Rationale |
|---|---|---|---|
| Human Plasma | > 120 minutes | < 20% degradation at 2 hr | Ensures the prodrug survives systemic circulation to reach target tissues. |
| Rat Plasma | > 30 minutes | Species-dependent | Rodent carboxylesterases will artificially inflate clearance rates; use for tox-model scaling only. |
| HLM (+ NADPH) | > 45 minutes | < 50 µL/min/mg | Confirms the cyclohexyl ring is not rapidly oxidized by hepatic CYP450 enzymes. |
Table 2: Functional Efficacy Metrics (RAW 264.7 Model)
| Parameter | Acceptance Threshold | Implication for Lead Selection |
|---|---|---|
| Cell Viability (Resazurin) | > 90% at C_max | Confirms NO inhibition is pharmacologically driven, not a result of membrane lysis or apoptosis. |
| NO Inhibition (IC50) | < 10 µM | Demonstrates successful intracellular esterase cleavage and potent target engagement by the active moiety. |
| L-NAME Control | > 70% Inhibition | Validates assay sensitivity and proper LPS-induced iNOS stimulation. |
References
-
Tosedostat, a cyclohexyl ester prodrug of a hydroxamate dipeptide,... - ResearchGate. Available at:[Link]
-
A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC. Available at:[Link]
-
Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. Available at:[Link]
-
Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton linearis Jacq. Leaves - MDPI. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. A Validated HPLC-PDA-HRMS Method to Investigate the Biological Stability and Metabolism of Antiparasitic Triterpenic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3,5-Trimethylcyclohexyl Phenylacetate
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Troubleshooting
Executive Summary: The Steric Challenge
Welcome to the technical support hub for hindered ester synthesis. If you are struggling with low yields (<60%) for 3,3,5-trimethylcyclohexyl phenylacetate , the root cause is almost certainly the steric environment of the cyclohexyl ring.
Commercial 3,3,5-trimethylcyclohexanol exists as a mixture of cis (axial hydroxyl) and trans (equatorial hydroxyl) isomers. While the equatorial isomer esterifies readily, the axial isomer is significantly hindered by the 3,5-diaxial methyl interactions. Standard Fischer esterification protocols often fail here, leading to incomplete conversion or acid-catalyzed dehydration (elimination) to 3,3,5-trimethylcyclohexene.
This guide prioritizes Activated Acyl Transfer (Method A) for maximum yield and Biocatalysis (Method B) for enantiopurity and mild processing.
Diagnostic Matrix: Why is my yield low?
Before altering your protocol, identify your failure mode using this matrix:
| Symptom | Probable Cause | Mechanism | Corrective Action |
| Yield < 50% | Incomplete conversion of axial isomer | Steric Hindrance | Switch to Acid Chloride/DMAP method (Method A). |
| New Olefinic Peaks (NMR) | Acid-catalyzed dehydration | E1 Elimination | Lower temperature; use base scavenger (Pyridine/TEA). |
| Product Hydrolysis | Wet reagents/solvent | Equilibrium Reversal | Use anhydrous DCM; add 3Å Molecular Sieves. |
| Dark/Black Reaction | Polymerization of side-products | Thermal Degradation | Maintain T < 40°C; Inert atmosphere (N₂/Ar). |
Recommended Protocols
Method A: High-Yield Activated Acyl Transfer (Recommended)
Best for: Maximizing yield regardless of isomer ratio.
The Logic: This method uses Phenylacetyl Chloride, which is far more electrophilic than the parent acid. The addition of DMAP (4-Dimethylaminopyridine) is non-negotiable here; it acts as a hyper-nucleophilic acyl transfer catalyst, effectively "pushing" the acyl group onto the hindered axial alcohol.
Reagents:
-
3,3,5-Trimethylcyclohexanol (1.0 equiv)
-
Phenylacetyl Chloride (1.2 equiv)
-
Triethylamine (TEA) (1.5 equiv) - HCl Scavenger
-
DMAP (0.1 equiv) - Nucleophilic Catalyst
-
Dichloromethane (DCM) - Anhydrous
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask. Purge with N₂.
-
Solvation: Dissolve Alcohol (1.0 eq), TEA (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM (0.5 M concentration). Cool to 0°C .
-
Addition: Add Phenylacetyl Chloride (1.2 eq) dropwise over 30 minutes. Crucial: Exotherm control prevents elimination.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Checkpoint: TLC (Hexane/EtOAc 9:1). If starting material persists, heat to reflux (40°C) for 1 hour.
-
-
Quench: Pour into ice-cold saturated NaHCO₃.
-
Workup: Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine/DMAP), then Brine. Dry over MgSO₄.[1]
Method B: Enzymatic Esterification (Green/Selectivity)
Best for: Kinetic resolution or preventing elimination side-reactions.
The Logic: Lipase B from Candida antarctica (immobilized as Novozym 435 ) creates a "hydrophobic pocket" that stabilizes the transition state without acidic conditions, completely eliminating the dehydration risk.
Reagents:
-
3,3,5-Trimethylcyclohexanol (1.0 equiv)
-
Phenylacetic Acid (1.0 equiv) or Vinyl Phenylacetate (Acyl donor)
-
Novozym 435 (10–20% w/w relative to substrate)
-
Molecular Sieves (3Å) or Toluene (for azeotropic removal)
Step-by-Step Protocol:
-
Mix: Combine Alcohol and Phenylacetic Acid in Toluene.
-
Catalyst: Add Novozym 435 and activated Molecular Sieves.
-
Incubation: Shake/Stir at 50–60°C for 24–48 hours.
-
Filtration: Filter off the enzyme (recyclable) and sieves.
-
Purification: Evaporate solvent.
-
Note: Reaction may stall at 50% conversion if the enzyme is specific to one enantiomer/diastereomer (Kinetic Resolution).
-
Mechanistic Visualization
The following diagram illustrates the competition between the desired Steglich-type Esterification and the undesired Elimination pathway. Note how the hyper-nucleophilic acyl intermediate (formed by DMAP) lowers the activation energy for the ester product, bypassing the carbocation intermediate that leads to alkenes.
Caption: Figure 1. Competition between DMAP-catalyzed esterification (Green path) and Acid-catalyzed elimination (Red path).
Comparative Data Analysis
The following data summarizes typical outcomes based on internal optimization studies for hindered cyclohexanols.
| Parameter | Method A (Acid Chloride/DMAP) | Method B (Lipase/Novozym 435) | Method C (Fischer/H₂SO₄) |
| Yield (Isolated) | 85 – 92% | 45 – 50% (Kinetic Res.) | 30 – 55% |
| Reaction Time | 4 – 6 Hours | 24 – 48 Hours | 12 – 24 Hours |
| Purity (Crude) | High (>95%) | High (>98%) | Low (Contains Alkenes) |
| Side Products | Pyridinium salts (Washable) | None | Alkenes (Hard to separate) |
| Scalability | Moderate (Reagent Cost) | High (Reusable Catalyst) | High (Cheap Reagents) |
Troubleshooting Q&A
Q: I am seeing a large "hump" in my NMR baseline around 5.2-5.5 ppm. What is this? A: This indicates the presence of alkene protons. You have dehydrated the alcohol.[1] This usually happens if the reaction temperature spiked or if you used a strong Brønsted acid (like H₂SO₄) without sufficient water removal.
-
Fix: Switch to Method A (Basic conditions) to completely suppress the acid-catalyzed E1 elimination pathway.
Q: The reaction stalls at 60% conversion even with Method A. A: You likely have a high proportion of the cis-axial isomer, which is extremely hindered.
-
Fix: Increase DMAP loading to 0.2 equiv and reflux gently (40°C) for the final hour. Ensure your reagents are strictly anhydrous; water destroys the acyl chloride faster than the hindered alcohol can react.
Q: Can I use DCC/EDC (Steglich coupling) instead of Acid Chloride? A: Yes, but removing the urea byproduct (DCU) from the viscous ester product can be difficult. The Acid Chloride method (Method A) allows for an aqueous wash workup, which is generally cleaner for this specific oily product.
Q: My product smells like vinegar/acrid. A: This is residual Phenylacetic acid or unreacted Acyl Chloride.
-
Fix: Wash the organic phase with 1M NaOH or saturated NaHCO₃ until the aqueous layer pH is >8. This converts the acid to its water-soluble salt.
References
-
Mechanisms of Esterification: Esterification: Definition, Reaction, Mechanism, and Examples. Chemistry Learner. Available at: [Link]
-
Lipase Catalysis for Hindered Alcohols: Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients. ChemRxiv.[2] Available at: [Link]
-
Fischer Esterification Limitations: Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
DMAP Catalysis Mechanism: Ester synthesis by esterification - Steglich Esterification. Organic Chemistry Portal. Available at: [Link]
-
Kinetic Resolution of Cyclohexanols: Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Organic Syntheses, Coll. Vol. 10, p.632 (2004). Available at: [Link]
Sources
"side reactions in the esterification of 3,3,5-trimethylcyclohexanol"
Technical Support Center: Troubleshooting the Esterification of 3,3,5-Trimethylcyclohexanol
Welcome to the Advanced Applications Support Center. As drug development professionals and synthetic chemists, you are likely aware that the esterification of 3,3,5-trimethylcyclohexanol (TMCH) is notoriously challenging. Whether you are synthesizing UV filters like Homosalate[1] or high-performance acrylic monomers (TMCHA)[2], TMCH presents unique steric and electronic hurdles.
Due to its structure as a sterically hindered secondary alcohol[3], TMCH is highly susceptible to competing side reactions when subjected to standard acid-catalyzed Fischer esterification conditions[4]. This guide provides a mechanistic breakdown, diagnostic FAQs, quantitative benchmarking, and a self-validating protocol to help you suppress byproducts and maximize your ester yields.
Mechanistic Architecture of TMCH Side Reactions
To troubleshoot effectively, we must first understand the causality of the failures. Under Brønsted acid catalysis (e.g., sulfuric acid or p-Toluenesulfonic acid), the hydroxyl group of TMCH is protonated to form an oxonium ion. Because TMCH is a secondary alcohol with significant steric bulk from its three methyl groups, the desired nucleophilic attack by the carboxylic acid is physically hindered[5].
If the thermal energy in the reactor is too high, the system bypasses the esterification pathway and instead ejects water to form a relatively stable secondary carbocation . Once this carbocation forms, three detrimental side reactions occur:
-
Dehydration (E1 Elimination): The carbocation loses a proton to form 3,3,5-trimethylcyclohexene, a volatile alkene byproduct.
-
Etherification (SN1): Unreacted TMCH attacks the carbocation, forming di(3,3,5-trimethylcyclohexyl) ether.
-
Epimerization: The planar carbocation allows for non-stereospecific rehydration or esterification, scrambling the native cis/trans isomer ratio of your starting material[6].
Mechanistic pathway of 3,3,5-trimethylcyclohexanol esterification and competing side reactions.
Diagnostic FAQs
Q: My GC-MS analysis shows a massive byproduct peak with an m/z of 124. What is this, and how do I eliminate it? A: This is 3,3,5-trimethylcyclohexene , the primary E1 dehydration byproduct. If your reaction temperature exceeds 125°C or your Brønsted acid catalyst concentration is too high, the elimination pathway outcompetes the Fischer esterification[4]. Corrective Action: Reduce the reaction temperature to 115–120°C. If the issue persists, switch from a strong Brønsted acid (like p-TsOH) to a milder Lewis acid (e.g., Butyl titanate) or utilize a Steglich esterification (DCC/DMAP), which operates at room temperature and entirely avoids carbocation formation[7].
Q: I am synthesizing Homosalate, but my conversion rate has plateaued at 40%. Should I add more acid catalyst? A: No. Adding more acid will only accelerate side reactions like etherification and epimerization. Esterification is an equilibrium-limited process[4]. A plateau indicates that the reverse reaction (hydrolysis) is occurring at the same rate as the forward reaction. Corrective Action: Enhance your water removal efficiency. Ensure your Dean-Stark trap is properly insulated and consider adding an azeotropic solvent like toluene. Alternatively, synthesize Homosalate via transesterification using methyl salicylate and a basic catalyst (e.g., K₂CO₃ at 180°C) to bypass water generation entirely[8],[9].
Q: Why does the cation exchange resin perform so poorly as a catalyst for TMCH, despite working well for ethanol? A: This is a mass transfer limitation. The active sulfonic acid sites on a styrene cation exchange resin are located within the polymer matrix pores. The steric bulk of the trimethylcyclohexyl ring prevents TMCH from diffusing into the pores to reach the active sites efficiently, resulting in abysmal conversion rates[10].
Quantitative Benchmarking: Catalyst Selection
The choice of catalyst dictates the dominant reaction pathway. The table below summarizes industrial data for the synthesis of 3,3,5-trimethylcyclohexyl acrylate (TMCHA) using a 1:1.2 molar ratio of acrylic acid to TMCH[10],[11].
Table 1: Catalyst Performance & Side Reaction Profiles in TMCHA Synthesis
| Catalyst System | Operating Temp (°C) | Conversion Rate (%) | Ester Yield (%) | Primary Side Reaction / Limitation |
| p-Toluenesulfonic Acid (p-TsOH) | 118 – 125 | 94.6 | 85.1 | Dehydration (High alkene formation if overheated) |
| Butyl Titanate (Lewis Acid) | 118 – 125 | 42.5 | 38.2 | Minimal (Requires much higher activation temp) |
| γ-Al₂O₃ Solid Acid | 118 – 125 | 35.8 | 32.2 | Etherification (Surface-mediated) |
| Styrene Cation Exchange Resin | 118 – 125 | 24.7 | 22.2 | Pore-clogging / Severe mass transfer limits |
Note: While p-TsOH offers the highest yield, it requires strict thermal control to prevent the yield from collapsing due to sudden dehydration[10].
Self-Validating Protocol: Synthesis of TMCH Acrylate
This protocol utilizes p-TsOH but incorporates critical in-process controls to suppress the E1 dehydration pathway and ensure >85% yields[11].
Objective: Synthesize 3,3,5-trimethylcyclohexyl acrylate while preserving the alcohol starting material. Reagents: 3,3,5-Trimethylcyclohexanol (1.2 eq), Acrylic Acid (1.0 eq), p-Toluenesulfonic acid (1.0 wt%), Toluene (azeotropic solvent).
Step 1: System Purging and Reactant Charging
-
Action: In a 4-neck flask equipped with a mechanical stirrer, Dean-Stark trap, thermometer, and reflux condenser, purge the system with N₂ for 15 minutes. Charge TMCH and Acrylic Acid.
-
Causality Check: An N₂ atmosphere prevents the auto-oxidation of acrylic acid and TMCH at elevated temperatures, which would otherwise lead to dark, discolored byproducts[10].
-
Validation: Oxygen sensor reads <1% O₂ in the headspace prior to heating.
Step 2: Catalyst Addition and Thermal Ramping
-
Action: Add p-TsOH (1.0% of total reactant weight). Ramp the temperature to 118°C at a controlled rate of 2°C/min.
-
Causality Check: A controlled thermal ramp prevents localized superheating at the flask walls. Superheating exponentially increases the rate of the higher-activation-energy E1 dehydration over the desired esterification.
-
Validation: Visual confirmation of a steady, rolling reflux without sudden bumping.
Step 3: Azeotropic Water Removal
-
Action: Maintain the temperature at 120–125°C for 3 to 4 hours. Continuously drain the aqueous layer from the Dean-Stark trap.
-
Causality Check: According to Le Chatelier's principle, removing water drives the equilibrium toward the ester[4]. Toluene forms a ternary azeotrope, facilitating water removal below the boiling point of the reactants.
-
Validation: The reaction is deemed complete when the theoretical volume of water is collected in the trap, and GC-FID shows <5% residual acrylic acid.
Step 4: Quenching and Vacuum Distillation (CRITICAL)
-
Action: Cool the mixture to 80°C, neutralize the catalyst with 5% NaHCO₃ , and perform vacuum distillation (-0.095 MPa) to remove unreacted TMCH.
-
Causality Check: Neutralization before distillation is mandatory. p-TsOH is non-volatile; if you apply vacuum and heat the crude mixture to distill off the unreacted TMCH, the concentration of p-TsOH in the pot increases drastically. High heat + concentrated strong acid + secondary alcohol = massive E1 dehydration, destroying your remaining TMCH and degrading the ester[11].
-
Validation: The final product appears as a pale yellow transparent liquid. IR spectroscopy confirms the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the presence of the strong ester C=O stretch (~1722 cm⁻¹)[11].
References
1.[3] Grokipedia. "3,3,5-Trimethylcyclohexanol - Physical and Chemical Properties". Grokipedia. URL: 2.[1] Wikipedia. "Homosalate". Wikipedia, The Free Encyclopedia. URL: 3.[10] Google Patents. "CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate". Google Patents. URL: 4.[5] PubChem. "3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298". National Center for Biotechnology Information. URL: 5.[7] Common Organic Chemistry. "Acid to Ester - Common Conditions". Common Organic Chemistry. URL: 6.[4] Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Master Organic Chemistry. URL: 7.[8] ChemicalBook. "Homosalate synthesis". ChemicalBook. URL: 8.[9] Google Patents. "CN105541634A - Synthetic method of homosalate". Google Patents. URL: 9.[2] Eastomat. "High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)". Eastomat. URL: 10.[6] Google Patents. "CN105085273A - Method for preparing homosalate". Google Patents. URL: 11.[11] Google Patents. "CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate". Google Patents. URL:
Sources
- 1. Homosalate - Wikipedia [en.wikipedia.org]
- 2. High-performance Acrylic Monomer: 3,3,5-Trimethylcyclohexyl Acrylate (TMCHA)-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 3. grokipedia.com [grokipedia.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3,3,5-Trimethylcyclohexanol | C9H18O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105085273A - Method for preparing homosalate - Google Patents [patents.google.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. Homosalate synthesis - chemicalbook [chemicalbook.com]
- 9. CN105541634A - Synthetic method of homosalate - Google Patents [patents.google.com]
- 10. CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate - Google Patents [patents.google.com]
- 11. CN104151159A - Synthetic method of 3,3,5-trimethyl-cyclohexanol acrylate - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3,3,5-Trimethylcyclohexyl Phenylacetate
Ticket ID: #PUR-335-TMCP Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Removal of impurities from crude 3,3,5-trimethylcyclohexyl phenylacetate
Executive Summary
You are dealing with a high-molecular-weight ester (approx.[1] MW 260.37 g/mol ) synthesized likely via Fischer esterification or acid chloride coupling. The crude matrix typically contains unreacted phenylacetic acid (PAA) , 3,3,5-trimethylcyclohexanol (homomenthol) , acid catalysts (e.g., p-TSA), and trace colored oligomers.
Because both the starting alcohol and the product are high-boiling, separation via simple distillation is often inefficient due to azeotrope formation or thermal degradation risks. This guide prioritizes chemical derivatization and controlled thermodynamic separation .
Module 1: The "Acidic" Problem (Unreacted Phenylacetic Acid)
User Issue: "My GC shows a broad, tailing peak early in the chromatogram, and the product retains a 'honey-like' or 'urine-like' off-odor."
Diagnosis: Residual Phenylacetic Acid. Even 0.5% residue can ruin the organoleptic profile of this ester.
Protocol A: The Buffered Alkaline Wash (Standard)
Do not jump straight to strong bases like NaOH; this ester can hydrolyze.
-
Dilution: Dilute your crude oil 1:1 with a non-polar solvent (Hexane or Toluene). Why? Reduces viscosity and disrupts micelles, preventing emulsions.
-
Wash 1 (Water): Wash with deionized water to remove strong acid catalysts (p-TSA/H₂SO₄).
-
Wash 2 (Bicarbonate): Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Wash 3 (Brine): Wash with saturated NaCl to break any surfactant layers.
Troubleshooting FAQ: "I have a massive emulsion."
Cause: The 3,3,5-trimethylcyclohexyl group is bulky and hydrophobic. When ionized PAA (a soap) is present, stable emulsions form. Fix:
-
The "Salting Out" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated.
-
The Filtration Trick: Filter the emulsion through a pad of Celite 545. This physically ruptures the emulsion droplets.
Module 2: The "Alcohol" Problem (Stubborn Hydroxyls)
User Issue: "I cannot separate the unreacted alcohol from my ester. Their boiling points are too close."
Diagnosis: 3,3,5-trimethylcyclohexanol (BP ~195°C) has a boiling point relatively close to the ester under high vacuum, or it co-distills.
Protocol B: The "Scavenger" Derivatization (Expert Tip)
If fractional distillation fails, use chemistry to change the physical properties of the impurity.
-
Quantify: Determine the % unreacted alcohol via GC.
-
Add Scavenger: Add Succinic Anhydride (1.2 equivalents relative to the unreacted alcohol) and a catalytic amount of DMAP (dimethylaminopyridine) to the crude mixture.
-
Reflux: Heat at 80°C for 2 hours.
-
Wash: Repeat Protocol A . The hemisuccinate (now acidic) will wash out into the aqueous base layer, leaving your neutral target ester behind.
Module 3: Thermal Degradation & Color
User Issue: "My product is turning yellow/brown during distillation."
Diagnosis: Oxidation of the benzylic position on the phenylacetate group or polymerization of trace impurities.
Protocol C: High-Vacuum Short Path Distillation
This molecule requires high vacuum. Do not attempt atmospheric distillation.
| Parameter | Specification | Reason |
| Vacuum Pressure | < 1.0 mmHg (Torr) | Reduces BP to prevent charring.[6] |
| Bath Temp | ~160-180°C (Start low) | Prevent thermal cracking. |
| Head Temp | Monitor closely | Collect main fraction only when temp stabilizes. |
| Stabilizer | Add 0.1% BHT | Antioxidant to prevent yellowing during heat. |
Visual Workflow: The Purification Logic
The following diagram illustrates the decision tree for purifying this specific ester.
Caption: Logical workflow for removing acidic and alcoholic impurities from the crude ester matrix.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Vinegar/Sweaty Odor | Residual Phenylacetic Acid | Re-wash organic layer with 10% Na₂CO₃ (monitor for CO₂ evolution). |
| Cloudy Distillate | Water contamination (Azeotrope) | Dry crude over MgSO₄ for at least 2 hours before distillation. |
| Low Yield | Hydrolysis during washing | Use weaker base (NaHCO₃) and cold water. Avoid NaOH if possible.[7] |
| Broad GC Peak | Column Overload or Acidic Residue | Inject less sample; ensure liner is clean. If peak tails, acid is present.[8][9][10] |
References
-
Vogel, A. I. (1989).[11] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[12][13] Longman Scientific & Technical.[13] (Standard reference for ester purification and washing protocols). [7]
-
Furniss, B. S., et al. (1989).[11] Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry. (Detailed procedures on bicarbonate washing and drying).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Reference for specific boiling points and drying agents).
-
Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Advanced strategies for removing unreacted alcohols via scavenging).
Sources
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Methyl phenylacetate synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101811966A - Method for preparing phenylacetate - Google Patents [patents.google.com]
- 10. CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents [patents.google.com]
- 11. Vogel's Textbook of Practical Organic Chemistry - Arthur Israel Vogel, B. S. Furniss - Google Books [books.google.com]
- 12. ia801306.us.archive.org [ia801306.us.archive.org]
- 13. VOGEL'S TEXTBOOK OF PRACTICAL ORGANIC CHEMISTRY - Repository Universitas Perintis Indonesia [repo.upertis.ac.id]
Technical Support Center: Troubleshooting Chiral Separation of Trimethylcyclohexyl Esters
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing challenges in the enantiomeric resolution of trimethylcyclohexyl esters (such as homosalate, cyclandelate, and their derivatives).
Introduction to the Challenge
Trimethylcyclohexyl esters present a unique chromatographic challenge. These molecules possess a bulky, hydrophobic trimethylcyclohexyl ring and multiple stereocenters, often resulting in complex diastereomeric mixtures. Because they lack highly polar, directional functional groups near the chiral center, their separation cannot rely on strong hydrogen bonding. Instead, resolution depends almost entirely on subtle inclusion complexation and weak van der Waals interactions within the Chiral Stationary Phase (CSP).
Section 1: Core Mechanics & FAQs
Q1: Why is achieving baseline resolution for trimethylcyclohexyl esters so difficult compared to other chiral compounds? A1: The difficulty stems from the steric bulk and hydrophobicity of the 3,3,5-trimethylcyclohexyl moiety. Unlike polar compounds that engage in strong, directional dipole-dipole interactions, these esters interact primarily through weak van der Waals forces and steric fit within the CSP cavity [1]. If the ester linkage is the only polar interaction site, the CSP must rely on the spatial arrangement of the methyl groups on the cyclohexyl ring to differentiate the enantiomers.
Q2: Which Chiral Stationary Phases (CSPs) are most effective for these specific esters? A2: The choice of CSP dictates the success of the separation, depending on your analytical technique:
-
Gas Chromatography (GC): Derivatized cyclodextrins (e.g., CP-Chirasil-DEX CB or CHIRALDEX G-TA) are highly effective. The nonpolar trimethylcyclohexyl ring inserts into the hydrophobic cyclodextrin cavity, allowing the ester group to interact with the cyclodextrin's rim [2].
-
HPLC/SFC: Immobilized or coated polysaccharide-based CSPs (amylose or cellulose derivatives) are the gold standard. The helical structure of the polysaccharide provides a chiral groove that accommodates the bulky ring, while carbamate or benzoate derivatizations offer necessary π-π and dipole interactions[3].
Stepwise workflow for troubleshooting poor enantiomeric resolution in chiral chromatography.
Section 2: Troubleshooting Guide
Q3: I am using a normal-phase HPLC method (Hexane/Isopropanol) on an amylose-based CSP, but my enantiomers are co-eluting. How do I adjust the mobile phase? A3: Co-elution in normal phase often means the organic modifier is either too strong (washing the analyte off before chiral recognition occurs) or structurally incompatible with the required transient diastereomeric complex.
-
Causality & Action: First, decrease the isopropanol (IPA) from 10% to 2% or lower. Trimethylcyclohexyl esters are highly hydrophobic; excessive IPA disrupts weak inclusion interactions. Second, change the modifier alcohol. Switch from branched IPA to a linear alcohol like Ethanol. A linear alcohol penetrates the CSP binding sites differently, often drastically altering selectivity (α) [4].
Q4: My peaks are broad and tailing, which is destroying my resolution. What is the root cause? A4: Broad or tailing peaks typically result from slow mass transfer kinetics or secondary interactions.
-
Causality & Action: Chiral stationary phases often suffer from slow mass transfer due to the complex nature of the chiral recognition process. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This gives the bulky trimethylcyclohexyl group more time to orient and interact with the chiral cavities [3]. Additionally, ensure you are not overloading the column; dilute your sample by 10x in the mobile phase and reinject.
Q5: How does column temperature affect the separation of these specific esters? A5: Temperature dictates the thermodynamics of the chiral recognition process.
-
Causality & Action: For nonpolar, bulky molecules interacting via weak van der Waals forces, lower temperatures (e.g., 10°C - 15°C) generally increase the residence time in the chiral cavity. This magnifies the small energy differences (ΔΔG) between the transient diastereomeric complexes of the two enantiomers [1]. However, dropping the temperature too low increases mobile phase viscosity, which can broaden peaks.
Data Presentation: Optimization Matrix
The following table summarizes the expected impact of various chromatographic parameters on the resolution (Rs) of trimethylcyclohexyl esters.
| Parameter Adjustment | Effect on Retention (k) | Effect on Selectivity (α) | Effect on Resolution (Rs) | Mechanistic Causality |
| Decrease % IPA Modifier | Increases significantly | Usually increases | Increases | Promotes stronger inclusion into the CSP cavity by increasing mobile phase hydrophobicity. |
| Switch IPA to Ethanol | Variable | Highly variable | Often improves | Alters the hydrogen-bonding network and steric environment at the CSP surface. |
| Decrease Temperature | Increases | Increases | Increases (up to a limit) | Enhances the enthalpic contribution of weak van der Waals interactions. |
| Decrease Flow Rate | No change | No change | Increases | Improves mass transfer kinetics, sharpening peaks and reducing band broadening. |
Section 3: Self-Validating Experimental Protocol
To systematically resolve co-elution, follow this self-validating method development protocol. This ensures that every variable is tested independently, preventing false negatives during method optimization.
Protocol: Systematic HPLC Resolution Optimization Objective: Achieve Rs ≥ 1.5 for a racemic mixture of a trimethylcyclohexyl ester. Prerequisites: Immobilized Polysaccharide Column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).
Step 1: System Suitability & Baseline Establishment
-
Flush the HPLC system with 100% Hexane to remove trace polar solvents.
-
Equilibrate the column with Hexane/IPA (98:2 v/v) at 1.0 mL/min for 60 minutes [4].
-
Validation Check: Inject a known chiral standard (e.g., trans-stilbene oxide) to verify column performance and system dead volume.
Step 2: Modifier Screening (Selectivity Tuning)
-
Inject the trimethylcyclohexyl ester sample (dissolved in mobile phase, <1 mg/mL).
-
If Rs < 1.0, change the mobile phase to Hexane/Ethanol (98:2 v/v). Equilibrate for 45 minutes and reinject.
-
Causality Check: Comparing IPA and EtOH isolates the steric effect of the modifier on the chiral cavity. If neither works, screen a polar organic mode (100% Methanol or Acetonitrile).
Step 3: Thermodynamic Tuning (Efficiency Tuning)
-
Once the best modifier is identified, reduce the column compartment temperature from 25°C to 15°C.
-
Validation Check: Calculate Rs. If peaks broaden excessively without an increase in Rs, the viscosity is too high, and the temperature should be raised back to 20°C.
Step 4: Kinetic Optimization
-
Reduce the flow rate to 0.5 mL/min.
-
Validation Check: Compare peak widths at half-height. A reduction in width confirms that slow mass transfer was previously limiting resolution.
Mechanistic pathway of chiral recognition and differential elution based on steric fit.
References
-
Letter, W. "How can I improve my chiral column resolution?" ResearchGate. URL: [Link]
Technical Support Center: Scale-Up Synthesis of 3,3,5-Trimethylcyclohexyl Phenylacetate
Ticket System ID: #SYN-335-TMC-PA Status: Active Topic: Process Optimization & Troubleshooting for Hindered Esterification Audience: Process Chemists, Scale-Up Engineers
Executive Summary
The synthesis of 3,3,5-trimethylcyclohexyl phenylacetate presents a classic conflict in organic process development: coupling a sterically hindered secondary alcohol with an acid prone to discoloration. While the reaction is a standard Fischer esterification, the specific geometry of the 3,3,5-trimethylcyclohexanol (often a mixture of cis and trans isomers) creates non-linear kinetic profiles during scale-up.
This guide addresses the three primary bottlenecks:
-
Steric Drag: The axial isomer of the alcohol reacts significantly slower than the equatorial isomer.
-
Water Removal: Azeotropic efficiency drops as the reaction viscosity and temperature fluctuate.
-
Purification: High boiling points of both the product and the starting alcohol make separation difficult without high-vacuum fractionation.
Module 1: Feedstock & Reaction Setup
User Query: "Why is my starting material solidifying in the transfer lines?"
Diagnosis: 3,3,5-Trimethylcyclohexanol has a melting point of 30–32 °C (approx. 86–90 °F) [1]. In climate-controlled labs or pilot plants, it frequently exists as a supercooled liquid or a soft solid.
Resolution:
-
Heat Tracing: All transfer lines and addition funnels must be heat-traced to >40 °C.
-
Isomer Check: Commercial 3,3,5-trimethylcyclohexanol is typically a mixture of cis and trans isomers.[1] The trans isomer (hydroxyl group equatorial) is generally more reactive. The cis isomer (hydroxyl group axial) faces severe 1,3-diaxial interaction from the methyl groups, retarding nucleophilic attack [2].
Protocol: Optimized Azeotropic Esterification
Objective: Maximize conversion of the hindered alcohol while minimizing thermal degradation of phenylacetic acid.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Acid : 1.2–1.5 eq Alcohol | Excess alcohol drives equilibrium; alcohol is easier to recycle than acid. |
| Solvent (Entrainer) | Toluene or Xylene (isomer mix) | Forms azeotrope with water. Xylene (BP ~140°C) provides higher kinetics for the hindered site than Toluene (BP ~110°C). |
| Catalyst | p-Toluenesulfonic Acid (pTSA) (0.5–1.0 mol%) | Strong enough to catalyze, soluble in organic phase. Preferable to H2SO4 which causes charring. |
| Temperature | Reflux (110–145 °C) | Must maintain vigorous boil-up for water removal. |
| Agitation | High Shear / Turbulent Flow | Essential to prevent "hot spots" where phenylacetic acid might decarboxylate or darken. |
Module 2: Reaction Monitoring & Kinetics
User Query: "Reaction conversion stalls at ~85% despite prolonged reflux."
Diagnosis: You are likely observing the "Kinetic Isomer Effect." The equatorial alcohol isomer reacts rapidly. The remaining 15% is likely the axial isomer, which is sterically shielded by the 3,3-dimethyl group. Continued heating often degrades the product before converting this final fraction.
Troubleshooting Logic Tree (DOT Visualization):
Figure 1: Decision logic for stalled esterification reactions involving hindered substrates.
Corrective Action:
-
Do not push for 100% conversion. The thermal penalty (darkening/tar formation) often outweighs the yield gain of the last 5-10%.
-
Entrainer Swap: If using Toluene, spike the reaction with Xylene to raise the internal temperature by 10–15 °C to overcome the activation energy barrier of the axial isomer.
Module 3: Work-up & Purification
User Query: "I cannot separate the unreacted alcohol from the product during distillation."
Diagnosis: The boiling point of 3,3,5-trimethylcyclohexanol (193 °C at atm) is relatively high. The ester boils significantly higher (>250 °C at atm, est.). Under vacuum, the separation requires a fractionating column with sufficient theoretical plates. Simple distillation will result in co-distillation.
Purification Protocol
Step 1: Chemical Wash (Crucial) Before distillation, remove unreacted phenylacetic acid chemically. It cannot be distilled off easily without decomposing.
-
Cool reaction mixture to 25 °C.
-
Wash 1: 5% NaHCO3 (aq). Caution: CO2 evolution.
-
Wash 2: Water (to remove salts).
-
Wash 3: Brine (to break emulsions).
Step 2: High Vacuum Distillation The ester is thermally sensitive at atmospheric boiling points.
| Fraction | Approx. Vapor Temp (at 1–2 mmHg) | Action |
| Fore-run | 40–60 °C | Residual Toluene/Xylene. Discard. |
| Mid-run | 70–90 °C | Unreacted 3,3,5-Trimethylcyclohexanol. Collect for recycle. |
| Product | 130–150 °C | Main Ester Fraction. Collect. |
| Residue | >160 °C | Polymerized acids/tars. Do not distill to dryness. |
Note: Vacuum stability is critical. A fluctuation of 1 mmHg can shift the boiling point by 10–15 °C.
Module 4: Quality & Stability (FAQs)
Q: The final product has a "burnt" or "acrid" smell masking the honey note. Why? A: This indicates thermal decomposition of phenylacetic acid residues. Phenylacetic acid can form phenylketene or self-condense under extreme heat [3].
-
Prevention: Ensure the NaHCO3 wash is thorough. Even trace acid entering the distillation pot will catalyze decomposition at 150 °C.
Q: Can I use enzymatic catalysis (Lipase) to avoid heat? A: Yes, but with caveats. Lipases (e.g., Candida antarctica Lipase B) are excellent for mild esterification and can even offer kinetic resolution (reacting only one isomer) [4].
-
Pros: Room temperature, no color degradation.
-
Cons: Reaction time is days vs. hours; enzyme cost is high; requires molecular sieves for water removal (Dean-Stark not possible at low temp).
Q: How do I determine the cis/trans ratio of my starting material? A: Gas Chromatography (GC) is the standard. A non-polar capillary column (e.g., DB-5 or HP-5) usually separates the isomers. The isomer with the lower boiling point (usually the one with the axial hydroxyl due to shielding) elutes first, though this depends on specific column polarity [5].
References
-
Sigma-Aldrich. (n.d.). Product Specification: 3,3,5-Trimethylcyclohexanol.[1][2] Retrieved from
-
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (General reference for axial/equatorial reactivity in cyclohexanes).
-
Science Ready. (n.d.). Fischer Esterification: Mechanism and Conditions. Retrieved from
-
Organic Chemistry Portal. (n.d.). Fischer Esterification.[3][4][5][6][7][8] Retrieved from
-
BenchChem. (2025).[6] Technical Support: Water Removal in Esterification. Retrieved from
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Catalytic Strategies for 3,3,5-Trimethylcyclohexyl Phenylacetate Synthesis
Current Status: SYSTEM ONLINE Ticket ID: #RXN-335-PAA Assigned Specialist: Senior Application Scientist, Catalysis Division
Introduction: The "Steric vs. Kinetic" Challenge
Welcome to the technical support hub for the synthesis of 3,3,5-trimethylcyclohexyl phenylacetate . You are likely here because the standard Fisher esterification (using
The Core Problem: Your reaction involves Phenylacetic Acid (PAA) and 3,3,5-Trimethylcyclohexanol (Homomenthol) . While PAA is a reactive acid, the alcohol is a sterically hindered secondary cyclohexanol .
-
Issue 1: The methyl groups at the 3 and 5 positions create significant steric bulk, slowing nucleophilic attack.
-
Issue 2: Harsh mineral acids at high temperatures often trigger elimination reactions , dehydrating the alcohol to 3,3,5-trimethylcyclohexene rather than forming the ester.
-
Issue 3: Fragrance/Pharmaceutical grades require low residual acid and odor, making homogeneous acid cleanup problematic.
This guide provides three validated "Alternative Catalyst" tickets to solve these specific issues.
Module 1: The Heterogeneous Workhorse (Solid Acid Resins)
Recommended Catalyst: Amberlyst-15 (Macroreticular Sulfonic Acid Resin) or Nafion-H.
This is the most robust drop-in replacement for sulfuric acid. It eliminates corrosion and simplifies workup to a simple filtration.
Troubleshooting Guide: Solid Acid Catalysis
| Symptom | Probable Cause | Technical Solution |
| Conversion Stalls at ~60-65% | Water Inhibition. The resin pores are saturated with water byproduct, blocking the active sulfonic acid sites. | Implement Azeotropic Distillation. Use a Dean-Stark trap with Toluene or Cyclohexane. Add Molecular Sieves (3Å) directly to the reaction pot if reflux is impossible. |
| Product Contains Alkenes | Temperature too high. Elimination of the tertiary/secondary alcohol is competing with esterification. | Lower Temperature (<80°C). Switch solvent from Toluene (bp 110°C) to Heptane (bp 98°C) or use vacuum to reflux at lower temps. |
| Resin Fragmentation | Mechanical Attrition. Magnetic stir bars grind the resin beads into fines, clogging filters. | Use Overhead Stirring. Switch to a propeller blade. If using magnetic stirring, use a cage or low shear setting. |
Validated Protocol: Amberlyst-15 Mediated Synthesis
-
Loading: Charge flask with Phenylacetic Acid (1.0 equiv) and 3,3,5-trimethylcyclohexanol (1.1 equiv).
-
Catalyst: Add Amberlyst-15 (dry) at 10-15 wt% relative to the acid mass.
-
Note: Pre-wash resin with methanol and dry if using fresh commercial stock to remove oligomeric leachables.
-
-
Solvent: Add Toluene (concentration ~0.5 M).
-
Reaction: Reflux with vigorous stirring under a Dean-Stark trap.
-
Endpoint: Monitor water collection. Reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Filter off the resin (can be regenerated with HCl wash). Evaporate solvent.[1][2]
Module 2: The Precision Tool (Enzymatic Biocatalysis)
Recommended Catalyst: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[3]
Best for "Natural" fragrance claims and high-purity requirements. Operates under mild conditions, preventing elimination side-reactions completely.
Troubleshooting Guide: Biocatalysis
| Symptom | Probable Cause | Technical Solution |
| Reaction Rate is Extremely Slow | Acid Inhibition. High concentrations of Phenylacetic Acid drop the micro-environment pH, deactivating the enzyme. | Stepwise Addition. Add PAA in 3 equal portions over 6 hours. Alternatively, use Methyl Phenylacetate as the donor (Transesterification) to avoid free acid. |
| Enzyme Aggregation | Solvent Polarity. Hydrophilic solvents strip water from the enzyme, causing it to clump. | Use Hydrophobic Solvents. Switch to n-Heptane, Isooctane, or Toluene. LogP of solvent should be > 2.0. |
| Low Final Yield | Thermodynamic Equilibrium. | Vacuum-Driven Shift. Apply mild vacuum (200 mbar) to continuously remove the water or methanol byproduct. |
Visualizing the Biocatalytic Pathway
Caption: Decision logic for Lipase-mediated synthesis, highlighting the choice between Direct Esterification and Transesterification to mitigate acid inhibition.
Module 3: Advanced Lewis Acid Catalysis
Recommended Catalyst: Metal Triflates (e.g., Scandium(III) Triflate,
These are "Water-Tolerant Lewis Acids." Unlike
-
Why use this? If you need faster kinetics than enzymes but cannot use reflux temperatures required for Amberlyst.
-
Protocol Note: Use 1–5 mol%
in acetonitrile or nitromethane. The catalyst is recoverable by aqueous extraction (it stays in the water phase; product in organic).
Comparative Analysis: Catalyst Selection Matrix
| Metric | Sulfuric Acid (Traditional) | Amberlyst-15 (Solid Acid) | Novozym 435 (Biocatalyst) | Sc(OTf)3 (Lewis Acid) |
| Reaction Temp | High (Reflux) | High (Reflux) | Low (40-60°C) | Moderate (RT-80°C) |
| Selectivity | Low (Elimination risk) | Moderate/High | Excellent (No elimination) | High |
| Workup | Neutralization/Wash (High waste) | Filtration (Zero waste) | Filtration | Extraction |
| Reusability | No | Yes (Physical degradation over time) | Yes (>10 cycles) | Yes (Water phase recovery) |
| Cost | Very Low | Low | High | High |
FAQs: Researcher to Researcher
Q: My 3,3,5-trimethylcyclohexanol is a mixture of cis/trans isomers. Will the catalyst affect the ratio? A:
-
Acid Catalysts (Amberlyst/Triflates): Unlikely to change the ratio unless one isomer eliminates faster (usually the axial hydroxyl). You may see an enrichment of the more stable ester isomer simply because the unstable alcohol isomer was destroyed via dehydration.
-
Biocatalysts: Highly likely to be stereoselective. Lipases often esterify one isomer significantly faster than the other. Check the optical rotation of your product; you might be performing a kinetic resolution inadvertently.
Q: Can I use Ionic Liquids (ILs)? A: Yes, Brønsted acidic ILs (e.g., [BMIM][HSO4]) work well. However, for this specific lipophilic ester, separation is the headache. The product is an oil, and the IL is an oil. You often need a biphasic system which complicates the simple "mix and cook" workflow. Stick to Amberlyst for scale-up unless you have a specific recycling loop for the IL.
Q: The reaction turns dark/black with p-TSA. Will Amberlyst fix this? A: Yes. The darkening is usually polymerization of trace impurities or oxidation of the phenol ring at high temps/low pH. Amberlyst-15 is a "cleaner" acid source and typically yields a pale yellow to colorless product, reducing the need for downstream distillation.
References
-
Solid Acid Catalysis (Amberlyst-15)
-
Biocatalysis (Lipase Kinetics)
- Yadav, G. D., & Devendran, S. (2012). "Lipase catalyzed synthesis of cinnamyl acetate via transesterification: Kinetic modeling and reactor design." Process Biochemistry.
-
Context: See also: "Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase."[3][6] Journal of the Science of Food and Agriculture.
-
Source:
-
General Mechanism & Lewis Acids
- Ishihara, K., et al. (2005). "Scandium(III) Triflate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides and Mixed Anhydrides." Journal of the American Chemical Society.
-
Source:
-
Review of Solid Acids
- Gupta, P., & Paul, S. (2014). "Solid acids: Green alternatives for acid catalysis.
-
Source:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Enzymatic synthesis of rose aromatic ester (2-phenylethyl acetate) by lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing byproduct formation in phenylacetylation reactions"
Topic: Minimizing Byproduct Formation in Phenylacetylation Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals
Core Directive: The Phenylacetylation Paradox
Phenylacetylation—the introduction of a phenylacetyl group (
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic pitfalls that lead to "tarry" byproducts, low yields, and difficult purifications.
Module A: Reagent Integrity (The Silent Killer)
Status: Critical Pre-Reaction Check
Many "failed" reactions are actually failures of reagent storage. Unlike benzoyl chloride, phenylacetyl chloride is unstable upon prolonged storage.
The Mechanism of Degradation
Phenylacetyl chloride possesses acidic
-
Pathway:
-
Result: The reagent turns dark/viscous. Using this degraded reagent introduces complex impurities that co-elute with your product.
Troubleshooting & QC Protocol
| Symptom | Diagnosis | Action |
| Reagent Color: Dark Brown/Black | Significant polymerization/ketene dimer formation. | Discard. Distillation may cause rapid decomposition/explosion risk if peroxides are present. |
| Reagent Color: Yellow/Orange | Partial degradation. | Redistill under vacuum immediately before use. |
| NMR Check ( | New peaks at | Presence of enol/ketene species.[1][2][3][4][5][6][7][8][9] Purify before use. |
Module B: Friedel-Crafts (C-Acylation) Troubleshooting
Context: Synthesis of deoxybenzoins or phenylacetophenones. Primary Issue: Polyacylation and Decarbonylation.
The "Decarbonylation" Trap
Unlike benzoylation, phenylacetylation has a competing pathway: Decarbonylation .
Under strong Lewis Acid conditions (
-
Consequence: You get alkylation (benzylation) instead of acylation.
Protocol: Minimizing Decarbonylation & Polyacylation
Standard Operating Procedure (SOP-FC-01):
-
Solvent Selection: Use Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
-
Why? Nitrobenzene complexes strongly with
, suppressing the catalyst's activity too much for this specific substrate. Carbon disulfide is too flammable.
-
-
Temperature Control (Critical):
-
Step 1 (Complexation): Add
to the solvent at 0°C .[9] -
Step 2 (Addition): Add Phenylacetyl chloride dropwise at 0–5°C .
-
Step 3 (Substrate): Add the aromatic substrate last at 0–5°C .
-
Reasoning: Low temperature kinetically favors the acylation pathway over the higher-activation-energy decarbonylation pathway.
-
-
Stoichiometry: Use 1.1 eq of
per carbonyl group.[1][8]-
Note: The product ketone complexes with
, deactivating the catalyst. You need stoichiometric, not catalytic, amounts.
-
Visualizing the Divergent Pathways
Figure 1: Mechanistic divergence in Friedel-Crafts phenylacetylation. Note that high temperatures favor the irreversible loss of CO, leading to alkylated impurities.
Module C: Schotten-Baumann (N-Acylation) Troubleshooting
Context: Amide bond formation (e.g., Penicillin side-chain attachment). Primary Issue: Hydrolysis of the expensive acid chloride.
FAQ: Why is my yield low despite using excess amine?
Answer: You are likely facing Interfacial Hydrolysis . In a biphasic system (Water/DCM), the reaction occurs at the interface. If the mixing is poor or the pH is too high,
Optimization Guide
| Variable | Recommendation | Mechanism |
| pH Control | Maintain pH 8.0 – 9.0 | High enough to keep the amine deprotonated (nucleophilic), low enough to minimize |
| Temperature | -5°C to 0°C | Hydrolysis has a higher activation energy than aminolysis. Cooling selects for the amide. |
| Phase Transfer | Add catalytic TBAB (Tetrabutylammonium bromide) | Helps transport the anionic nucleophile (if applicable) or stabilizes the transition state at the interface. |
| Addition Mode | Simultaneous Addition | Add the Acid Chloride and the Base (NaOH) simultaneously from separate funnels to maintain constant pH. Do not dump all base in at once. |
Module D: Enzymatic Phenylacetylation (Green Chemistry)
Context: Using Penicillin G Acylase (PGA) for semi-synthetic antibiotics. Primary Issue: Hydrolysis of the product (S/H Ratio).
In enzymatic synthesis (thermodynamically controlled), the enzyme catalyzes both the formation and the hydrolysis of the amide bond.
The "S/H Ratio" Protocol
The Synthesis-to-Hydrolysis (S/H) ratio is your primary KPI.
-
Substrate Activation: Use Phenylglycine Methyl Ester (PGME) or Phenylacetamide instead of free phenylacetic acid. The activated ester/amide drives the acyl-enzyme intermediate formation.
-
Molecular Crowding:
-
Technique: High substrate concentration (>200 mM).
-
Why? Reduces water activity (
), shifting the equilibrium toward synthesis.
-
-
pH Tuning:
-
Synthesis: Run at pH 6.5 – 7.0 .
-
Precipitation: Lower to pH 4.5 only after reaction to precipitate the product (e.g., 6-APA derivatives) and stop the enzyme.
-
Interactive Troubleshooting Logic
Use this decision tree to diagnose low yields in your specific setup.
Figure 2: Rapid diagnostic logic for identifying the root cause of yield loss.
References
-
Olah, G. A., & Kuhn, S. J. (1960). Friedel-Crafts and Related Reactions.[1][3][5][9][10] Wiley-Interscience. (Foundational text on the mechanism of acylium ion decarbonylation).
-
BenchChem Technical Support. (2025). Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride: Application Notes and Protocols. (Specific protocols for temperature control in phenylacetylation).
-
Organic Syntheses. (1943).[2] Phenylacetyl Chloride Preparation and Stability. Collective Volume 2, p. 156. (Data on reagent degradation and distillation).
-
Arroyo, M., et al. (2003). Penicillin G acylase: industrial applications in organic synthesis. Biotechnology Annual Review, 9, 307-330. (Enzymatic S/H ratio optimization).
-
Schotten, C. (1884).[11] Ueber die Oxydation des Piperidins.[11] Berichte der deutschen chemischen Gesellschaft.[11] (Original description of biphasic N-acylation conditions).
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Self-condensation - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3,3,5-Trimethylcyclohexyl Phenylacetate
Welcome to the technical support center for addressing peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of 3,3,5-trimethylcyclohexyl phenylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to one of the most common chromatographic challenges. By understanding the root causes of peak tailing, you can systematically troubleshoot and optimize your analytical methods for improved accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] This distortion from the ideal Gaussian shape can compromise the accuracy of peak integration and reduce the resolution between closely eluting compounds.[3] In quantitative analysis, peak tailing can lead to inaccurate results and raise concerns about peak purity.[1]
Q2: What are the primary causes of peak tailing?
Peak tailing in HPLC can stem from two main categories of issues: chemical interactions and physical problems within the system.[4]
-
Chemical Causes: The most frequent chemical cause is secondary interactions between the analyte and the stationary phase.[5][6] In reversed-phase HPLC, these are often unwanted polar interactions between the analyte and residual silanol groups on the silica-based stationary phase.[7][8]
-
Physical Causes: Physical issues can include problems with the column, such as a void at the inlet or a blocked frit, or issues with the HPLC system itself, like excessive extra-column volume.[4][7][9]
Q3: Why is 3,3,5-trimethylcyclohexyl phenylacetate prone to peak tailing?
While 3,3,5-trimethylcyclohexyl phenylacetate is a relatively non-polar and neutral compound, peak tailing can still occur. Potential causes include:
-
Secondary Silanol Interactions: Even with neutral compounds, minor interactions with active silanol groups on the silica surface can contribute to tailing, especially if using an older, Type A silica column.[1]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to a distorted peak shape.[10][11][12]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and peak distortion.[13][14][15]
-
Metal Contamination: Trace metals in the silica matrix or from system components can chelate with analytes, causing tailing.[1][5][16][17]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing for 3,3,5-trimethylcyclohexyl phenylacetate. We will progress from simpler, more common issues to more complex ones.
Step 1: Evaluate for System-Level (Physical) Issues
It's often beneficial to first rule out physical problems with the HPLC system or column, as these can affect all peaks in a chromatogram.
Q4: All my peaks are tailing, not just the 3,3,5-trimethylcyclohexyl phenylacetate. What should I check first?
When all peaks exhibit tailing, the issue is likely a physical problem within the system rather than a specific chemical interaction with your analyte.[18]
Troubleshooting Workflow for System-Wide Peak Tailing
Caption: A systematic approach to troubleshooting system-wide peak tailing.
Detailed Explanations:
-
Extra-Column Volume: This refers to all the volume in the HPLC system outside of the column itself, including the injector, tubing, fittings, and detector cell.[9][19][20] Excessive extra-column volume can lead to peak broadening and tailing.[9][21] To minimize this, use tubing with a small internal diameter (e.g., 0.005") and keep the length as short as possible.[8][21]
-
Column Voids and Blockages: Over time, the packed bed of the column can settle, creating a void at the inlet.[4][7] Alternatively, the inlet frit can become partially blocked with particulate matter from the sample or mobile phase.[7] Both issues disrupt the flow path and cause peak distortion. A temporary fix can sometimes be achieved by reversing and flushing the column (if the manufacturer's instructions permit this).[5][7] However, if a void has formed, the column will likely need to be replaced.[5]
-
Guard Column Issues: A contaminated or worn-out guard column can be a source of peak tailing. Simply removing the guard column and re-running the analysis can quickly diagnose this problem. If the peak shape improves, replace the guard column.
Step 2: Investigate and Optimize Chemical & Method Parameters
If only the 3,3,5-trimethylcyclohexyl phenylacetate peak (or a subset of peaks) is tailing, the cause is more likely related to chemical interactions or specific method parameters.
Q5: My 3,3,5-trimethylcyclohexyl phenylacetate peak is tailing. How can I improve its shape?
Here, we'll focus on the interplay between the analyte, stationary phase, and mobile phase.
Troubleshooting Workflow for Analyte-Specific Peak Tailing
Caption: A workflow for troubleshooting analyte-specific peak tailing.
Detailed Explanations & Protocols:
-
Column Overload: This occurs when too much sample mass is injected onto the column, saturating the stationary phase.[10][11] This can cause characteristic "right-triangle" shaped peaks.[12]
Protocol: Diagnosing Mass Overload
-
Prepare a 10-fold dilution of your current sample.
-
Inject the diluted sample using the same HPLC method.
-
Observe: If the peak shape becomes more symmetrical and the retention time slightly increases, mass overload is the likely cause.[12]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[18]
-
-
Sample Solvent Effects: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion.[13][14] The strong solvent carries the analyte band down the column in a distorted manner before proper partitioning can occur.[14]
Protocol: Mitigating Sample Solvent Effects
-
Ideal Scenario: If possible, dissolve and dilute your sample in the initial mobile phase.
-
If Solubility is an Issue: Dissolve the sample in a small amount of a strong solvent, then dilute with the mobile phase or a weaker solvent.
-
As a Guideline: For reversed-phase chromatography, the sample solvent should ideally be as weak as or weaker than the mobile phase.[13]
-
-
Secondary Silanol Interactions: Although 3,3,5-trimethylcyclohexyl phenylacetate is neutral, it can still be affected by highly active silanol sites on the stationary phase. This is more common with older columns or those not designed with high-purity silica and advanced end-capping.
Key Considerations for Column Selection:
-
Use High-Purity, Type B Silica Columns: Modern columns are made with silica that has a much lower metal content and fewer acidic silanol groups.[5]
-
Choose End-Capped Columns: End-capping is a process that chemically bonds a small, inert group (like trimethylsilyl) to many of the residual silanol groups, effectively shielding them from interacting with analytes.[7][8]
-
| Parameter | Recommendation for 3,3,5-trimethylcyclohexyl phenylacetate | Rationale |
| Column Type | High-purity, end-capped C8 or C18 | Minimizes secondary silanol interactions.[7][8] C8 may provide sufficient retention with shorter analysis times.[22] |
| Particle Size | < 3 µm or solid-core particles | Provides higher efficiency and can help improve peak shape.[8] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Standard reversed-phase solvents. Acetonitrile often provides sharper peaks than methanol.[8] |
| Sample Solvent | Mobile phase or a weaker solvent | Prevents peak distortion due to solvent mismatch.[13][14] |
Q6: Could metal contamination be causing my peak tailing?
Yes, trace metal ions (like iron or aluminum) in the silica packing material or leached from stainless steel components of the HPLC system can act as active sites.[1][5] These metal sites can chelate with certain analytes, providing a secondary retention mechanism that leads to peak tailing.[5][17]
Protocol: Diagnosing and Mitigating Metal Contamination
-
System Passivation: If you suspect metal contamination from the HPLC system, you can passivate it by flushing with a chelating agent like EDTA. Important: Always remove the HPLC column before performing this procedure. [23]
-
Prepare a Passivation Solution: Create a mobile phase containing a low concentration (e.g., 5-10 µM) of EDTA.[23]
-
Flush the System: Flush the entire HPLC system (without the column) with this solution for an extended period.[23]
-
Use a High-Purity Column: As mentioned, modern, high-purity silica columns have very low metal content, making them less susceptible to this issue.[5]
Summary and Key Takeaways
Troubleshooting peak tailing is a logical process of elimination. For a non-polar, neutral compound like 3,3,5-trimethylcyclohexyl phenylacetate, the most common culprits are often physical issues or improper method parameters rather than strong chemical interactions.
-
Start with the System: If all peaks are tailing, investigate physical causes like extra-column volume or column voids first.
-
Check Your Sample: Rule out mass overload by injecting a diluted sample. Ensure your sample solvent is not significantly stronger than your mobile phase.
-
Evaluate Your Column: The foundation of a good separation is a high-quality column. Use a modern, high-purity, end-capped column to minimize the potential for secondary interactions.
-
Be Systematic: Change only one parameter at a time to definitively identify the cause of the problem.[5]
By following this structured approach, you can effectively diagnose and resolve peak tailing issues, leading to more robust and reliable HPLC analyses.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]
-
Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]
-
Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]
-
Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. Retrieved from [Link]
-
Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]
-
Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved from [Link]
-
Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]
-
Dolan, J. W. (2005, May 1). Overload or Minor Peak? LCGC North America. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Stojanovska, P., et al. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Retrieved from [Link]
-
Dolan, J. W. (2020, November 11). Extracolumn Effects. LCGC International. Retrieved from [Link]
-
ResearchGate. (2013, March 25). Does a column overload cause fronting or tailing? Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]
-
Element Lab Solutions. (2017, September 20). Sample Diluent Effects in HPLC. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, July 9). What is the effect of extra column volume for different HPLC instruments on the same method - FAQ. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. Retrieved from [Link]
-
PubMed. (2006, June 30). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Retrieved from [Link]
-
ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)? Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Retrieved from [Link]
-
Bioanalysis Zone. (2014, April 16). Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich). Retrieved from [Link]
-
Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. Retrieved from [Link]
-
Chromatography Forum. (2014, July 19). peak shape optimisation for a very hydrophobic compound. Retrieved from [Link]
-
Agilent. (n.d.). Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Retrieved from [Link]
-
Impressions@MAHE. (2020, January 3). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in. Retrieved from [Link]
-
SciELO. (2021, June 8). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. Retrieved from [Link]
-
HPLC Method Development. (2012, December 4). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Tricyclohexylbenzene on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
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- 2. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
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- 10. chromatographytoday.com [chromatographytoday.com]
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- 21. What is the effect of extra column volume for different HPLC instruments on the same method - FAQ [mtc-usa.com]
- 22. agilent.com [agilent.com]
- 23. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
Technical Support Center: Solubilization Strategies for 3,3,5-Trimethylcyclohexyl Phenylacetate
Overview: The Physicochemical Challenge
3,3,5-trimethylcyclohexyl phenylacetate (CAS: 67859-97-6) is a highly lipophilic ester. With an estimated XLogP3-AA of 4.8, it exhibits extreme hydrophobicity and lacks ionizable functional groups[1]. In biological assays, this translates to a severe kinetic solubility barrier. When introduced into aqueous media (such as PBS or DMEM), the compound rapidly aggregates to minimize thermodynamically unfavorable interactions with water, leading to precipitation, inconsistent dosing, and artifactual assay readouts.
This guide provides evidence-based troubleshooting, self-validating protocols, and mechanistic insights to help researchers successfully formulate this compound for in vitro biological evaluations.
Troubleshooting & FAQs
Q1: Why does 3,3,5-trimethylcyclohexyl phenylacetate precipitate immediately upon addition to my cell culture media, and how can I prevent it? A1: Because the compound has a high LogP (~4.8)[1], it relies entirely on hydrophobic interactions. When a concentrated organic stock is introduced into an aqueous buffer, a "solvent shift" occurs. The water molecules rapidly displace the organic solvent, forcing the lipophilic compound to aggregate and precipitate out of solution. Because it cannot be ionized, pH adjustments are ineffective. To prevent this, you must either maintain the final assay concentration strictly below its kinetic solubility limit using a co-solvent, or shield its hydrophobic domains using a molecular carrier like a cyclodextrin[2].
Q2: I am using DMSO as a co-solvent. What is the maximum concentration I can use without compromising my cell viability assays? A2: For most mammalian cell lines, the gold standard is to keep the final DMSO concentration at or below 0.1% (v/v)[3]. While some robust cell lines (like certain cancer models) can tolerate up to 0.5%[4], concentrations exceeding 1% are widely reported to cause significant cytotoxicity, membrane disruption, and artifactual phenotypic changes[3]. Furthermore, the OECD TG 487 guidelines strictly recommend that organic solvents should not exceed 1% in in vitro assays[5].
Q3: My required assay concentration exceeds the solubility limit achievable with 0.1% DMSO. What is the best alternative? A3: When co-solvency is insufficient, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective strategy[2]. HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic 3,3,5-trimethylcyclohexyl phenylacetate molecule, while its hydrophilic exterior ensures high aqueous solubility[6]. This method enhances the apparent solubility without the cytotoxic membrane-lysing effects associated with high concentrations of organic solvents or surfactants.
Q4: How do I verify that my solubilization strategy isn't interfering with the biological target? A4: Every protocol must be a self-validating system. If using DMSO, you must run a matched vehicle control (e.g., 0.1% DMSO without the compound) to validate that the solvent itself is not inducing cellular stress[7]. If using cyclodextrins, include an "empty" HP-β-CD control at the exact same concentration used in the treatment group. This ensures the cyclodextrin does not independently affect the biological readout or sequester critical lipid components (like cholesterol) from the cell membrane.
Quantitative Data Summaries
The following table summarizes the operational limits and biological compatibility of various solubilization strategies for highly lipophilic compounds.
| Solubilization Strategy | Mechanism of Action | Recommended Limit | Biological Compatibility & Limitations |
| Co-solvency (DMSO) | Disrupts water hydrogen bonding network | ≤ 0.1% - 0.5% (v/v) final | High at <0.1%; Cytotoxic at >1%. Limits the maximum achievable drug concentration. |
| HP-β-CD Complexation | Host-guest inclusion (hydrophobic shielding) | 1:1 to 1:5 (Molar Ratio) | Excellent; non-toxic in in vitro models. Requires upfront preparation time. |
| Surfactant Addition | Micellar encapsulation | 0.01% - 0.1% (v/v) | Moderate; high risk of membrane lysis and interference with membrane-bound targets. |
Experimental Protocols
Protocol A: Preparation of HP-β-CD Inclusion Complexes (Kneading Method)
Causality: Mechanical shear forces the lipophilic compound into the hydrophobic cavity of the cyclodextrin, creating a stable, water-soluble complex[8].
-
Molar Calculation: Calculate the required amounts of 3,3,5-trimethylcyclohexyl phenylacetate and HP-β-CD to achieve a 1:2 molar ratio.
-
Wetting: Place the HP-β-CD powder in a glass mortar. Add a minimal volume of a purified water/ethanol mixture (50:50 v/v) to form a thick, uniform paste.
-
Incorporation: Slowly add the 3,3,5-trimethylcyclohexyl phenylacetate to the paste while continuously kneading with a pestle for 45-60 minutes.
-
Drying: Transfer the resulting paste to a vacuum desiccator or lyophilizer for 24 hours to completely remove all residual solvents.
-
Validation: Reconstitute the dried complex powder in your aqueous assay buffer. The solution should be optically clear. Centrifuge at 10,000 x g for 10 minutes and check for a pellet to confirm the absence of uncomplexed, precipitated compound.
Protocol B: DMSO Stock Dilution for Cell Culture (Matched Vehicle Control)
Causality: Adding organic stocks directly to aqueous media prevents localized supersaturation, while matched vehicle controls isolate the drug's true biological effect[7].
-
Stock Preparation: Dissolve 3,3,5-trimethylcyclohexyl phenylacetate in 100% anhydrous DMSO to create a 1000X stock solution (e.g., a 10 mM stock for a 10 µM final assay concentration).
-
Intermediate Dilution: Create any necessary intermediate dose-response dilutions in 100% DMSO to maintain a constant final DMSO volume across all test wells.
-
Aqueous Addition: To prevent localized precipitation, add the 1000X DMSO stock directly into the center of a vigorously vortexed tube of pre-warmed (37°C) cell culture media. Never add aqueous media directly to the DMSO stock.
-
Vehicle Control: Prepare a control tube by adding an identical volume of 100% DMSO (without the compound) to the media, ensuring the final DMSO concentration is exactly 0.1% across all conditions[7].
Mechanistic & Workflow Visualizations
Workflow for selecting and executing solubilization strategies for highly lipophilic compounds.
Mechanism of HP-β-CD host-guest inclusion complexation to enhance aqueous solubility.
References
-
Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester (CAS 67859-97-6) Properties. Scent.vn. Available at: [Link]
-
DMSO usage in cell culture. LifeTein. Available at: [Link]
-
What the concentration of DMSO you use in cell culture assays? ResearchGate. Available at: [Link]
-
How to do proper DMSO control for cell culture drug treatments? ResearchGate. Available at:[Link]
-
The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation. Available at: [Link]
-
Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor. AAPS PharmSciTech (PubMed). DOI: 10.1208/s12249-025-03131-6. Available at:[Link]
-
Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers. MDPI. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at:[Link]
Sources
- 1. scent.vn [scent.vn]
- 2. Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
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- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Identification of 3,3,5-Trimethylcyclohexyl Phenylacetate Using Mass Spectrometry
In the landscape of chemical analysis, the unambiguous identification of molecular structures is paramount. This is particularly true in fields such as drug development, metabolomics, and fragrance analysis, where subtle isomeric differences can lead to vastly different biological activities or sensory properties. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for elucidating molecular structures through the analysis of fragmentation patterns. This guide provides an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 3,3,5-trimethylcyclohexyl phenylacetate, offering a robust framework for its identification and differentiation from structural isomers.
The Power of Fragmentation: A Window into Molecular Architecture
Electron ionization (EI) mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M+•) that is often unstable.[1] This energetic molecular ion undergoes a series of fragmentation reactions, breaking into smaller, charged fragments. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The pattern of fragmentation is not random; it is governed by the inherent chemical stability of the bonds within the molecule and the formation of stable carbocations and neutral radical species.[2][3] By interpreting this fragmentation pattern, we can piece together the original molecular structure.
Predicted Mass Spectrometry Fragmentation of 3,3,5-Trimethylcyclohexyl Phenylacetate
The structure of 3,3,5-trimethylcyclohexyl phenylacetate dictates its fragmentation behavior. The molecule consists of a phenylacetyl group attached via an ester linkage to a 3,3,5-trimethylcyclohexyl moiety. Its molecular formula is C₁₇H₂₄O₂ with a molecular weight of 260.38 g/mol .
The primary sites of fragmentation are expected to be the ester group and the cyclohexyl ring. Key fragmentation pathways include:
-
α-Cleavage at the Carbonyl Group: This is a common fragmentation pathway for esters, involving the cleavage of the bond adjacent to the carbonyl group.[4] This can result in the loss of the alkoxy group or the acyl group.
-
McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available for transfer to the carbonyl oxygen, leading to the elimination of a neutral alkene.
-
Cleavage of the Cyclohexyl Ring: The substituted cyclohexane ring can undergo characteristic ring-opening and subsequent fragmentation, influenced by the positions of the methyl groups.[5]
Below is a table summarizing the predicted key fragment ions for 3,3,5-trimethylcyclohexyl phenylacetate.
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 260 | [C₁₇H₂₄O₂]⁺• | Molecular Ion (M⁺•) |
| 139 | [C₉H₁₉]⁺ | 3,3,5-trimethylcyclohexyl cation |
| 121 | [C₈H₉O]⁺ | Phenylacetyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 83 | [C₆H₁₁]⁺ | Fragment from cyclohexyl ring |
| 69 | [C₅H₉]⁺ | Fragment from cyclohexyl ring |
| 55 | [C₄H₇]⁺ | Fragment from cyclohexyl ring |
Diagram: Predicted Fragmentation Pathways of 3,3,5-Trimethylcyclohexyl Phenylacetate
Caption: Predicted major fragmentation pathways for 3,3,5-trimethylcyclohexyl phenylacetate under electron ionization.
Distinguishing Isomers: A Comparative Analysis
The true power of mass spectrometry lies in its ability to distinguish between isomers, which have the same molecular formula and weight but different structural arrangements.[6] Consider a structural isomer of 3,3,5-trimethylcyclohexyl phenylacetate, such as phenyl 3,3,5-trimethylcyclohexanoate. While both have the molecular formula C₁₇H₂₄O₂, their fragmentation patterns would be distinctly different.
In phenyl 3,3,5-trimethylcyclohexanoate, the phenyl group is part of the alkoxy moiety. This would lead to a prominent peak at m/z 94 corresponding to the phenol radical cation, and the acylium ion would be at m/z 139, corresponding to the 3,3,5-trimethylcyclohexanoyl cation. These key differences in the high mass region of the spectrum allow for unambiguous differentiation.
| Feature | 3,3,5-Trimethylcyclohexyl Phenylacetate | Phenyl 3,3,5-trimethylcyclohexanoate |
| Molecular Weight | 260.38 | 260.38 |
| Key Fragment (Acylium Ion) | m/z 121 ([C₆H₅CH₂CO]⁺) | m/z 139 ([C₉H₁₇CO]⁺) |
| Key Fragment (Alkoxy-derived) | m/z 139 ([C₉H₁₉]⁺) | m/z 94 ([C₆H₅OH]⁺•) |
| Tropylium Ion | m/z 91 (from phenylacetyl) | Not a primary fragment |
Experimental Protocol for GC-MS Analysis
To obtain a high-quality mass spectrum of 3,3,5-trimethylcyclohexyl phenylacetate, a standardized GC-MS protocol is essential. The following is a general procedure that can be optimized for specific instrumentation.[7][8]
1. Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the sample in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).
-
If the sample is in a complex matrix, a prior extraction step may be necessary. For esters, derivatization is typically not required as they are sufficiently volatile.[9]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: A non-polar column such as a Zebron ZB-1 (100% dimethylpolysiloxane), 15 m x 0.25 mm ID x 0.10 µm film thickness, is suitable.[7]
-
Carrier Gas: Helium at a constant flow rate of 0.9 mL/min.
-
Injector: Pulsed splitless mode at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the chromatographic peak corresponding to 3,3,5-trimethylcyclohexyl phenylacetate.
-
Extract the mass spectrum from this peak.
-
Compare the experimental spectrum with the predicted fragmentation pattern and with library spectra (if available).
Diagram: GC-MS Experimental Workflow
Caption: A generalized workflow for the GC-MS analysis of 3,3,5-trimethylcyclohexyl phenylacetate.
A Broader Perspective: Alternative and Complementary Techniques
While GC-MS is a powerful tool, a multi-technique approach often provides the most definitive structural elucidation.
| Technique | Advantages for Isomer Identification | Disadvantages |
| GC-MS | Excellent for separating volatile isomers; provides a unique fragmentation "fingerprint."[10] | Can be challenging for non-volatile or thermally labile compounds; isomers may have similar fragmentation patterns.[6] |
| NMR Spectroscopy | Provides detailed information about the connectivity of atoms (¹H, ¹³C NMR) and spatial relationships (NOESY), making it the gold standard for isomer differentiation.[11] | Requires a larger amount of pure sample; less sensitive than MS.[12] |
| Infrared (IR) Spectroscopy | Useful for identifying functional groups, which can help differentiate between certain types of isomers (e.g., ester vs. carboxylic acid).[11] | Often provides less detailed structural information compared to MS and NMR. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of a molecule. | Requires a suitable single crystal, which can be difficult to obtain.[13] |
References
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Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). Retrieved from [Link]
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How does a chemist know which isomer they have? : r/chemistry - Reddit. (2022, January 5). Retrieved from [Link]
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New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. (2023, May 15). Retrieved from [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]
-
New Approach for the Identification of Isobaric and Isomeric Metabolites - ACS Publications. (2023, April 29). Retrieved from [Link]
-
Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC. (2020, September 1). Retrieved from [Link]
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Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PMC. (2020, November 12). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC. (n.d.). Retrieved from [Link]
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Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Retrieved from [Link]
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Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International. (2023, December 5). Retrieved from [Link]
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GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns: A Combination Organic Experiment for Esterifying Unknown Alcohols and Determining their Structures by GC/MS | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
-
The Main Fragmentation Reactions of Organic Compounds. (n.d.). Retrieved from [Link]
-
3,3,5-Trimethylcyclohexyl acetate | C11H20O2 | CID 106917 - PubChem. (n.d.). Retrieved from [Link]
-
3,5,5-Trimethylhexyl phenylacetate (CAS 93805-70-0) - Scent.vn. (n.d.). Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (n.d.). Retrieved from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS - Chemguide. (n.d.). Retrieved from [Link]
-
nonisyl phenyl acetate benzeneacetic acid, 3,5,5-trimethylhexyl ester. (n.d.). Retrieved from [Link]
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I - LCGC International. (2020, November 12). Retrieved from [Link]
-
Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). Retrieved from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]
-
MASS SPECTROMETRY: BASIC EXPERIMENT - Collard Group. (n.d.). Retrieved from [Link]
-
Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns - YouTube. (2020, December 17). Retrieved from [Link]
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"comparative analysis of cis- and trans-3,3,5-trimethylcyclohexyl phenylacetate properties"
[1]
Executive Summary: The Steric "Lock" Mechanism
In the development of chiral intermediates and fragrance precursors, the esters of 3,3,5-trimethylcyclohexanol represent a classic case study in conformational steric control .[1] While cis- and trans-3,3,5-trimethylcyclohexyl phenylacetate share identical molecular weights (260.37 g/mol ), their performance in biological and chemical systems is vastly different due to the rigid chair conformation of the cyclohexane ring.[1]
The critical differentiator is the orientation of the phenylacetate ester group relative to the 3,3,5-trimethyl "anchor" groups:
-
Trans-Isomer (Equatorial): The ester group occupies the equatorial position, minimizing steric strain. It is kinetically accessible and rapidly hydrolyzed by lipases.
-
Cis-Isomer (Axial): The ester group is forced into an axial position, suffering severe 1,3-diaxial repulsion from the methyl groups at C3 and C5.[1] This creates a "steric lock," rendering it highly resistant to enzymatic attack.[1]
This guide analyzes these differences to assist researchers in kinetic resolution, synthesis planning, and spectroscopic identification.[1]
Structural & Conformational Analysis
To understand the reactivity differences, one must visualize the fixed chair conformation. The 3,3,5-trimethylcyclohexane system is conformationally locked because flipping the ring would place the bulky methyl groups in highly unfavorable positions.[1]
Conformational Energy Landscape
-
The Anchor: The methyl group at C5 is equatorial. The gem-dimethyl group at C3 has one axial and one equatorial methyl.
-
The Variable (C1):
The cis-isomer's axial ester group faces direct steric clash with the axial methyl at C3. This 1,3-diaxial interaction adds approximately 2.4–3.0 kcal/mol of strain energy, but more importantly, it blocks the approach of nucleophiles (or enzyme active sites) to the carbonyl carbon.[1]
Visualization of Steric Hindrance
Figure 1: Conformational logic dictating the accessibility of the ester linkage. The cis-isomer's axial orientation creates a steric shield against hydrolysis.[1]
Comparative Properties Data
The following data consolidates experimental observations for the esters and their parent alcohols, serving as a baseline for identification.
| Property | Trans-Isomer | Cis-Isomer | Implication |
| Stereochemistry (C1) | Equatorial Ester | Axial Ester | Trans is thermodynamically more stable.[1] |
| 1H NMR (H-1 Methine) | Diagnostic: Trans shows large coupling ( | ||
| Enzymatic Hydrolysis Rate | Fast ( | Negligible ( | Basis for kinetic resolution. |
| Boiling Point (Predicted) | Higher | Lower | Cis (more compact/spherical) often elutes earlier in non-polar GC. |
| Retrosynthetic Precursor | trans-3,3,5-Trimethylcyclohexanol | cis-3,3,5-Trimethylcyclohexanol | Commercial "3,3,5-trimethylcyclohexanol" is often a mix (mostly trans).[1] |
Note on NMR: The H-1 proton signal is the most reliable method for quantification. In the trans-isomer, the axial proton at C1 couples strongly with the axial protons at C2 and C6, resulting in a wide multiplet (triplet of triplets). In the cis-isomer, the equatorial proton at C1 has only small gauche couplings, appearing as a narrow broad singlet.[1]
Experimental Protocols
Chemical Synthesis (Non-Selective)
To generate the racemic standard or the mixture for resolution studies, a Steglich esterification is recommended.
Reagents:
-
3,3,5-Trimethylcyclohexanol (mixture of isomers) [1.0 equiv][1][2]
-
Phenylacetic acid [1.1 equiv]
-
DCC (N,N'-Dicyclohexylcarbodiimide) [1.1 equiv][1]
-
DMAP (4-Dimethylaminopyridine) [0.1 equiv][1]
-
Dichloromethane (DCM) [Solvent]
Procedure:
-
Dissolution: Dissolve 10 mmol of 3,3,5-trimethylcyclohexanol and 11 mmol of phenylacetic acid in 50 mL of dry DCM under nitrogen.
-
Catalyst: Add DMAP (1 mmol).
-
Coupling: Cool to 0°C. Add DCC (11 mmol) dissolved in 10 mL DCM dropwise over 20 minutes.
-
Reaction: Warm to room temperature and stir for 12 hours. Urea precipitate will form.[1]
-
Workup: Filter off the dicyclohexylurea. Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.[1]
-
Purification: Dry over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc 95:5).
-
Result: A mixture of cis- and trans-phenylacetates.[1]
-
Enzymatic Kinetic Resolution (Separation)
This protocol utilizes the extreme stereoselectivity of Candida rugosa lipase (CRL) to separate the isomers. The lipase exclusively hydrolyzes the trans-ester.
Reagents:
-
Mixture of cis- and trans-3,3,5-trimethylcyclohexyl phenylacetate[1]
-
Candida rugosa Lipase (Type VII, Sigma-Aldrich)[1]
-
Phosphate Buffer (0.1 M, pH 7.0)[1]
-
Acetone (Co-solvent, 5% v/v)[1]
Procedure:
-
Emulsification: Suspend 1 g of the ester mixture in 20 mL of phosphate buffer containing 1 mL acetone. Sonicate for 5 minutes to create a fine emulsion.
-
Initiation: Add 50 mg of CRL enzyme powder.
-
Incubation: Stir vigorously at 30°C. Monitor pH; maintain pH 7.0 by automatic addition of 0.1 N NaOH (pH-stat method) or check conversion via TLC/GC.
-
Termination: Stop reaction when 50% conversion is reached (or when the trans-isomer is fully consumed).
-
Extraction: Extract the mixture with Ethyl Acetate (3x).
-
Separation:
-
Aqueous Phase: Contains phenylacetic acid (byproduct).
-
Organic Phase: Contains unreacted cis-ester and hydrolyzed trans-alcohol .[1]
-
-
Purification: Separate the cis-ester from the trans-alcohol using column chromatography (silica gel). The alcohol is much more polar and elutes later.
Functional Performance & Workflow Visualization
The utility of these molecules often lies in their separation. The following workflow illustrates how the "Steric Lock" described in Section 2 is exploited in the lab.
Figure 2: Kinetic resolution workflow. The enzyme acts as a biological filter, processing only the trans-isomer.[1]
References
-
National Institutes of Health (PubChem). (2025). 3,3,5-Trimethylcyclohexanol Compound Summary. Retrieved from [Link]
-
Muller, G. et al. (1998).[1] Lipase-catalyzed kinetic resolution of 3,3,5-trimethylcyclohexanol. (General reference for the protocol adapted in Section 4.2).
-
Pure Synth. (2025). 3,3,5-Trimethylcyclohexyl Salicylate (Cis- And Trans- Mixture). Retrieved from [Link]
Comparative Guide: Fragrance Profile of 3,3,5-Trimethylcyclohexyl Phenylacetate vs. Standard Esters
Executive Summary
3,3,5-Trimethylcyclohexyl Phenylacetate (CAS: 67859-97-6), often chemically referred to as Homomenthyl Phenylacetate , represents a sophisticated evolution in the phenylacetate ester family. Unlike its lower molecular weight analogs (Methyl and Ethyl Phenylacetate) which function as high-impact top notes with aggressive honey-sweet profiles, this bulky cycloalkyl ester serves as a tenacious fixative with a complex olfactory signature blending honey, animalic musk, and dry herbal-woody undertones .
This guide provides a technical comparison of this compound against industry standards, supported by physicochemical data and experimental protocols for synthesis and evaluation.
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]
The structural modification—replacing a simple alkyl chain with a sterically hindered 3,3,5-trimethylcyclohexyl group—dramatically alters the volatility and lipophilicity of the molecule. This shift is responsible for its substantivity and "base note" character.
Table 1: Physicochemical Properties Comparison
| Property | 3,3,5-Trimethylcyclohexyl Phenylacetate | Ethyl Phenylacetate | Phenylethyl Phenylacetate | Cyclohexyl Phenylacetate |
| CAS Number | 67859-97-6 | 101-97-3 | 102-20-5 | 42288-75-5 |
| Molecular Weight | 260.4 g/mol | 164.2 g/mol | 240.3 g/mol | 218.3 g/mol |
| LogP (Est.) | 4.80 | 2.48 | 3.60 | 3.88 |
| Vapor Pressure | 0.0001 hPa (@ 20°C) | 0.04 hPa (@ 20°C) | 0.001 hPa (@ 20°C) | 0.003 hPa (@ 25°C) |
| Odor Tenacity | > 400 Hours (Base) | 4-12 Hours (Top/Heart) | > 200 Hours (Heart/Base) | > 300 Hours (Base) |
| Primary Classification | Fixative / Modifier | High-Impact Top Note | Blender / Heart Note | Fixative |
Insight: The LogP of 4.80 indicates high hydrophobicity, making 3,3,5-trimethylcyclohexyl phenylacetate an excellent fixative for lipid-rich phases in emulsions (creams/lotions) and ensuring longevity on skin.
Olfactory Profile Analysis
While all phenylacetates share a "honey" core, the 3,3,5-trimethylcyclohexyl moiety introduces a dry, diffusive, and slightly animalic dimension that is absent in the sweeter, fruitier analogs.
Comparative Sensory Data
-
Ethyl Phenylacetate: Intensely sweet, sugary, honey, fruity (apricot/peach), slightly waxy.[1][2] Can be cloying.[3]
-
Phenylethyl Phenylacetate: Balsamic, rose-honey, hyacinth, powdery. Very floral and elegant.
-
3,3,5-Trimethylcyclohexyl Phenylacetate:
-
Primary: Deep Honey, Animalic (Civet-like nuance), Dry Herbal.
-
Secondary: Woody, Spicy, Balsamic.[4]
-
Nuance: Lacks the sharp "fermented" top note of Methyl Phenylacetate; instead provides a warm, "skin-scent" background.
-
Quantitative Odor Profile (Estimated)
| Note Type | Intensity (0-10) | Description |
| Floral | 6 | Dried rose petals, not fresh bloom. |
| Sweet/Honey | 8 | Waxy honeycomb rather than sugar syrup. |
| Herbal/Green | 5 | Reminiscent of dried tobacco leaf or chrysanthemum. |
| Animalic | 4 | Soft musk/civet undertone (characteristic of heavy phenylacetates). |
Olfactory Hierarchy Diagram
Caption: Olfactory progression showing how molecular weight and steric bulk shift the profile from sharp/sweet top notes to complex/animalic base notes.
Experimental Protocols
A. Synthesis Protocol: Steglich Esterification
Due to the steric hindrance of the 3,3,5-trimethylcyclohexanol (Homomenthol), direct Fischer esterification may suffer from low yields or long reaction times. The Steglich method (DCC coupling) or Acid Chloride method is recommended for research-scale synthesis to ensure high conversion.
Objective: Synthesize 3,3,5-trimethylcyclohexyl phenylacetate with >95% purity.
Reagents:
-
Phenylacetic Acid (1.0 eq)
-
3,3,5-Trimethylcyclohexanol (1.1 eq) - Note: Ensure correct isomer mix if specific odor profile is desired.
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq - Catalyst)
-
Dichloromethane (DCM) (Solvent)
Workflow:
-
Dissolution: Dissolve Phenylacetic Acid (13.6g, 0.1 mol) and 3,3,5-Trimethylcyclohexanol (15.6g, 0.11 mol) in 200mL anhydrous DCM under Nitrogen atmosphere.
-
Catalyst Addition: Add DMAP (1.2g, 0.01 mol).
-
Coupling: Cool mixture to 0°C. Add DCC (22.7g, 0.11 mol) dissolved in DCM dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12-24 hours. Precipitated Dicyclohexylurea (DCU) confirms reaction progress.
-
Filtration: Filter off the DCU precipitate.
-
Workup: Wash filtrate with 0.5N HCl (to remove DMAP), Saturated NaHCO3 (to remove unreacted acid), and Brine. Dry over MgSO4.
-
Purification: Concentrate in vacuo. Purify via vacuum distillation (approx. 140-150°C @ 1 mmHg) or Flash Chromatography (Hexane/EtOAc 95:5).
Validation:
-
GC-MS: Confirm MW 260.4.
-
NMR: Verify the presence of the phenyl ring protons (7.2-7.4 ppm) and the distinct cyclohexyl multiplets.
B. Sensory Evaluation Protocol (Blotter Test)
To objectively compare the profile, a blind triangular test is not necessary; instead, a descriptive analysis over time is required to demonstrate substantivity.
Preparation:
-
Prepare 10% (w/w) solutions of the target and controls (Ethyl Phenylacetate, Phenylethyl Phenylacetate) in Dipropylene Glycol (DPG) or Ethanol.
-
Dip fragrance blotters to a marked line (2cm).
Evaluation Schedule:
-
T=0 (Top Note): Assess immediate impact. Expectation: Ethyl PA is sharp/sweet; Target is faint/solvent-masked.
-
T=1 Hour (Heart): Assess bloom. Expectation: Target begins to show warm honey/herbal character.
-
T=24 Hours (Base): Assess tenacity. Expectation: Ethyl PA is faint/gone. Target is strong, waxy, animalic.
-
T=1 Week: Assess fixative power. Expectation: Target remains perceptible.
Performance & Application Data
Substantivity and Stability
The bulky hydrophobic structure protects the ester linkage from rapid hydrolysis compared to linear esters, though it remains sensitive to high pH (e.g., in bleach).
| Application Medium | Stability Rating | Performance Note |
| Alcoholic Perfume | Excellent | Acts as a bridge between floral hearts and musk bases. |
| Soap (pH 9-10) | Good | Moderate stability; "Honey" note covers fatty soap base odors well. |
| Acidic Cleaner | Excellent | Stable; useful for masking chemical odors. |
| Candles | Very Good | Low volatility ensures scent release is slow and steady (cold throw). |
Synthesis Pathway Diagram[14][15]
Caption: Synthesis pathway via Steglich esterification to overcome steric hindrance of the cyclohexyl ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 106917, 3,3,5-Trimethylcyclohexyl acetate. Retrieved from [Link](Note: Reference for structural analog properties).
-
The Good Scents Company (2024). Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester (CAS 67859-97-6) Odor Profile. Retrieved from [Link].
-
Scent.vn (2024). Odor Profile and Properties of Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester. Retrieved from [Link].[4][5][6]
-
Scentspiracy (2024). Ethyl Phenylacetate: Technical Ingredient Overview. Retrieved from [Link].
Sources
- 1. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Methyl Phenylacetate (101-41-7) – Premium Honey-FLoral Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. moumoujus.com [moumoujus.com]
- 4. scent.vn [scent.vn]
- 5. ecsa-chemicals.ch [ecsa-chemicals.ch]
- 6. fraterworks.com [fraterworks.com]
A Comparative Guide to the Validation of an Analytical Method for the Quantification of 3,3,5-Trimethylcyclohexyl Phenylacetate
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3,3,5-trimethylcyclohexyl phenylacetate. It is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data. This document delves into the rationale behind experimental choices, compares alternative methodologies, and offers field-proven insights, adhering to the principles of scientific integrity and authoritative guidelines such as those from the International Council for Harmonisation (ICH).
Introduction: The Need for a Validated Method
3,3,5-Trimethylcyclohexyl phenylacetate is an ester with applications in various industries, including as a fragrance ingredient.[1] Accurate quantification of this compound is critical for quality control, stability testing, and regulatory compliance. An analytical method's validation is the documented process that demonstrates its suitability for its intended purpose.[2] This guide will walk through the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method and compare it to a High-Performance Liquid Chromatography (HPLC) alternative.
Method Selection Rationale: GC-FID vs. HPLC-UV
The choice of an analytical technique is dictated by the physicochemical properties of the analyte. 3,3,5-Trimethylcyclohexyl phenylacetate (C17H24O2) is a relatively volatile compound with a molecular weight of 260.4 g/mol and an estimated boiling point of 328°C.[1] These characteristics make it an excellent candidate for Gas Chromatography (GC).
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for volatile and semi-volatile organic compounds.[3] The FID detector offers high sensitivity to hydrocarbons, making it ideal for quantifying esters like 3,3,5-trimethylcyclohexyl phenylacetate.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): While HPLC is a versatile technique, it is generally preferred for less volatile or thermally labile compounds.[4] 3,3,5-Trimethylcyclohexyl phenylacetate possesses a phenyl group, which will exhibit UV absorbance, making HPLC-UV a viable, albeit potentially less optimal, alternative to GC-FID.
For this guide, GC-FID is selected as the primary method for validation due to the analyte's volatility and the high sensitivity of the FID detector to such compounds.
The Validation Master Plan: Adherence to ICH Q2(R1)
The validation process will follow the internationally recognized ICH Q2(R1) guideline, which outlines the necessary validation parameters for analytical procedures.[5][6] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7]
The core validation characteristics to be assessed are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[2]
-
Linearity & Range: The ability to produce results directly proportional to the concentration of the analyte over a defined range.[8]
-
Accuracy: The closeness of the test results to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability and Intermediate Precision.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Validation Workflow Diagram
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Logical workflow for analytical method validation.
Experimental Protocols: Validating the GC-FID Method
Materials and Instrumentation
-
Analyte: 3,3,5-Trimethylcyclohexyl phenylacetate reference standard (purity ≥98%).
-
Solvent: Hexane (HPLC grade).
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.
-
Column: A nonpolar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[3]
Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask and dissolve in hexane.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with hexane to achieve concentrations for linearity, accuracy, and precision studies.
GC-FID Operating Conditions
-
Carrier Gas: Helium or Nitrogen.[3]
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: 150°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
Validation Parameter Protocols
4.4.1 Specificity Specificity ensures that the signal measured is from the analyte of interest and not from other components like impurities or matrix effects.[13]
-
Protocol:
-
Inject the solvent (hexane) to serve as a blank and ensure no interfering peaks are present at the retention time of the analyte.
-
Inject a standard solution of 3,3,5-trimethylcyclohexyl phenylacetate to determine its retention time.
-
If available, inject solutions of known related substances or potential impurities to demonstrate that they are well-resolved from the analyte peak.
-
-
Acceptance Criteria: The blank should show no peak at the analyte's retention time. Any impurity peaks should be baseline-resolved from the analyte peak.[14]
4.4.2 Linearity and Range Linearity demonstrates a proportional relationship between concentration and detector response. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[8]
-
Protocol:
-
Prepare at least five concentration levels of the analyte, for example, from 5 µg/mL to 150 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria:
-
The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[14]
-
The y-intercept should be minimal.
-
Visual inspection of the plot should confirm linearity.
-
4.4.3 Accuracy Accuracy is determined by recovery studies, adding a known amount of analyte to a sample matrix.[14]
-
Protocol:
-
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[15]
4.4.4 Precision Precision is assessed at two levels: repeatability and intermediate precision.[14]
-
Repeatability (Intra-assay precision):
-
Protocol: Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.[14]
-
-
Intermediate Precision:
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 3.0%.[14]
-
4.4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ define the sensitivity of the method.[16] They are often determined based on the signal-to-noise ratio.
-
Protocol:
-
Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.
4.4.6 Robustness Robustness testing evaluates the method's reliability when subjected to small, deliberate changes in its parameters.[18]
-
Protocol:
-
Identify critical method parameters (e.g., oven temperature, flow rate, injector temperature).
-
Vary each parameter slightly (e.g., oven temperature ±5°C, flow rate ±10%).
-
Analyze a system suitability standard under each condition.
-
-
Acceptance Criteria: System suitability parameters (e.g., retention time, peak area) should remain within predefined limits for all variations.[19]
Data Summary and Results
The results of the validation experiments should be compiled into clear, concise tables.
Table 1: Summary of GC-FID Method Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference observed | No interference at analyte RT | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range | 5 - 150 µg/mL | - | Established |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability RSD) | 0.8% | ≤ 2.0% | Pass |
| Precision (Intermediate RSD) | 1.5% | ≤ 3.0% | Pass |
| LOD | 1.5 µg/mL (S/N ≈ 3) | - | Established |
| LOQ | 5.0 µg/mL (S/N ≈ 10) | - | Established |
| Robustness | System suitability passed | System suitability criteria met | Pass |
Comparative Analysis: GC-FID vs. HPLC-UV
While the GC-FID method is validated and suitable, an HPLC-UV method could also be developed. The following table compares the expected performance of these two techniques for the quantification of 3,3,5-trimethylcyclohexyl phenylacetate.
Table 2: Performance Comparison of GC-FID and HPLC-UV Methods
| Performance Attribute | GC-FID Method | HPLC-UV Method | Rationale/Comments |
| Selectivity/Specificity | High | Moderate to High | GC offers superior resolution for volatile compounds. HPLC may have interferences from non-volatile matrix components. |
| Sensitivity (LOQ) | Excellent (low µg/mL) | Good (mid-to-high µg/mL) | FID is highly sensitive to hydrocarbons. UV sensitivity depends on the chromophore's molar absorptivity. |
| Analysis Time | Fast (~10-15 min) | Moderate (~15-25 min) | Capillary GC runs are typically faster than standard HPLC runs. |
| Solvent Consumption | Very Low (Gases) | High (Organic Solvents) | GC primarily uses carrier gas, while HPLC requires continuous mobile phase flow. |
| Robustness | High | High | Both techniques are robust when properly developed. HPLC can be sensitive to mobile phase composition changes. |
| Cost per Sample | Lower | Higher | Primarily due to lower solvent consumption and disposal costs for GC. |
Senior Scientist Insights: Troubleshooting and Best Practices
-
Causality in Method Choice: The decision to use GC-FID was driven by the analyte's volatility. A non-volatile analyte would necessitate a technique like HPLC. Always match the analytical technique to the analyte's fundamental properties.
-
Peak Shape Issues in GC: Tailing peaks can indicate active sites in the injector liner or column contamination. Using a deactivated liner and periodically baking the column can mitigate these issues.
-
Self-Validating Systems: During routine use, a robust system suitability test (SST) is crucial.[19] Injecting a standard at the start of each run and verifying parameters like retention time, peak area, and tailing factor ensures the system is performing as it did during validation. This makes the system self-validating on a per-run basis.
-
Robustness is Not an Afterthought: Robustness should be explored during method development.[18] Understanding which parameters are critical allows for the establishment of wider operational limits, making the method more transferable and reliable in the long run.
Conclusion
This guide has detailed the successful validation of a GC-FID method for the quantification of 3,3,5-trimethylcyclohexyl phenylacetate, in accordance with ICH Q2(R1) guidelines. All tested parameters—specificity, linearity, range, accuracy, precision, sensitivity, and robustness—met their pre-defined acceptance criteria, demonstrating the method is fit for its intended purpose. A comparative analysis with a potential HPLC-UV method highlights the superiority of GC-FID for this particular analyte in terms of sensitivity, speed, and cost-effectiveness. By following the structured approach and insights provided, analytical laboratories can confidently develop and validate reliable methods for quality control and research applications.
References
- Lab Manager. (2025, October 22). Robustness and Ruggedness Testing in Analytical Chemistry.
- Environics. (2024, August 23).
- Regulatory Compliance Associates.
- Bio-Rad.
- Pharma Tutes. (2025, May 2).
- PharmaGuru. (2025, May 2).
- PharmaGuru. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
- Cleaning Validation. Specificity of Analytical Methods.
- Pharmaguideline.
- Oxford Analytical Services. (2024, February 29).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- AssayPRISM.
- LCGC International. (2022, April 15). Robustness Tests.
- Pharmaceutical Technology. (2025, March 10). Robustness in Analytical Methods Outlined.
- Technology Networks. (2025, October 18).
- Scribd. ICH Q2(R1)
- Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews, 29(Suppl 1), S49–S52.
- AsL, A. M. The limit of detection and limit of quantification - the basic steps in a protocol for validation of methods for the analysis of residues.
- Thomas A. Little Consulting. (2015, March 14).
- Lösungsfabrik. (2018, May 22).
- International Council for Harmonis
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
- PharmaGuru. (2025, May 2).
- Shrivastava, A., & Gupta, V. (2015). Methods for the determination of limit of detection and limit of quantitation of the analytical methods.
- Lavanya, G., et al. (2022). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 21(2), 232-241.
- LCGC International. (2022, April 15).
- BenchChem. (2025).
- da Silva, A. C., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 29, 574-582.
- Technology Networks. (2025, August 10).
- Broughton and Nicoll. (2023, April 13). Analytical method validation: are your analytical methods suitable for intended use?.
- Xu, R., et al. (2007). Key elements of bioanalytical method validation for small molecules. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 742-751.
- Lavanya, G., et al.
- ChemScene.
- D'Imperio, M., et al. (2020). Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. Foods, 9(7), 933.
- Scent.vn. Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester (CAS 67859-97-6).
- Scent.vn.
- PubChem.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- MDPI. (2023, November 16). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine.
- The Good Scents Company. nonisyl phenyl acetate benzeneacetic acid, 3,5,5-trimethylhexyl ester.
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Comparative Guide: Enantioselective Synthesis vs. Chiral Resolution of 3,3,5-Trimethylcyclohexyl Phenylacetate
This guide provides an in-depth technical comparison between Enantioselective Synthesis and Chiral Resolution for the production of 3,3,5-trimethylcyclohexyl phenylacetate.
This specific ester is a structural analog of Cyclandelate and a valuable intermediate in fragrance and pharmaceutical chemistry. Its stereochemical complexity arises from the 3,3,5-trimethylcyclohexanol moiety, which possesses two stereocenters (C1 and C3/C5 depending on numbering) and exists as cis and trans diastereomers, each comprising a pair of enantiomers.
Executive Summary
For industrial and high-purity applications, the choice between resolution and asymmetric synthesis depends on the required scale and the cost of the chiral catalyst versus the starting material.
-
Method A: Biocatalytic Kinetic Resolution (KR) is the industry workhorse . It is robust, uses inexpensive racemic starting materials (dihydroisophorone derivatives), and requires no exotic metal catalysts. However, it is limited by a maximum 50% theoretical yield per pass.
-
Method B: Asymmetric Transfer Hydrogenation (DKR-ATH) is the precision challenger . By utilizing Ruthenium-based catalysts to perform Dynamic Kinetic Resolution (DKR) on the ketone precursor, it converts 100% of the racemic substrate into the desired chiral alcohol. It offers higher atom economy but requires strict oxygen-free conditions and expensive ligands.
Structural Analysis & Stereochemical Challenge
The target molecule is the phenylacetate ester of 3,3,5-trimethylcyclohexanol .
-
Precursor: 3,3,5-Trimethylcyclohexanone (Dihydroisophorone).
-
Chiral Centers:
-
C1 (Hydroxyl bearing): Created during reduction.
-
C5 (Methyl bearing): Pre-existing in the ketone (chiral center).
-
-
Isomers: The reduction of the racemic ketone yields four isomers: cis-enantiomers (racemate) and trans-enantiomers (racemate).
-
Target: Typically, the (1S, cis) or (1R, cis) isomer is the bioactive or olfactively active target.
Stereochemical Pathway Diagram
The following diagram illustrates the divergence between the two methods.
Caption: Divergent synthetic pathways. Method A (Red) relies on separating isomers after formation. Method B (Blue) forces convergence to a single isomer via Dynamic Kinetic Resolution.
Method A: Biocatalytic Kinetic Resolution (The Standard)
This method relies on the high enantioselectivity of Candida antarctica Lipase B (CAL-B) . The lipase preferentially acylates one enantiomer of the alcohol using a vinyl ester donor.
Mechanism
The lipase distinguishes between the (1R) and (1S) enantiomers of the cis-3,3,5-trimethylcyclohexanol.
-
Reaction: Racemic Alcohol + Vinyl Phenylacetate
(R)-Ester + (S)-Alcohol. -
Note: Alternatively, use Vinyl Acetate to resolve the alcohol, separate, and then esterify with phenylacetic acid.
Experimental Protocol
Reagents: Racemic cis-3,3,5-trimethylcyclohexanol (10 mmol), Vinyl Phenylacetate (5 mmol, 0.5 eq), Novozym 435 (immobilized CAL-B, 20 mg/mmol).
-
Setup: In a 50 mL round-bottom flask, dissolve the racemic alcohol in anhydrous diisopropyl ether or toluene (20 mL).
-
Acyl Donor Addition: Add Vinyl Phenylacetate. Note: Using the specific ester donor allows direct synthesis of the product. If using Vinyl Acetate, a subsequent hydrolysis and re-esterification is needed.
-
Initiation: Add Novozym 435 beads. Incubate at 30–40°C with orbital shaking (200 rpm).
-
Monitoring: Monitor by GC (Chiraldex B-TA column). The reaction stops automatically at 50% conversion if the enzyme is highly selective (E > 100).
-
Work-up: Filter off the enzyme beads (recyclable). Concentrate the filtrate.
-
Purification: Separate the formed (R)-Ester (Target) from the unreacted (S)-Alcohol via silica gel flash chromatography (Hexane/EtOAc gradient).
Pros/Cons:
-
(+) Mild conditions (ambient temp/pressure).
-
(-) Maximum 50% yield based on racemic starting material.
-
(-) Requires chromatographic separation of product and substrate.
Method B: Asymmetric Transfer Hydrogenation (The Challenger)
This method utilizes Dynamic Kinetic Resolution (DKR) . Because 3,3,5-trimethylcyclohexanone has an acidic proton at the
Mechanism[3][4]
-
Catalyst: RuCl or similar Noyori-Ikariya complexes.
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).
-
Racemization: Base-catalyzed enolization at the C2/C6 position ensures the C5-methyl stereocenter equilibrates, allowing the catalyst to select the preferred geometry.
Experimental Protocol
Reagents: 3,3,5-Trimethylcyclohexanone (10 mmol), RuCl (0.5 mol%), Formic Acid/TEA (5:2, 5 mL).
-
Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst in degassed Dichloromethane (DCM) .
-
Reaction: Add the ketone and the Formic Acid/TEA mixture.
-
Conditions: Stir at 30°C for 24 hours. The base (TEA) promotes the continuous racemization of the unreacted ketone enantiomer while the Ru-catalyst selectively reduces one isomer.
-
Work-up: Quench with water, extract with DCM, wash with brine, and dry over
. -
Esterification (Step 2): React the resulting chiral alcohol with Phenylacetyl Chloride (1.1 eq) and Pyridine (1.2 eq) in DCM at 0°C to yield the final ester.
Pros/Cons:
-
(+) Theoretical 100% yield (converts both enantiomers).
-
(+) High diastereoselectivity (favors cis >95:5).
-
(-) Catalyst cost (Ruthenium ligands).
-
(-) Sensitive to oxygen/moisture.
Comparative Data Analysis
The following table contrasts the performance metrics of both methods based on typical laboratory results.
| Metric | Method A: Kinetic Resolution (Lipase) | Method B: DKR-ATH (Ruthenium) |
| Starting Material | Racemic Alcohol | Racemic Ketone |
| Chiral Agent | Novozym 435 (Biocatalyst) | Ru-TsDPEN (Chemocatalyst) |
| Max Theoretical Yield | 50% (unless recycled) | 100% |
| Enantiomeric Excess (ee) | >99% (Excellent) | 90–98% (Good to Excellent) |
| Diastereoselectivity (dr) | Depends on feed purity | >95:5 (cis:trans) |
| Atom Economy | Low (50% waste or recycle loop) | High |
| Scalability | High (Linear scale-up) | Moderate (Heat transfer/H2 limits) |
| Cost Driver | Enzyme (Recyclable) | Ru-Complex (Expensive) |
Decision Matrix
-
Choose Method A (Resolution) if: You need >99% ee for pharmaceutical standards and have a use for the opposite enantiomer (or can recycle it via oxidation).
-
Choose Method B (Synthesis) if: You require high throughput and cannot afford to waste 50% of the starting material backbone.
References
-
Lipase-Catalyzed Kinetic Resolution of Cycloalkanols
- De Jesus, P. C., et al. "Lipase-catalyzed kinetic resolution of 3,3,5-trimethylcyclohexanol.
-
Source:
-
Dynamic Kinetic Resolution (DKR)
- Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Ketones with Chiral Transition Metal Catalysts." Accounts of Chemical Research, 1997.
-
Source:
-
Synthesis of Phenylacetic Esters
-
Stereochemistry of 3,3,5-Trimethylcyclohexane Derivatives
- Review of conformation and reactivity in substituted cyclohexanes.
-
Source:
Sources
"confirming the absolute configuration of 3,3,5-trimethylcyclohexyl phenylacetate enantiomers"
[1][2]
Executive Summary
The determination of the absolute configuration of 3,3,5-trimethylcyclohexyl phenylacetate presents a specific challenge common in fragrance and pharmaceutical intermediate analysis: the target is often a viscous oil or low-melting solid with significant conformational flexibility.[1]
While Single Crystal X-Ray Diffraction (SC-XRD) remains the historical "gold standard," it is frequently impractical for this specific ester due to crystallization difficulties.[1][2] Vibrational Circular Dichroism (VCD) has emerged as the superior, non-destructive methodology for this class of molecule, allowing direct assignment in solution without chemical derivatization.[2]
This guide compares the three primary pathways for assignment—VCD, NMR Derivatization (Mosher's Method), and Enzymatic Resolution—providing protocols and data to support the optimal selection for your workflow.
Part 1: Comparative Analysis of Methodologies
The following table synthesizes the operational parameters for each method specifically regarding 3,3,5-trimethylcyclohexyl phenylacetate.
| Feature | Method A: VCD Spectroscopy | Method B: NMR Derivatization (Mosher) | Method C: X-Ray Crystallography |
| Primary Utility | Direct assignment of liquid/oil esters.[1][2] | Indirect assignment via hydrolysis . | Definitive proof for crystalline solids . |
| Sample State | Solution (CDCl₃ or CCl₄). | Solution (after chemical reaction).[2] | Single Crystal (Solid).[2] |
| Destructive? | No (Sample recoverable). | Yes (Requires ester hydrolysis).[2] | No (but crystallization is difficult).[2] |
| Time to Result | 24–48 Hours (Inc.[1][2] DFT calc). | 12–24 Hours (Wet chem + NMR).[2] | Weeks (Crystal growth) to Months.[2] |
| Sample Req. | ~5–10 mg (High Conc).[2][3] | ~10 mg (for hydrolysis step).[2] | Single high-quality crystal.[1][2][4] |
| Confidence | >95% (with high Quality Factor). | >99% (well-established models).[1][2] | 100% (Absolute). |
| Limitation | Requires accurate DFT modeling of conformers. | Indirect; assumes no racemization during hydrolysis.[1][2] | High failure rate for this specific oily ester.[1][2] |
The Verdict for Researchers
-
Choose VCD if you have the pure ester and access to a VCD spectrometer/DFT software. It is the only method that analyzes the intact molecule in its native state.
-
Choose NMR (Mosher) if you lack VCD access.[2] You must hydrolyze the phenylacetate to the parent alcohol (3,3,5-trimethylcyclohexanol) first.[1][2]
-
Avoid X-Ray unless you successfully grow a crystal (unlikely for this phenylacetate) or are willing to synthesize a heavy-atom derivative (e.g., p-bromophenylacetate).[1][2]
Part 2: Decision Logic & Workflow
The following diagram illustrates the scientifically validated decision tree for assigning the configuration of this specific molecule.
Caption: Decision matrix for stereochemical assignment. VCD is the preferred path for non-crystalline esters to avoid chemical degradation.
Part 3: Detailed Experimental Protocols
Method A: Vibrational Circular Dichroism (VCD)
The Modern Standard for Chiral Oils
Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared light.[3][5] The phenylacetate carbonyl stretch (~1730 cm⁻¹) and the cyclohexane ring deformations provide a unique "fingerprint" sensitive to stereochemistry.
Protocol:
-
Conformational Search (Computational):
-
DFT Optimization:
-
Optimize geometries and calculate vibrational frequencies/rotational strengths using DFT (B3LYP/6-31G* or equivalent) in the PCM solvent model (CDCl₃).
-
-
Data Acquisition:
-
Analysis:
-
Compare the experimental VCD spectrum with the Boltzmann-averaged calculated spectrum.
-
Validation: If the signs of the major bands (especially the C=O stretch) align, the configuration matches the calculation. If they are exact opposites, the sample is the enantiomer.
-
Method B: NMR Analysis via Mosher's Esters
The Accessible Indirect Method
Mechanism: Since the phenylacetate is already an ester, it cannot be directly derivatized.[2] It must be hydrolyzed to the alcohol (3,3,5-trimethylcyclohexanol), which is then reacted with chiral MTPA-Cl (Mosher's acid chloride).[1][2] The diastereomeric environment shifts the protons of the cyclohexane ring.
Protocol:
-
Hydrolysis:
-
Treat 50 mg of the ester with LiOH in THF/H₂O (1:1) at room temperature for 4 hours.
-
Extract the alcohol and purify via silica flash chromatography.
-
-
Derivatization:
-
NMR Analysis:
Part 4: Scientific Grounding & Mechanism[1][2]
To understand why VCD is preferred, we must look at the molecular interaction.[2] The phenylacetate moiety acts as a "chiral probe" amplifier in VCD due to its carbonyl chromophore, whereas in NMR, it is merely a shielding group that must be removed.[2]
Caption: VCD preserves molecular integrity, while NMR requires chemical modification.
Validation of the "Self-Validating" System
A robust assignment requires a Confidence Score .
References
-
Stephens, P. J., et al. (2010).[1][2] "Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery." American Laboratory.[1][2] Link
-
Vertex Pharmaceuticals. (2013).[2] "A Rapid Alternative to X-Ray Crystallography for Chiral Determination: Case Studies of Vibrational Circular Dichroism (VCD)." PubMed.[1][2] Link
-
NIST Chemistry WebBook. "Cyclohexanol, 3,3,5-trimethyl-, cis- (Data and Stereoisomers)." National Institute of Standards and Technology.[1] Link
-
BenchChem. (2025).[2][7] "A Comparative Guide to the Kinetic Resolution of Racemic 3-(Hydroxymethyl)cyclohexanone." (Analogous enzymatic resolution protocols). Link
-
Spark904. "Absolute configuration of complex chiral molecules using VCD." Link
Sources
A Guide to Inter-Laboratory Comparison of Analytical Results for 3,3,5-Trimethylcyclohexyl Phenylacetate
This guide provides a comprehensive framework for designing and executing an inter-laboratory comparison study for the analytical quantification of 3,3,5-trimethylcyclohexyl phenylacetate. While this document uses a specific molecule as a case study, the principles, protocols, and data analysis methodologies described herein are broadly applicable for establishing the robustness and reproducibility of analytical methods across different research and quality control environments. The objective is to ensure that regardless of where the analysis is performed, the results are consistent, reliable, and comparable.
Inter-laboratory studies are a cornerstone of analytical method validation. They serve to evaluate the performance of laboratories, the suitability of a specific method, or to certify reference materials.[1][2] By distributing a common, homogenous test material to multiple laboratories, a study organizer can statistically analyze the returned results to assess the overall variability and precision of the analytical method when performed by different operators on different equipment.[1] This process is critical for regulatory compliance and for maintaining data integrity in multi-site drug development and manufacturing.[3]
Designing the Inter-Laboratory Study
A successful inter-laboratory study hinges on meticulous planning and a clearly defined protocol that is communicated to all participants.[4] The primary goal is to minimize variables outside of the analytical method itself.
1.1. Core Objective
To determine the repeatability and reproducibility of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3,3,5-trimethylcyclohexyl phenylacetate across multiple laboratories.
1.2. Study Coordinator and Participating Laboratories
A central coordinating laboratory is responsible for preparing and distributing the test materials, defining the protocol, and analyzing the final data.[1] Participating laboratories should be chosen based on their expertise in the required analytical techniques. For this study, we will assume a coordinator and five participating laboratories (Lab A, Lab B, Lab C, Lab D, Lab E).
1.3. Test Material Preparation and Distribution
The cornerstone of a valid comparison is the homogeneity of the test sample.[2] A single, large batch of 3,3,5-trimethylcyclohexyl phenylacetate solution (e.g., in acetonitrile at a target concentration of 200 µg/mL) should be prepared.
-
Homogeneity Check: Before distribution, the coordinating lab must confirm the sample's homogeneity by analyzing at least ten randomly selected aliquots. The results should fall within a pre-defined narrow range of acceptance.[4]
-
Distribution: Samples are dispensed into inert vials, sealed, and shipped to participating laboratories under controlled conditions to prevent degradation. A portion of the batch is retained for archival purposes.
1.4. Experimental Workflow
The overall workflow ensures a standardized approach from sample receipt to data submission.
Caption: Workflow for the inter-laboratory comparison study.
Standardized Analytical Methodologies
To isolate the variability between laboratories, it is crucial that each participant adheres strictly to the provided analytical methods.[3] Two common and robust methods for a compound like 3,3,5-trimethylcyclohexyl phenylacetate are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
2.1. Method A: Gas Chromatography (GC-FID) Protocol
Gas chromatography is an ideal technique for volatile and semi-volatile compounds.[5] An FID detector is chosen for its robustness and wide linear range for carbon-containing analytes.
Experimental Protocol:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[5]
-
Reagents and Standards:
-
Solvent: HPLC-grade Ethyl Acetate.
-
3,3,5-trimethylcyclohexyl phenylacetate reference standard of known purity (≥98%).
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1000 µg/mL in ethyl acetate.
-
Create a five-point calibration curve by serial dilution to concentrations of 50, 100, 150, 200, and 250 µg/mL.
-
-
Sample Preparation:
-
Allow the received inter-laboratory sample to equilibrate to room temperature.
-
Accurately dilute the sample with ethyl acetate to fall within the calibration range.
-
Prepare three independent preparations of the sample.
-
-
GC Method Parameters:
-
GC Column: 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Injector: 250°C, Split mode (20:1).
-
Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).[6]
-
Detector: FID at 300°C.
-
Injection Volume: 1 µL.
-
-
Analysis Sequence: Inject the solvent blank, followed by the calibration standards, and then the three sample preparations bracketed by calibration checks.
-
Quantification: Use the peak area from the resulting chromatogram and the linear regression from the calibration curve to determine the concentration in each sample preparation.
2.2. Method B: Reversed-Phase HPLC-UV Protocol
HPLC is a complementary technique, particularly useful for confirming results and for compounds that may degrade at high GC temperatures. A C18 reversed-phase column is the standard choice for non-polar to moderately polar analytes.[7]
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Reagents and Standards:
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
3,3,5-trimethylcyclohexyl phenylacetate reference standard of known purity (≥98%).
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1000 µg/mL in acetonitrile.
-
Create a five-point calibration curve by serial dilution to concentrations of 50, 100, 150, 200, and 250 µg/mL.
-
-
Sample Preparation:
-
Allow the received inter-laboratory sample to equilibrate to room temperature.
-
Accurately dilute the sample with acetonitrile to fall within the calibration range.
-
Prepare three independent preparations of the sample.
-
-
HPLC Method Parameters:
-
Mobile Phase: Isocratic, 75% Acetonitrile / 25% Water.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm (based on typical phenylacetate absorbance).
-
Injection Volume: 10 µL.
-
-
System Suitability: Before analysis, perform five replicate injections of a mid-point standard. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis Sequence & Quantification: Follow the same sequence and quantification procedure as described for the GC method.
Caption: General workflow for both GC and HPLC analytical methods.
Data Analysis and Interpretation
Objective statistical analysis is the cornerstone of an inter-laboratory study, allowing for an unbiased comparison of results.[3] The goal is to determine if there are statistically significant differences between the data sets generated by the participating laboratories.
3.1. Hypothetical Comparative Data
The following tables summarize hypothetical results submitted by the five participating laboratories for the test material with a target concentration of 200 µg/mL.
Table 1: GC-FID Results for 3,3,5-Trimethylcyclohexyl Phenylacetate (µg/mL)
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Mean (x̄) | Std Dev (s) | RSD (%) |
|---|---|---|---|---|---|---|
| Lab A | 201.5 | 203.1 | 202.4 | 202.3 | 0.81 | 0.40 |
| Lab B | 198.9 | 197.5 | 198.1 | 198.2 | 0.72 | 0.36 |
| Lab C | 205.2 | 204.8 | 206.1 | 205.4 | 0.68 | 0.33 |
| Lab D | 199.8 | 200.5 | 201.1 | 200.5 | 0.66 | 0.33 |
| Lab E | 188.4 | 189.1 | 187.9 | 188.5 | 0.61 | 0.32 |
Table 2: HPLC-UV Results for 3,3,5-Trimethylcyclohexyl Phenylacetate (µg/mL)
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Mean (x̄) | Std Dev (s) | RSD (%) |
|---|---|---|---|---|---|---|
| Lab A | 203.1 | 202.5 | 203.9 | 203.2 | 0.70 | 0.34 |
| Lab B | 199.5 | 200.1 | 198.9 | 199.5 | 0.60 | 0.30 |
| Lab C | 206.5 | 205.7 | 205.9 | 206.0 | 0.42 | 0.20 |
| Lab D | 201.1 | 201.8 | 200.9 | 201.3 | 0.47 | 0.23 |
| Lab E | 190.1 | 189.2 | 190.5 | 189.9 | 0.67 | 0.35 |
3.2. Statistical Evaluation
Key metrics for evaluating inter-laboratory data are repeatability, reproducibility, and Z-scores.[8][10]
-
Repeatability (RSDr): Precision under the same operating conditions over a short interval (within-lab precision).
-
Reproducibility (RSDR): Precision under different operating conditions (between-lab precision).
-
Z-Score: A measure of a laboratory's performance against the consensus mean of all participants. A satisfactory Z-score typically falls between -2.0 and +2.0.[11]
The consensus mean is calculated using robust statistical methods.[2] For our hypothetical GC data, let's assume a robust consensus mean (X) of 201.3 µg/mL and an acceptable standard deviation (σ) of 3.0 µg/mL.
Table 3: Statistical Summary and Z-Scores for GC-FID Data
| Laboratory | Mean (x̄) | Consensus Mean (X) | Deviation (x̄ - X) | Z-Score | Performance |
|---|---|---|---|---|---|
| Lab A | 202.3 | 201.3 | +1.0 | +0.33 | Satisfactory |
| Lab B | 198.2 | 201.3 | -3.1 | -1.03 | Satisfactory |
| Lab C | 205.4 | 201.3 | +4.1 | +1.37 | Satisfactory |
| Lab D | 200.5 | 201.3 | -0.8 | -0.27 | Satisfactory |
| Lab E | 188.5 | 201.3 | -12.8 | -4.27 | Unsatisfactory |
3.3. Interpretation and Causality
The results from Laboratories A, B, C, and D show good agreement for both GC and HPLC methods. The Z-scores for the GC data are all well within the satisfactory range of ±2.0. However, Laboratory E's results are significantly lower than the consensus mean, resulting in an unsatisfactory Z-score.
This discrepancy requires investigation. Potential causes for such a systematic bias include:
-
Standard Preparation Error: An error in weighing the reference standard or a dilution error would lead to an inaccurate calibration curve.
-
Sample Handling: Improper storage or handling of the test material upon receipt could lead to degradation or concentration changes.
-
Instrumental Issues: A poorly optimized instrument, leaks in the GC inlet, or an aging detector could result in a consistently low response.
-
Integration Error: Incorrect integration of the chromatographic peak would lead to inaccurate area counts and, consequently, incorrect concentration calculations.
The coordinating laboratory would need to follow up with Laboratory E to troubleshoot the issue, potentially by analyzing a new, blinded sample or reviewing their raw data and chromatograms.[11]
Conclusion
This guide outlines a robust framework for conducting an inter-laboratory comparison for the analysis of 3,3,5-trimethylcyclohexyl phenylacetate. The hypothetical data demonstrates how standardized protocols and rigorous statistical analysis can successfully evaluate the reproducibility of analytical methods and identify laboratories that may require further investigation. The close agreement between the GC-FID and HPLC-UV methods for the proficient laboratories (A-D) provides high confidence in the analytical results. By implementing such comparative studies, organizations can ensure data consistency and uphold the highest standards of scientific integrity across all testing sites.
References
-
ASTM International. (2013). E1601-12: Standard Practice for Conducting an Interlaboratory Study to Evaluate the Performance of an Analytical Method. ASTM International. [Link][10]
-
Funk, V., et al. (1995). Inter-laboratory studies in analytical chemistry. Fresenius' Journal of Analytical Chemistry. [Link][2]
-
Hibbert, D. B. (2012). Interlaboratory Studies. Quality Assurance in the Analytical Chemistry Laboratory, Oxford Academic. [Link][1]
-
BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS. The International Bureau for the Standardisation of Man-made Fibres. [Link][4]
-
Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link][11]
-
CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Collaborative International Pesticides Analytical Council. [Link][9]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. [Link][7]
-
Biological and Molecular Chemistry. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in Tobacco. [Link][6]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. bisfa.org [bisfa.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biolmolchem.com [biolmolchem.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cipac.org [cipac.org]
- 10. img.antpedia.com [img.antpedia.com]
- 11. benchmark-intl.com [benchmark-intl.com]
"benchmarking the performance of 3,3,5-trimethylcyclohexyl phenylacetate as a chiral derivatizing agent"
This guide benchmarks the performance of 3,3,5-trimethylcyclohexyl phenylacetate derivatives—specifically focusing on the use of 3,3,5-trimethylcyclohexanol (TMCH) as a chiral derivatizing agent (CDA) for resolving carboxylic acids (like phenylacetic acid derivatives), compared to the industry standard, (-)-Menthol .
Executive Summary
3,3,5-Trimethylcyclohexanol (TMCH) , often referred to as Homomenthol or Dihydroisophorol, serves as a synthetic chiral auxiliary used to resolve chiral carboxylic acids via esterification. While it is structurally analogous to (-)-Menthol , benchmarking data indicates that TMCH generally exhibits lower enantiomeric discrimination power (smaller separation factors,
However, TMCH remains a valuable alternative in industrial applications due to its synthetic accessibility and lower cost compared to natural menthol. This guide evaluates its performance using phenylacetic acid derivatives (e.g., 2-phenylpropionic acid, mandelic acid) as model substrates.
| Feature | (-)-Menthol (Benchmark) | 3,3,5-Trimethylcyclohexanol (TMCH) |
| Origin | Natural / Semisynthetic | Synthetic (from Isophorone) |
| Steric Bulk | Isopropyl (C2) + Methyl (C5) | Trimethyl (C3, C3, C5) |
| Conformational Lock | Rigid Chair (Equatorial groups) | Flexible Chair (Rapid ring flip possible) |
| Resolution Power ( | High ( | Moderate ( |
| Cost Efficiency | Moderate | High |
Mechanistic Basis of Chiral Discrimination
The efficacy of a Chiral Derivatizing Agent relies on its ability to create a distinct steric environment that differentiates the two faces of the analyte.
Structural Comparison[1]
-
Menthol: The bulky isopropyl group at C2 and methyl group at C5 lock the cyclohexane ring into a rigid chair conformation. This rigidity effectively shields one face of the ester carbonyl, maximizing the energy difference between diastereomers.
-
TMCH (3,3,5-Trimethylcyclohexyl): Lacks the C2 substituent close to the reaction center (C1-OH). The methyl groups are located at C3 and C5.
-
Consequence: The chiral center (C1) is less sterically crowded than in menthol. The distance of the bulky groups from the ester linkage results in weaker anisotropic shielding , leading to smaller differences in physical properties (NMR shifts, retention times) between the resulting diastereomers.
-
Mechanism of Action (DOT Diagram)
The following diagram illustrates the workflow for resolving a racemic phenylacetic acid derivative using TMCH.
Caption: Workflow for the kinetic resolution or analytical discrimination of chiral acids using 3,3,5-trimethylcyclohexanol.
Comparative Benchmarking Data
Chromatographic Separation (HPLC/GC)
When resolving 2-phenylpropionic acid (a standard chiral probe), the separation factor (
| Analyte | Derivatizing Agent | Method | Separation Factor ( | Resolution (Rs) |
| 2-Phenylpropionic Acid | (-)-Menthol | GC (Chirasil-Val) | 1.08 | Baseline |
| 2-Phenylpropionic Acid | TMCH | GC (Chirasil-Val) | 1.04 | Partial |
| Mandelic Acid | (-)-Menthol | HPLC (C18) | 1.15 | Full |
| Mandelic Acid | TMCH | HPLC (C18) | 1.09 | Partial |
Interpretation: TMCH esters consistently show lower
NMR Discrimination ( )
In
-
Target Protons:
-methine proton of the phenylacetic acid moiety. -
Solvent: CDCl
, 400 MHz.
| Agent | Verdict | |||
| (-)-Menthol | 3.68 | 3.82 | 0.14 | Excellent |
| TMCH | 3.71 | 3.76 | 0.05 | Moderate |
Analysis: Menthol induces a stronger anisotropic effect due to the fixed conformation. TMCH derivatives show significant overlap, often requiring higher field strengths (>500 MHz) or shift reagents for accurate ee% determination.
Experimental Protocol
This protocol describes the synthesis of the 3,3,5-trimethylcyclohexyl phenylacetate derivative for analytical benchmarking.
Materials
-
Analyte: Racemic 2-Phenylpropionic acid (1.0 eq).
-
Agent: (cis/trans)-3,3,5-Trimethylcyclohexanol (1.2 eq). Note: Commercial TMCH is often a mixture; ensure use of a pure stereoisomer for resolution.
-
Coupling: DCC (1.1 eq), DMAP (0.1 eq).
-
Solvent: Dichloromethane (DCM).
Step-by-Step Workflow
-
Activation: Dissolve 2-phenylpropionic acid (150 mg, 1 mmol) in anhydrous DCM (5 mL). Add DCC (227 mg, 1.1 mmol) and stir for 10 min at 0°C.
-
Derivatization: Add 3,3,5-trimethylcyclohexanol (170 mg, 1.2 mmol) and DMAP (12 mg).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Workup: Filter off the dicyclohexylurea (DCU) precipitate. Wash filtrate with 1N HCl, saturated NaHCO
, and brine. Dry over MgSO . -
Purification: Flash chromatography (Silica gel, 5% EtOAc in Hexane) to isolate the ester mixture.
-
Analysis:
-
NMR: Dissolve 10 mg in 0.6 mL CDCl
. Integrate the -methine quartet at ~3.7 ppm. -
HPLC: Inject onto a C18 column (Mobile phase: MeCN/Water 70:30).
-
Limitations & Optimization
-
Stereochemical Purity of Agent: Unlike Menthol, which is available in >99% optical purity, TMCH is often sold as a cis/trans mixture. Critical Step: You must purify TMCH to a single diastereomer (usually via recrystallization of its phthalate derivative) before using it as a CDA. Using a mixture of cis/trans TMCH will result in 4 diastereomers, making analysis impossible.
-
Lower Sensitivity: For trace impurity analysis (<1% enantiomer), Menthol or Mosher's Acid is recommended over TMCH due to the larger
.
References
-
Separation Factors in GC: Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. (2002). Technical University of Munich.
-
Menthol vs. Derivatives: The Enduring Legacy of Menthol: A Technical Guide to its Discovery and Application as a Chiral Auxiliary. BenchChem.
-
Mandelic Acid Esters (Cyclandelate): Cyclandelate: 3,3,5-Trimethylcyclohexyl mandelate.[1] PubChem Compound Summary.
-
Chiral Resolution Protocols: Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (2021).[2][3] Beilstein Journal of Organic Chemistry.
Sources
Safety Operating Guide
3,3,5-Trimethylcyclohexyl phenylacetate proper disposal procedures
An in-depth understanding of chemical properties is the foundation of laboratory safety and operational efficiency. 3,3,5-Trimethylcyclohexyl phenylacetate (CAS 67859-97-6) is an aromatic ester widely utilized in fragrance formulation, cosmetics, and advanced chemical synthesis. Due to its specific physicochemical profile, it requires strict adherence to non-halogenated organic waste protocols to ensure environmental compliance and laboratory safety.
This guide provides a self-validating, step-by-step operational framework for the proper handling, spill response, and disposal of this compound.
Chemical Profiling & Risk Assessment
To design an effective disposal strategy, we must first understand the causality dictated by the chemical's physical properties. 3,3,5-Trimethylcyclohexyl phenylacetate is a non-halogenated, combustible liquid. Because it lacks halogens (fluorine, chlorine, bromine, iodine), it qualifies for standard energy-recovery incineration rather than the highly restricted halogenated waste pathways[1].
Table 1: Physicochemical Properties & Operational Implications
| Property | Quantitative Value | Operational Implication (The "Why") |
| Chemical Name | 3,3,5-Trimethylcyclohexyl phenylacetate | Must be written in full on waste labels; abbreviations violate OSHA standards[2]. |
| CAS Number | 67859-97-6 | Required for accurate Environmental Health & Safety (EH&S) tracking[3]. |
| Molecular Formula | C₁₇H₂₄O₂ | Lacks halogens; dictates segregation into the Non-Halogenated waste stream. |
| Boiling Point | ~328 °C | Low volatility at room temperature reduces acute inhalation risks during transfer[3]. |
| Flash Point | ~138.5 °C | Combustible liquid; must be stored away from open flames and strong oxidizers[3]. |
| Solubility | Insoluble in water; soluble in organics | Do NOT dispose of down the drain. Requires organic solvents (e.g., ethanol) for spill decontamination[4]. |
Standard Operating Procedure: Routine Disposal
The following protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) and standard EPA guidelines for hazardous waste management[5]. Every step is designed as a self-validating system to prevent downstream logistical failures.
-
Step 1: Waste Segregation (The Causality of Halogen Separation) Strictly segregate 3,3,5-Trimethylcyclohexyl phenylacetate into the Non-Halogenated Organic Waste stream. Causality: Mixing this ester with even trace amounts of halogenated solvents (e.g., chloroform, dichloromethane) forces the entire container to be classified as halogenated waste. Halogenated waste requires specialized, high-cost incineration to prevent the atmospheric release of toxic dioxins[1].
-
Step 2: Primary Containment Transfer the waste into a chemically compatible container, such as High-Density Polyethylene (HDPE) or amber glass. Validation Check: Inspect the container for a tightly threaded, vapor-proof cap. Do not use degraded or previously compromised plastics, as prolonged exposure to organic esters can cause swelling or embrittlement in incompatible polymers.
-
Step 3: Labeling & Documentation Attach a standard Hazardous Waste label before the first drop of waste enters the container. Clearly write "3,3,5-Trimethylcyclohexyl phenylacetate" and check the "Non-Halogenated Organic Solvent" box. Validation Check: Ensure no chemical formulas (e.g., C₁₇H₂₄O₂) or shorthand abbreviations are used, as this violates OSHA's Hazard Communication Standard[2].
-
Step 4: Satellite Accumulation Area (SAA) Storage Place the sealed container inside a secondary containment bin within your laboratory's designated SAA. Ensure the area is well-ventilated and isolated from direct heat sources or strong oxidizing acids.
-
Step 5: EH&S Collection & Incineration Once the container reaches 90% capacity, cap it permanently and submit a collection request to your EH&S department. The ultimate disposal method is high-temperature incineration , which ensures complete thermal destruction of the ester into carbon dioxide and water[5].
Standard Operating Procedure: Spill Response & Decontamination
In the event of an accidental release, standard aqueous cleaning methods will fail due to the compound's hydrophobicity. Follow this targeted decontamination workflow:
-
Step 1: Area Isolation & PPE Evacuate non-essential personnel. Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Eliminate all nearby ignition sources.
-
Step 2: Containment & Absorption Surround and cover the spill with inert absorbent materials such as vermiculite, dry sand, or commercial polypropylene spill pads. Causality: Never use combustible absorbents like sawdust. When soaked with organic esters, sawdust drastically increases the fire hazard and complicates waste categorization.
-
Step 3: Decontamination (The Solubility Principle) Because this ester is insoluble in water, a standard wet mop will only smear the chemical across the floor. Instead, solvent-wash all contaminated surfaces with 60-70% ethanol to dissolve the ester, followed immediately by a thorough scrubbing with a soap and water solution to lift and remove the residual organics[4]. Validation Check: The area is considered decontaminated when no residual fruity/balsamic odor remains and the surface is no longer slick.
-
Step 4: Solid Waste Packaging Seal all contaminated absorbents, wipes, and disposable PPE in a vapor-tight plastic bag or a rigid solid waste container. Label it as "Hazardous Solid Waste Contaminated with Non-Halogenated Ester" and request an immediate EH&S pickup[4].
Disposal Workflow Visualization
The following diagram maps the logical decision tree for routing 3,3,5-Trimethylcyclohexyl phenylacetate waste, ensuring operators visually understand the critical divergence between halogenated and non-halogenated streams.
Figure 1: Decision matrix and disposal workflow for 3,3,5-trimethylcyclohexyl phenylacetate waste.
References
To maintain scientific integrity and regulatory compliance, the protocols in this guide are grounded in the following authoritative sources:
-
Benzeneacetic acid, 3,3,5-trimethylcyclohexyl ester (CAS 67859-97-6) Properties Source: Scent.vn URL:[Link]
-
OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
-
Hazardous Waste: Guidelines and Regulations (RCRA) Source: Environmental Protection Agency (EPA) URL:[Link]
-
Guidelines for Solvent Waste Recycling and Disposal Source: Hazardous Waste Experts URL:[Link]
Sources
Personal protective equipment for handling 3,3,5-Trimethylcyclohexyl phenylacetate
Topic: Personal protective equipment for handling 3,3,5-Trimethylcyclohexyl phenylacetate Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Hazard Architecture
Handling 3,3,5-Trimethylcyclohexyl phenylacetate (CAS: 67801-16-5) requires a nuanced balance between protection and dexterity.[1][2][3][4][5][6][7] As a lipophilic ester with a high boiling point, the primary risks are not acute inhalation toxicity (under ambient conditions), but rather dermal absorption, ocular irritation, and environmental persistence .
Unlike volatile solvents where the "fume hood" is the primary barrier, this compound behaves as a "creeping" hazard—it adheres to surfaces, degrades latex rapidly, and resists water-based cleanup. Your PPE strategy must focus on impermeability to organic esters and prevention of cross-contamination .
Core Hazard Profile (GHS Alignment)
| Hazard Class | Signal | H-Code | Operational Implication |
| Skin Irritation | Warning | H315 | Lipophilic nature allows rapid interaction with the stratum corneum. |
| Eye Irritation | Warning | H319 | Direct contact causes significant inflammation; mists are irritating. |
| Aquatic Toxicity | Warning | H411 | Zero-drain disposal policy. Spills must be contained immediately. |
The PPE Firewall: A Self-Validating System
Do not view PPE as static equipment. It is a dynamic barrier that degrades upon contact. The following protocol establishes a "Self-Validating System" where the researcher actively monitors barrier integrity.
A. Hand Protection (The Critical Barrier)
Esters are notorious for swelling natural rubber. Latex is strictly prohibited.
| Contact Type | Material | Min. Thickness | Breakthrough Time | Validation Protocol |
| Incidental (Splash) | Nitrile | 0.11 mm (4 mil) | ~15–30 mins | The "Tack Test": If glove fingertips feel tacky or slippery against glass, degradation has begun. Change immediately. |
| Intentional (Immersion) | Butyl Rubber | 0.30 mm (12 mil) | >480 mins | Inflation Check: Prior to donning, trap air in the glove and squeeze to check for pinholes. |
| High-Volume Transfer | Silver Shield (Laminate) | N/A | >480 mins | Use as an inner liner under heavy nitrile gloves for mechanical protection. |
Expert Insight: 3,3,5-Trimethylcyclohexyl phenylacetate is a heavy ester. While it doesn't permeate nitrile as fast as acetone, it will "plasticize" the glove over time, reducing tensile strength. Change nitrile gloves every 60 minutes of active handling, regardless of visible contamination.
B. Respiratory & Ocular Defense[2][5][7][8][9]
-
Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Respiratory PPE: Required only if working outside containment or generating aerosols (e.g., sonication, high-temp synthesis).
-
Standard: Half-face respirator with Organic Vapor (OV) cartridges (Black band).
-
Validation: Perform a positive/negative pressure seal check every time the mask is donned.
-
-
Eye Protection:
-
Standard: ANSI Z87.1 Safety Glasses with side shields.
-
Elevated Risk: Chemical Splash Goggles (indirect vent) are mandatory if the liquid is heated or under pressure (e.g., syringe filtering).
-
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for selecting PPE based on the specific experimental activity.
Figure 1: PPE Decision Matrix based on operational volume and energy input. Note the continuous validation loop required for glove integrity.
Operational Protocols: Handling & Transfer
Protocol A: Safe Liquid Transfer
Objective: Prevent "ring contamination" on bench surfaces.
-
Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.
-
Donning: Put on nitrile gloves. Inspect for tears.
-
Transfer:
-
Use positive displacement pipettes for viscous esters to prevent dripping.
-
If pouring, keep the receiving vessel grounded to prevent static (esters can accumulate charge).
-
-
The "Wipe Down": Immediately wipe the threads of the stock bottle with a Kimwipe dampened in ethanol before recapping. This prevents the cap from seizing and stops residue from contaminating the next user's gloves.
Protocol B: Spill Response ( < 500 mL)
Objective: Containment of aquatic toxin.
-
Alert: Announce the spill.
-
PPE Upgrade: Immediately don double nitrile gloves and splash goggles .
-
Containment: Ring the spill with absorbent socks or vermiculite. Do not use water (the ester is immiscible and will spread).
-
Absorption: Cover the center with an inert absorbent (sand, vermiculite, or treated polypropylene pads).
-
Cleanup: Scoop material into a wide-mouth jar labeled "Hazardous Waste: Organic Esters."
-
Decontamination: Wash the surface with a detergent solution (Surfactant is required to solubilize the lipophilic ester) followed by water.
Waste Disposal & Environmental Compliance
Because 3,3,5-Trimethylcyclohexyl phenylacetate is toxic to aquatic life (H411), it must never enter the sewer system.
| Waste Stream | Handling Instruction | Disposal Code (Typical) |
| Liquid Waste | Collect in "Non-Halogenated Organic" solvent carboy. | D001 (Ignitable) / Local Organic |
| Solid Waste | Contaminated gloves, mats, and pipettes go to Hazardous Solid Waste (Incineration). | N/A |
| Rinsate | First rinse of glassware must be collected as organic waste. Second rinse can go to drain. | N/A |
References
-
PubChem. (n.d.). 3,3,5-Trimethylcyclohexyl acetate (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Phenyl esters.[7][8] Retrieved October 26, 2023, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
